P-selectin antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C56H71N5Na4O25S3 |
|---|---|
Poids moléculaire |
1402.3 g/mol |
Nom IUPAC |
tetrasodium;(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-ethyl-5-[3-[1-[4-oxo-4-[(3,6,8-trisulfonatonaphthalen-1-yl)amino]butyl]triazol-4-yl]propylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoate |
InChI |
InChI=1S/C56H75N5O25S3.4Na/c1-3-31-21-34(52(68)57-18-10-16-35-27-61(60-59-35)19-11-17-43(63)58-38-25-36(87(72,73)74)22-33-23-37(88(75,76)77)26-42(44(33)38)89(78,79)80)24-39(49(31)86-55-48(67)47(66)45(64)29(2)81-55)83-56-51(85-54(71)32-14-8-5-9-15-32)50(46(65)41(28-62)84-56)82-40(53(69)70)20-30-12-6-4-7-13-30;;;;/h5,8-9,14-15,22-23,25-27,29-31,34,39-41,45-51,55-56,62,64-67H,3-4,6-7,10-13,16-21,24,28H2,1-2H3,(H,57,68)(H,58,63)(H,69,70)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;/q;4*+1/p-4/t29-,31-,34+,39+,40-,41+,45+,46-,47+,48-,49+,50-,51+,55-,56+;;;;/m0..../s1 |
Clé InChI |
ZHOVLCIUMKGICQ-ORJPRSQDSA-J |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of P-selectin Antagonism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes during the inflammatory cascade. Its interaction with P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes is a critical step in various inflammatory and thrombotic diseases. P-selectin antagonists are a class of therapeutic agents designed to inhibit this interaction, thereby mitigating the inflammatory response and preventing vaso-occlusion. This technical guide provides a comprehensive overview of the mechanism of action of P-selectin antagonists, focusing on both monoclonal antibodies and small molecule inhibitors.
The P-selectin/PSGL-1 Axis and Downstream Signaling
Upon inflammatory stimuli, P-selectin is rapidly translocated from Weibel-Palade bodies in endothelial cells and α-granules in platelets to the cell surface. The binding of P-selectin to PSGL-1 on leukocytes initiates a signaling cascade within the leukocyte, leading to the activation of integrins, which mediate firm adhesion to the endothelium.
The engagement of PSGL-1 by P-selectin triggers a signaling pathway that involves the activation of Src family kinases. This leads to the phosphorylation of downstream targets and the recruitment of adaptor proteins, ultimately resulting in the "inside-out" activation of the integrin LFA-1 (Lymphocyte Function-associated Antigen-1). Activated LFA-1 then binds to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells, leading to leukocyte arrest and subsequent transmigration into the inflamed tissue. P-selectin antagonists, by blocking the initial P-selectin/PSGL-1 interaction, prevent the initiation of this signaling cascade, thereby inhibiting leukocyte recruitment and the ensuing inflammatory response.
Mechanism of Action of P-selectin Antagonists
P-selectin antagonists exert their effect by directly binding to P-selectin and sterically hindering its interaction with PSGL-1. This competitive inhibition prevents the initial tethering and rolling of leukocytes on the activated endothelium, a crucial first step in the inflammatory cascade. By disrupting this process, P-selectin antagonists effectively reduce the recruitment of inflammatory cells to sites of injury or inflammation.
Monoclonal Antibodies
Monoclonal antibodies are a prominent class of P-selectin antagonists. They bind with high specificity and affinity to P-selectin, effectively blocking the PSGL-1 binding site.
-
Crizanlizumab: A humanized IgG2κ monoclonal antibody that binds to P-selectin and blocks its interaction with PSGL-1. It is approved for the reduction of the frequency of vaso-occlusive crises (VOCs) in patients with sickle cell disease.[1][2]
-
Inclacumab: A fully human IgG4 monoclonal antibody that also targets P-selectin.[3] It is currently under investigation for the treatment of sickle cell disease and has been studied in other cardiovascular conditions.
Small Molecule Inhibitors
Small molecule inhibitors represent another approach to P-selectin antagonism. These compounds are typically designed to mimic the carbohydrate ligands of P-selectin or to bind to allosteric sites, thereby inhibiting its function.
-
PSI-697: An orally bioavailable small molecule inhibitor of P-selectin.[4][5][6] It has demonstrated efficacy in preclinical models of thrombosis and inflammation.[4][5][6]
Quantitative Data on P-selectin Antagonists
The following tables summarize key quantitative data for prominent P-selectin antagonists.
Table 1: Binding Affinity of P-selectin Antagonists
| Antagonist | Target | Method | Kd (nM) | Reference |
| Crizanlizumab | Human P-selectin | Surface Plasmon Resonance | 12.4 | [7] |
| Inclacumab | Human P-selectin | Surface Plasmon Resonance | 9.9 | [3][8] |
| Inclacumab | Human P-selectin | Surface Plasmon Resonance | 6.7 | [7] |
Table 2: In Vitro Efficacy of P-selectin Antagonists
| Antagonist | Assay | Cell Type/System | IC50 | Reference |
| Crizanlizumab | Whole Blood Aggregation | Human Whole Blood | 5.11 µg/mL | [7] |
| Crizanlizumab | Platelet-Leukocyte Aggregates | Human Whole Blood | 2.81 µg/mL | [7] |
| Crizanlizumab | Ex vivo P-selectin inhibition | Healthy Subjects | 2.6 µg/mL | [4] |
| Inclacumab | PSGL-1 Mimetic Peptide Binding | 1.9 µg/mL | [3][8] | |
| Inclacumab | Cell Adhesion (PSGL-1 expressing cells to P-selectin) | 430 ng/mL | [3][8] | |
| Inclacumab | Platelet-Leukocyte Aggregates | Human Whole Blood | 1.4 µg/mL | [3][8] |
| Inclacumab | Whole Blood Aggregation | Human Whole Blood | 10.36 µg/mL | [7] |
| Inclacumab | Platelet-Leukocyte Aggregates | Human Whole Blood | 4.11 µg/mL | [7] |
| PSI-697 | P-selectin/PSGL-1 Binding | Cell-based assay | 50-125 µM | [4] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of P-selectin antagonists are provided below.
Cell Adhesion Assay (Static)
Objective: To determine the ability of a P-selectin antagonist to inhibit the adhesion of leukocytes (or PSGL-1 expressing cells) to a P-selectin-coated surface.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with recombinant human P-selectin overnight at 4°C.
-
Blocking: The wells are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Cell Preparation: Leukocytes (e.g., neutrophils or a cell line expressing PSGL-1 like HL-60) are fluorescently labeled (e.g., with Calcein-AM).
-
Incubation with Antagonist: The labeled cells are pre-incubated with varying concentrations of the P-selectin antagonist or a vehicle control.
-
Adhesion: The cell suspension is added to the P-selectin-coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The IC50 value is calculated from the dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kd) and kinetics (ka, kd) of a P-selectin antagonist to P-selectin.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant human P-selectin is immobilized onto the sensor chip surface.
-
Analyte Injection: Varying concentrations of the P-selectin antagonist (analyte) are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of the antagonist are monitored in real-time as a change in resonance units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Flow Cytometry for Platelet-Leukocyte Aggregate (PLA) Formation
Objective: To assess the effect of a P-selectin antagonist on the formation of aggregates between platelets and leukocytes in whole blood.
Methodology:
-
Blood Collection: Whole blood is collected from healthy donors or patients into tubes containing an anticoagulant (e.g., citrate).
-
Incubation with Antagonist: Aliquots of whole blood are pre-incubated with varying concentrations of the P-selectin antagonist or a vehicle control.
-
Activation: Platelet activation and subsequent PLA formation are induced by adding an agonist such as thrombin receptor-activating peptide (TRAP).
-
Staining: The blood samples are stained with fluorescently labeled antibodies specific for a platelet marker (e.g., CD41a) and a leukocyte marker (e.g., CD45).
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Platelet-leukocyte aggregates are identified as events that are positive for both the platelet and leukocyte markers.
-
Data Analysis: The percentage of leukocytes that have formed aggregates with platelets is quantified, and the IC50 of the antagonist is determined.
Visualizing the Mechanism and Pathways
To further elucidate the core mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. P-Selectin Blockade in the Treatment of Painful Vaso-Occlusive Crises in Sickle Cell Disease: A Spotlight on Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolution of venous thrombosis using a novel oral small-molecule inhibitor of P-selectin (PSI-697) without anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. rupress.org [rupress.org]
The P-selectin/PSGL-1 Axis: A Core Signaling Pathway in Inflammatory Leukocyte Recruitment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The inflammatory response, a critical component of innate immunity, relies on the precise recruitment of leukocytes from the bloodstream to sites of tissue injury or infection. This process is initiated by a tightly regulated cascade of adhesive interactions between leukocytes and the activated endothelium. Central to the initial tethering and subsequent rolling of leukocytes are the interactions between P-selectin, expressed on activated endothelial cells and platelets, and its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), constitutively expressed on the surface of most leukocytes. Beyond its role as a simple adhesion molecule, the engagement of PSGL-1 by P-selectin initiates a complex intracellular signaling cascade within the leukocyte, ultimately leading to integrin activation, firm adhesion, and transmigration into the inflamed tissue. This technical guide provides a comprehensive overview of the P-selectin/PSGL-1 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to aid researchers and drug development professionals in this critical area of study.
Core Signaling Pathway
The binding of P-selectin on activated endothelium or platelets to PSGL-1 on the microvilli of leukocytes initiates a rapid "outside-in" signaling cascade. This signaling is crucial for the transition from transient tethering and rolling to firm adhesion, a prerequisite for leukocyte extravasation.
Upon clustering of PSGL-1 by P-selectin, a signaling complex is assembled at the intracellular tail of PSGL-1. This complex serves as a scaffold for the recruitment and activation of a series of downstream signaling molecules. Key events in this pathway include:
-
Activation of Src Family Kinases (SFKs): The cytoplasmic tail of PSGL-1 is associated with the actin cytoskeleton through the ERM (ezrin, radixin, moesin) proteins. Upon ligand binding, this linkage facilitates the recruitment and activation of Src family kinases, such as Fgr, Hck, and Lyn, in neutrophils.
-
Syk Activation: Activated SFKs then phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on associated adaptor proteins, leading to the recruitment and activation of spleen tyrosine kinase (Syk).
-
Downstream Signaling Cascade: Activated Syk propagates the signal through several downstream pathways, including the activation of phospholipase Cγ2 (PLCγ2) and phosphoinositide 3-kinase (PI3K). This leads to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the activation of protein kinase B (Akt).
-
MAPK Pathway Activation: The P-selectin/PSGL-1 interaction also triggers the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Integrin Activation: A critical outcome of this signaling cascade is the "inside-out" activation of β2 integrins, such as LFA-1 (αLβ2) and Mac-1 (αMβ2), on the leukocyte surface. This conformational change in integrins dramatically increases their affinity for their ligands, such as intercellular adhesion molecule-1 (ICAM-1), on the endothelial cell surface, leading to leukocyte slow rolling, firm adhesion, and subsequent transmigration.
Signaling Pathway Diagram
Quantitative Data
The interaction between P-selectin and PSGL-1, and the subsequent leukocyte response, are governed by specific biophysical and cellular parameters. The following tables summarize key quantitative data from the literature.
Table 1: P-selectin/PSGL-1 Binding Kinetics and Affinity
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 320 ± 20 nM | Surface Plasmon Resonance | [1] |
| 60 nM | ELISA | [2] | |
| Association Rate Constant (kon) | 4.4 x 106 M-1s-1 | Surface Plasmon Resonance | [1] |
| (4 ± 2) × 105 M−1s−1 | Surface Plasmon Resonance | [2] | |
| Dissociation Rate Constant (koff) | 1.4 ± 0.1 s-1 | Surface Plasmon Resonance | [1] |
| (3 ± 1) × 10−4 s−1 | Surface Plasmon Resonance | [2] |
Table 2: P-selectin and PSGL-1 Expression on Human Hematopoietic Cells
| Cell Type | Molecule | Expression Level/Note | Reference |
| Neutrophils | PSGL-1 | High constitutive expression | [3][4] |
| Monocytes | PSGL-1 | High constitutive expression | [3][4] |
| Lymphocytes (T and B cells) | PSGL-1 | Constitutively expressed, levels can vary | [3][4] |
| Platelets (activated) | P-selectin | Rapidly translocated to the surface upon activation | [5][6] |
Table 3: Leukocyte Rolling Parameters Mediated by P-selectin/PSGL-1
| Parameter | Value Range | Condition | Reference |
| Leukocyte Rolling Velocity | 5-50 µm/s | In vivo (post-capillary venules) | [7] |
| Wall Shear Stress | 0.5 - 4 dynes/cm2 | In vivo (post-capillary venules) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the P-selectin/PSGL-1 signaling pathway.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Objective: To quantitatively measure the binding affinity and kinetics of the P-selectin and PSGL-1 interaction.
Materials:
-
Biacore instrument (e.g., Biacore 3000)
-
CM5 sensor chip
-
Recombinant human P-selectin (ligand)
-
Recombinant human PSGL-1 (analyte)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
HBS-P buffer (10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4)
-
Acetate (B1210297) buffer (10 mM, pH 4.5) for immobilization
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with HBS-P buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant P-selectin (e.g., 20 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).
-
Block remaining active sites by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without the P-selectin injection.
-
-
Analyte Binding:
-
Prepare a series of dilutions of recombinant PSGL-1 in HBS-P buffer (e.g., 0-1000 nM).
-
Inject each concentration of PSGL-1 over the P-selectin and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with HBS-P buffer (e.g., 300 seconds).
-
Regenerate the sensor surface between each analyte injection using the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the P-selectin flow cell data to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the Biacore evaluation software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Immunoprecipitation and Western Blotting for Signaling Protein Analysis
Objective: To detect the phosphorylation and recruitment of signaling proteins downstream of PSGL-1 engagement.
Materials:
-
Human neutrophils
-
Recombinant P-selectin-IgG chimera or anti-PSGL-1 antibody (e.g., clone KPL-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G agarose (B213101) beads
-
Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Cell Stimulation and Lysis:
-
Isolate human neutrophils from whole blood.
-
Stimulate neutrophils by incubation with immobilized P-selectin-IgG or cross-linking with anti-PSGL-1 antibody for various time points (e.g., 0, 2, 5, 10 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., anti-Syk) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the protein (e.g., anti-phospho-Syk) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Syk) to confirm equal loading.
-
Intravital Microscopy for Leukocyte Rolling Analysis
Objective: To visualize and quantify leukocyte rolling on the endothelium in vivo.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools for cremaster muscle exteriorization
-
Intravital microscope with a water-immersion objective
-
Fluorescently labeled antibody against a leukocyte marker (e.g., anti-Gr-1-PE) or a fluorescent dye (e.g., Rhodamine 6G)
-
Inflammatory stimulus (e.g., TNF-α)
-
Image analysis software
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Perform surgery to exteriorize the cremaster muscle onto a custom-designed microscope stage, keeping the tissue superfused with warm bicarbonate-buffered saline.
-
Administer an inflammatory stimulus (e.g., intrascrotal injection of TNF-α) 2-4 hours prior to imaging to induce P-selectin expression on the endothelium.
-
Administer a fluorescently labeled antibody or dye intravenously to visualize leukocytes.
-
-
Image Acquisition:
-
Position the mouse on the microscope stage and identify post-capillary venules (20-40 µm in diameter).
-
Record video sequences of leukocyte rolling within the venules for a set period (e.g., 1 minute) at multiple locations.
-
-
Data Analysis:
-
Use image analysis software to manually or automatically track the movement of individual leukocytes along the venular endothelium.
-
Calculate the rolling velocity of each leukocyte.
-
Quantify the number of rolling and firmly adherent leukocytes per unit area or vessel length.
-
Experimental Workflow Diagram
Conclusion
The P-selectin/PSGL-1 signaling pathway represents a critical initiation point for the inflammatory cascade, making it a highly attractive target for therapeutic intervention in a wide range of inflammatory diseases. A thorough understanding of the molecular interactions, downstream signaling events, and the quantitative parameters that govern this pathway is essential for the rational design of novel anti-inflammatory drugs. This technical guide provides a foundational resource for researchers and drug developers, offering a synthesis of the current knowledge, practical experimental methodologies, and visual aids to facilitate further investigation into this pivotal aspect of immunology. The continued exploration of this pathway holds significant promise for the development of more effective treatments for a multitude of inflammatory conditions.
References
- 1. Affinity and kinetic analysis of P-selectin binding to P-selectin glycoprotein ligand-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Force-mediated kinetics of single P-selectin/ligand complexes observed by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-selectin glycoprotein ligand-1 is broadly expressed in cells of myeloid, lymphoid, and dendritic lineage and in some nonhematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PSGL-1: A New Player in the Immune Checkpoint Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-selectin expression on platelets determines size and stability of platelet aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Viscosity-independent velocity of neutrophils rolling on p-selectin in vitro or in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of P-selectin in Leukocyte Rolling and Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structure, function, and significance of P-selectin in the initial stages of the inflammatory response. It details the molecular interactions, signaling pathways, and quantitative dynamics of P-selectin-mediated leukocyte rolling and adhesion. Furthermore, this guide outlines key experimental protocols for studying these phenomena and discusses the implications for therapeutic drug development.
Introduction to P-selectin and the Leukocyte Adhesion Cascade
Inflammation, a cornerstone of innate immunity, requires the precise recruitment of leukocytes from the bloodstream to sites of tissue injury or infection. This process is initiated by a multi-step paradigm known as the leukocyte adhesion cascade.[1] P-selectin (CD62P) is a critical cell adhesion molecule that orchestrates the first essential steps of this cascade: the initial capture (tethering) and subsequent rolling of leukocytes along the vascular endothelium.[1][2]
P-selectin is a member of the selectin family of adhesion molecules, characterized by an N-terminal calcium-dependent (C-type) lectin domain.[1][3] It is not constitutively present on the cell surface but is stored in intracellular granules—Weibel-Palade bodies in endothelial cells and α-granules in platelets.[1][4] Upon activation by inflammatory mediators such as thrombin, histamine, or complement, P-selectin is rapidly translocated to the plasma membrane, where it becomes available to interact with leukocytes.[1][4] This rapid mobilization allows for a swift response to inflammatory stimuli, initiating the recruitment process. The crucial role of P-selectin is highlighted in knockout mouse models, which exhibit a virtual absence of leukocyte rolling and delayed neutrophil recruitment in response to inflammation.[5][6]
Molecular Interactions: P-selectin and its Ligands
The primary physiological ligand for P-selectin on the surface of all leukocytes is the P-selectin Glycoprotein (B1211001) Ligand-1 (PSGL-1, CD162).[3][4][7] PSGL-1 is a homodimeric, sialomucin-like transmembrane protein that is concentrated on the tips of leukocyte microvilli.[3]
The interaction between P-selectin and PSGL-1 is highly specific and requires post-translational modifications on the N-terminus of PSGL-1. For high-affinity binding to occur, PSGL-1 must be decorated with a specific sialylated and fucosylated tetrasaccharide structure, known as sialyl Lewis x (sLex), on O-glycans.[8][9] Additionally, sulfation of specific tyrosine residues near the N-terminus of PSGL-1 is critical for optimal P-selectin recognition and binding.[4][8]
This bond is characterized by rapid formation (on-rate) and fast dissociation (off-rate) kinetics, properties that are essential for mediating the characteristic rolling, rather than firm adhesion, of leukocytes under the shear stress of blood flow.[10]
Data Presentation: Binding Kinetics and Rolling Dynamics
Quantitative analysis is fundamental to understanding the biophysical properties of the P-selectin:PSGL-1 interaction and its functional consequences on leukocyte movement.
Table 1: P-selectin and PSGL-1 Binding Characteristics
| Parameter | Description | Method | Reference |
|---|---|---|---|
| Binding Affinity (KD) | The equilibrium dissociation constant, a measure of binding strength. Lower values indicate stronger binding. | Surface Plasmon Resonance | [11][12] |
| On-rate (kon) | The rate constant for the association of P-selectin and PSGL-1. | Surface Plasmon Resonance | [11][12] |
| Off-rate (koff) | The rate constant for the dissociation of the P-selectin:PSGL-1 complex. The high off-rate is critical for rolling. | Surface Plasmon Resonance |[11][12] |
Table 2: Representative Leukocyte Rolling Velocities in Murine In Vivo Models
| Mouse Model | Condition | Rolling Velocity (µm/s) | Key Observation | Reference(s) |
|---|---|---|---|---|
| Wild-Type | TNF-α stimulation | 3 - 7 | E-selectin and P-selectin contribute to slow rolling. | [13] |
| Wild-Type | Trauma-induced inflammation | ~4 | L-selectin is involved in this response. | [14] |
| P-selectin Knockout | TNF-α stimulation | 3 - 7 | E-selectin alone can mediate slow rolling. | [13] |
| E-selectin Knockout | TNF-α stimulation | 12 - 20 | P-selectin alone mediates significantly faster rolling than E-selectin. | [13] |
| L-selectin Knockout | TNF-α stimulation | 3 - 7 | Rolling is slower and dependent on endothelial selectins. | [13] |
| L-selectin Knockout | Trauma-induced inflammation | ~6 | Rolling velocity increases in the absence of L-selectin signaling. |[14] |
P-selectin Mediated "Outside-In" Signaling
Beyond its role as a simple adhesion tether, the engagement of PSGL-1 by P-selectin initiates an intracellular signaling cascade within the leukocyte, termed "outside-in" signaling.[1][15] This signaling pathway is crucial for transitioning the leukocyte from a rolling to a firmly adherent state by activating integrins.
Upon P-selectin binding, PSGL-1 transmits signals that lead to the activation of Src family kinases (SFKs) such as Fgr, Hck, and Lyn.[3][14] These kinases then phosphorylate ITAM (Immunoreceptor Tyrosine-based Activation Motif) domains on adaptor proteins, which recruit and activate Spleen tyrosine kinase (Syk).[3] This cascade ultimately results in a conformational change in the leukocyte integrin LFA-1 (αLβ2), shifting it from a low-affinity to an intermediate-affinity state.[3][14] This "primed" LFA-1 can then bind more effectively to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial surface, which slows the leukocyte's rolling velocity and prepares it for firm arrest, a step that requires further activation by chemokines.[3][16]
References
- 1. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. [P-selectin and its role in some diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukocyte rolling and extravasation are severely compromised in P selectin-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 002217 - P selectin KO Strain Details [jax.org]
- 7. TARGETING PSGL-1/P-SELECTIN INTERACTIONS AS A NOVEL THERAPY FOR METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSGL-1: A New Player in the Immune Checkpoint Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Analysis of leukocyte rolling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinity and kinetic analysis of P-selectin binding to P-selectin glycoprotein ligand-1. [research.bidmc.org]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. rupress.org [rupress.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Optimal selectin-mediated rolling of leukocytes during inflammation in vivo requires intercellular adhesion molecule-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for P-selectin Antagonist 1 Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes during the inflammatory cascade. Its interaction with the P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes is a critical step in various inflammatory and thrombotic diseases. Consequently, the development of P-selectin antagonists is a promising therapeutic strategy. This technical guide focuses on the structural basis of binding for a specific small molecule, "P-selectin antagonist 1" (also identified as Compound 11b), and provides a broader context for the characterization of such inhibitors.
While detailed binding data for this compound specifically with P-selectin is limited in publicly available literature, this guide consolidates the existing information and presents it alongside established methodologies and pathways relevant to the field of P-selectin antagonism.
This compound: Profile and Quantitative Data
This compound (CAS 2099111-75-6) is a small molecule inhibitor of the selectin family of adhesion molecules. The available data indicates its activity as a pan-selectin antagonist, with a noted affinity for E-selectin.
Table 1: Physicochemical and In Vitro Activity of this compound [1]
| Property | Value |
| Compound Name | This compound (Compound 11b) |
| CAS Number | 2099111-75-6 |
| Molecular Formula | C56H71N5Na4O25S3 |
| Molecular Weight | 1402.34 g/mol |
| Pan-selectin IC50 | 82 µM |
| E-selectin Kd | 0.91 µM |
| P-selectin Binding Affinity | Data not publicly available |
Structural Basis of P-selectin Interaction
The interaction between P-selectin and its ligands, including small molecule antagonists, is primarily governed by the C-type lectin domain at the N-terminus of P-selectin. This domain contains a shallow groove where the sialyl Lewisx (sLex) moiety of PSGL-1 binds in a calcium-dependent manner. Small molecule inhibitors, such as the quinoline (B57606) salicylic (B10762653) acid class of compounds from which this compound may be derived, are designed to occupy this binding pocket and disrupt the natural protein-protein interaction[2]. The binding is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and coordination with the calcium ion in the lectin domain.
Experimental Protocols
The characterization of P-selectin antagonists involves a series of in vitro assays to determine their binding affinity, specificity, and functional effects on cell adhesion. Below are detailed methodologies for key experiments.
Competitive Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of P-selectin to its ligand, PSGL-1.
Materials:
-
96-well microtiter plates
-
Recombinant human P-selectin-IgG Fc chimera
-
Recombinant human PSGL-1-IgG Fc chimera or cells expressing PSGL-1 (e.g., HL-60 cells)
-
This compound (or other test compounds)
-
Bovine Serum Albumin (BSA) for blocking
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant human PSGL-1-IgG (or capture antibody for P-selectin-Ig) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of this compound. In a separate plate or tubes, pre-incubate a constant concentration of recombinant P-selectin-IgG with the various concentrations of the antagonist for 30-60 minutes at room temperature.
-
Binding: Transfer 100 µL of the P-selectin/antagonist mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of HRP-conjugated anti-human IgG detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The IC50 value is determined by plotting the absorbance against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics and affinity between a ligand and an analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human P-selectin
-
This compound (analyte)
-
Immobilization buffers (e.g., sodium acetate (B1210297) at various pH)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-P+)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject recombinant human P-selectin (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the P-selectin immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the antagonist over the P-selectin and reference surfaces at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Signaling Pathways and Experimental Workflows
P-selectin Mediated Leukocyte Adhesion Signaling Pathway
The binding of P-selectin on endothelial cells to PSGL-1 on leukocytes initiates a signaling cascade within the leukocyte, leading to integrin activation and firm adhesion. Antagonists of P-selectin block this initial step.
Caption: P-selectin signaling cascade leading to leukocyte adhesion.
Experimental Workflow for P-selectin Antagonist Characterization
The discovery and development of a P-selectin antagonist follows a structured workflow from initial screening to in vivo validation.
References
An In-Depth Technical Guide to the P-selectin Antagonist PSI-697
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PSI-697, a small molecule antagonist of P-selectin. The information is intended for researchers, scientists, and professionals involved in drug development and the study of inflammatory and thrombotic diseases.
Introduction to P-selectin and its Role in Disease
P-selectin (CD62P) is a cell adhesion molecule expressed on activated endothelial cells and platelets.[1] It plays a crucial role in the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade and thrombus formation.[1] By binding to its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), expressed on the surface of leukocytes, P-selectin facilitates the recruitment of immune cells to sites of injury or inflammation.[1] Dysregulation of P-selectin-mediated adhesion is implicated in the pathophysiology of various diseases, including atherosclerosis, venous thromboembolism, and sickle cell disease. Therefore, antagonism of the P-selectin/PSGL-1 interaction represents a promising therapeutic strategy for these conditions.
Chemical Structure and Properties of PSI-697
PSI-697 is an orally active, small-molecule antagonist of P-selectin.[1]
Chemical Structure:
Caption: Chemical structure of PSI-697.
Table 1: Physicochemical Properties of PSI-697
| Property | Value | Reference |
| IUPAC Name | 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid | [1] |
| Molecular Formula | C₂₁H₁₈ClNO₃ | [1] |
| Molecular Weight | 367.83 g/mol | [1] |
| SMILES | C1CCC2=C(C=CC3=C2N=C(C(=C3O)C(=O)O)CC4=CC=C(C=C4)Cl)C1 |
Pharmacological Properties
Mechanism of Action
PSI-697 is a selective antagonist of P-selectin. It functions by inhibiting the binding of P-selectin to its ligand, PSGL-1. This action disrupts the initial tethering and rolling of leukocytes and platelets on the vascular endothelium, thereby reducing inflammation and thrombosis.
In Vitro Activity
The inhibitory activity of PSI-697 on the P-selectin/PSGL-1 interaction has been evaluated in various in vitro assays.
Table 2: In Vitro Inhibitory Activity of PSI-697
| Assay | Description | IC₅₀ (µM) | Reference |
| Biacore Assay | Inhibition of soluble human P-selectin binding to immobilized human PSGL-1. | 125 | [1] |
| Cell-Based Adhesion Assay | Inhibition of HL-60 cell (expressing PSGL-1) binding to immobilized P-selectin. | 50 - 125 | [1] |
Pharmacokinetics in Rats
The pharmacokinetic profile of PSI-697 has been characterized in rats following oral administration.
Table 3: Pharmacokinetic Parameters of PSI-697 in Rats
| Parameter | Value | Reference |
| Clearance | Low | [1] |
| Half-life | Short | [1] |
| Volume of Distribution | Low | [1] |
| Oral Bioavailability | Moderate | [1] |
Preclinical Efficacy
The in vivo efficacy of PSI-697 has been demonstrated in several rodent and primate models of vascular inflammation and thrombosis.
Table 4: In Vivo Efficacy of PSI-697 in Animal Models
| Model | Species | Dose | Effect | Reference |
| Surgical Inflammation (Cremaster Venules) | Rat | 50 mg/kg p.o. | 39% reduction in rolling leukocytes | [1] |
| Venous Thrombosis | Rat | 100 mg/kg p.o. | 18% reduction in thrombus weight | [1] |
| Carotid Artery Injury | Rat | 15-30 mg/kg p.o. | 25.7-40.2% decrease in intima/media ratio | [1] |
| Venous Thrombosis | Baboon | 30 mg/kg p.o. | >80% vein lumen opening |
P-selectin Signaling Pathway
The binding of P-selectin to PSGL-1 on leukocytes initiates an intracellular signaling cascade that leads to the activation of integrins, promoting firm adhesion of the leukocyte to the endothelium.
References
P-Selectin Expression on Activated Platelets and Endothelium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-selectin (CD62P) is a crucial cell adhesion molecule that plays a pivotal role in the initial stages of inflammation, thrombosis, and other pathological processes. Stored in the alpha-granules of platelets and the Weibel-Palade bodies of endothelial cells, P-selectin is rapidly translocated to the cell surface upon activation by a variety of stimuli. This rapid mobilization facilitates the tethering and rolling of leukocytes, a critical step in their recruitment to sites of injury or inflammation. This in-depth technical guide provides a comprehensive overview of P-selectin expression on activated platelets and endothelium, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of inflammation, thrombosis, and vascular biology.
Introduction
P-selectin is a type-1 transmembrane protein and a member of the selectin family of cell adhesion molecules.[1] Its expression on the surface of activated platelets and endothelial cells is a key event in the initiation of the inflammatory cascade and in the process of hemostasis and thrombosis.[2][3] Upon cellular activation by agonists such as thrombin, histamine (B1213489), tumor necrosis factor-alpha (TNF-α), and lipopolysaccharide (LPS), P-selectin is rapidly mobilized from its intracellular storage granules to the plasma membrane.[4][5][6] This surface-expressed P-selectin then acts as a receptor for its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[7] This interaction mediates the initial capture and subsequent rolling of leukocytes along the vascular endothelium, a prerequisite for their firm adhesion and transmigration into tissues.[8] Given its central role in these critical physiological and pathological processes, P-selectin has emerged as a significant therapeutic target for a range of diseases, including thrombosis, inflammation, and cancer metastasis.[9]
Quantitative Data on P-Selectin Expression
The quantification of P-selectin surface expression is essential for understanding the dynamics of platelet and endothelial cell activation. The following tables summarize quantitative data from various studies, providing insights into the levels of P-selectin expression under different stimulatory conditions.
Table 1: P-Selectin Expression on Activated Platelets
| Agonist | Concentration | Incubation Time | Method | Cell Type | P-Selectin Expression (% Positive Cells) | Reference |
| Thrombin | 0.005 U/mL | 10 min | Flow Cytometry | Human Platelets | ~10% | [1] |
| Thrombin | 0.01 U/mL | 10 min | Flow Cytometry | Human Platelets | ~25% | [1] |
| Thrombin | 0.025 U/mL | 10 min | Flow Cytometry | Human Platelets | ~50% | [1] |
| Thrombin | 0.50 U/mL | 10 min | Flow Cytometry | Human Platelets | >90% | [1] |
| Thrombin | 1.00 U/mL | 10 min | Flow Cytometry | Human Platelets | ~95% | [1] |
| ADP | 1.0 µM | Not Specified | Flow Cytometry | Human Platelets | 33% | [10] |
| Thrombin Receptor Activating Peptide (TRAP) | 3 µM | Not Specified | Platelet Aggregometry | Human Platelets | 92-95% inhibition of aggregation with anti-P-selectin Abs | [2] |
Table 2: P-Selectin Expression on Activated Endothelial Cells
| Agonist | Concentration | Incubation Time | Method | Cell Type | P-Selectin Expression (Fold Increase or MFI) | Reference |
| Thrombin | 0.01 - 1 U/mL | 10 min | ELISA | HUVEC | Significant increase | [11] |
| Histamine | 10⁻⁷ - 10⁻³ M | 10 min | ELISA | HBMEC | Significant increase | [12] |
| TNF-α | Not Specified | 3-4 hours | Not Specified | Mouse Endothelioma Cells | Maximal expression | [5] |
| LPS | Not Specified | 3-4 hours | Not Specified | Mouse Endothelioma Cells | Maximal expression | [5] |
| IL-4 | Not Specified | 24-48 hours | Flow Cytometry | HUVEC | Modest but consistent increase (Specific Median Fluorescence) | [2] |
| IL-13 | Not Specified | 24-48 hours | Flow Cytometry | HUVEC | Modest but consistent increase (Specific Median Fluorescence) | [2] |
| Histamine | 100 µM | 10 min | Microscopy | HUVEC | Peak association of neutrophils | [13] |
MFI: Median Fluorescence Intensity, HUVEC: Human Umbilical Vein Endothelial Cells, HBMEC: Human Brain Microvascular Endothelial Cells
Signaling Pathways for P-Selectin Translocation
The translocation of P-selectin to the cell surface is a tightly regulated process involving complex signaling cascades that differ between platelets and endothelial cells and are dependent on the specific agonist.
Platelet P-Selectin Translocation
In platelets, agonists like thrombin bind to their respective G-protein coupled receptors (GPCRs), primarily PAR1 and PAR4 for thrombin.[14] This binding initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet's calcium store), leading to a rapid increase in intracellular calcium concentration. Both calcium and DAG activate Protein Kinase C (PKC). The rise in intracellular calcium and the activation of other signaling molecules trigger the fusion of α-granule membranes with the platelet's plasma membrane, thereby exposing P-selectin on the cell surface.[9][15]
Endothelial Cell P-Selectin Translocation
In endothelial cells, the signaling pathways for P-selectin translocation are initiated by various agonists.
-
Rapid, Transient Expression (e.g., Histamine, Thrombin): Agonists like histamine and thrombin bind to their respective GPCRs (e.g., H1 receptor for histamine).[16] This activates PLC, leading to the generation of IP3 and DAG. The subsequent increase in intracellular calcium, primarily from the endoplasmic reticulum, is a key trigger for the exocytosis of Weibel-Palade bodies (WPBs), the storage granules for P-selectin in endothelial cells.[16][17]
-
Sustained, Transcription-Dependent Expression (e.g., TNF-α, LPS): Pro-inflammatory cytokines like TNF-α and bacterial components like LPS induce a slower, but more sustained, expression of P-selectin. This process is dependent on gene transcription and new protein synthesis.[5] TNF-α binds to its receptor (TNFR), activating signaling pathways that lead to the activation of the transcription factor NF-κB.[18] Similarly, LPS binds to Toll-like receptor 4 (TLR4), also culminating in NF-κB activation.[19] Activated NF-κB translocates to the nucleus and initiates the transcription of the P-selectin gene (SELP), leading to increased synthesis of P-selectin protein, which is then transported to the cell surface.[5][20]
Experimental Protocols
Accurate measurement of P-selectin expression is critical for research and drug development. Below are detailed methodologies for key experiments.
Measurement of Platelet P-Selectin Expression by Flow Cytometry
This protocol describes the quantification of P-selectin on the surface of activated platelets using flow cytometry.
Materials:
-
Whole blood collected in sodium citrate (B86180) anticoagulant.[21]
-
Platelet-specific antibody (e.g., FITC-conjugated anti-CD41).[19]
-
PE-conjugated anti-human P-selectin (CD62P) antibody.[19]
-
Platelet agonist (e.g., thrombin, ADP, TRAP).
-
Phosphate-buffered saline (PBS).
-
1% Paraformaldehyde (PFA) for fixation (optional).[19]
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate. Avoid red cell lysis and centrifugation.[21]
-
Sample Preparation: The assay can be performed on whole blood or platelet-rich plasma (PRP). For whole blood analysis, dilute the blood 1:10 in a suitable buffer (e.g., Tyrode's buffer).[19]
-
Activation: Aliquot 50 µL of diluted whole blood or PRP into flow cytometry tubes. Add the desired concentration of platelet agonist. A tube without agonist serves as the negative control. Incubate for 10-15 minutes at 37°C.[19]
-
Staining: Add a saturating concentration of PE-conjugated anti-CD62P antibody and FITC-conjugated anti-CD41 antibody to each tube. Incubate for 20 minutes at room temperature in the dark.[19]
-
Fixation (Optional): Add 500 µL of 1% PFA to each tube to fix the platelets. Incubate for at least 30 minutes at 4°C.[19]
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD41.
-
Analysis: Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of the P-selectin staining.
Quantification of Endothelial Cell P-Selectin Expression by Cell-Based ELISA
This protocol outlines a method to quantify P-selectin on the surface of cultured endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells.
-
96-well cell culture plates.
-
Endothelial cell growth medium.
-
Agonist (e.g., histamine, thrombin, TNF-α, LPS).
-
Primary antibody: mouse anti-human P-selectin.
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 1M H₂SO₄).
-
Plate reader.
Procedure:
-
Cell Culture: Seed HUVECs in a 96-well plate and grow to confluence.
-
Activation: Replace the culture medium with fresh medium containing the desired concentration of agonist. Incubate for the appropriate time (e.g., 10 minutes for histamine, 4 hours for TNF-α). Include an unstimulated control.
-
Fixation: Gently wash the cells with PBS and fix with 1% PFA for 20 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-P-selectin antibody diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells with PBS and add the TMB substrate solution. Incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of surface-expressed P-selectin.
Immunofluorescence Staining of P-Selectin in Endothelial Cells
This protocol allows for the visualization of P-selectin expression and localization in endothelial cells.
Materials:
-
Endothelial cells grown on coverslips.
-
Agonist for stimulation.
-
4% Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary antibody: rabbit anti-human P-selectin.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Stimulation: Grow endothelial cells on sterile glass coverslips. Stimulate with the desired agonist for the appropriate time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (for intracellular staining, if desired): Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. For surface staining only, omit this step.
-
Blocking: Wash with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-P-selectin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides using mounting medium, and visualize using a fluorescence microscope.
Conclusion
The expression of P-selectin on activated platelets and endothelial cells is a critical and tightly regulated process that initiates inflammatory and thrombotic events. A thorough understanding of the quantitative aspects of its expression, the intricate signaling pathways governing its translocation, and the robust experimental methods for its detection is paramount for researchers and drug development professionals. This guide provides a consolidated resource of this essential information, aiming to facilitate further research into the roles of P-selectin in health and disease and to support the development of novel therapeutic strategies targeting this key adhesion molecule. The continued investigation into the nuances of P-selectin biology holds significant promise for advancing our ability to treat a wide range of inflammatory and cardiovascular diseases.
References
- 1. atsjournals.org [atsjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Expression of P-selectin on endothelial cells is upregulated by LPS and TNF-alpha in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thrombin-induced expression of endothelial P-selectin and intercellular adhesion molecule-1: a mechanism for stabilizing neutrophil adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Independent Pathways of P-Selectin and Complement-Mediated Renal Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Citations to Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 15. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exocytosis of Weibel–Palade bodies: how to unpack a vascular emergency kit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Tumor necrosis factor-α induces adhesion molecule expression through the sphingosine kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inflammation - Wikipedia [en.wikipedia.org]
- 20. Cloning of the mouse endothelial selectins. Expression of both E- and P-selectin is inducible by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chronic expression of P-selectin on endothelial cells stimulated by the T-cell cytokine, interleukin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of P-selectin in Sickle Cell Disease Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sickle cell disease (SCD) is a complex genetic disorder characterized by chronic inflammation, vaso-occlusion, and debilitating pain crises. A key mediator in the pathophysiology of SCD is P-selectin, an adhesion molecule that plays a critical role in the initiation of the vaso-occlusive cascade. This technical guide provides an in-depth overview of the role of P-selectin in SCD, including its molecular function, cellular interactions, and involvement in signaling pathways. We present a compilation of quantitative data from clinical and preclinical studies, detailed methodologies of key experimental protocols, and visual representations of relevant biological and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field.
Introduction
Sickle cell disease is caused by a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. These sickled RBCs, along with activated leukocytes and platelets, adhere to the vascular endothelium, leading to microvascular occlusion, tissue ischemia, and severe pain.[1]
P-selectin, a member of the selectin family of adhesion molecules, is a critical initiator of this adhesive cascade.[2] It is expressed on the surface of activated endothelial cells and platelets and mediates the initial tethering and rolling of leukocytes and sickled RBCs along the vessel wall.[3][4] This initial interaction facilitates subsequent, more stable adhesive events involving other molecules, ultimately culminating in vaso-occlusion. Given its central role, P-selectin has emerged as a key therapeutic target for the management of SCD.[5]
P-selectin Expression and Function in Sickle Cell Disease
In the steady state of SCD, there is a chronic inflammatory environment characterized by elevated levels of inflammatory mediators. This leads to the persistent activation of endothelial cells and platelets, resulting in the constitutive surface expression of P-selectin.
Cellular Sources and Upregulation
-
Endothelial Cells: P-selectin is stored in Weibel-Palade bodies within endothelial cells and is rapidly translocated to the cell surface upon activation by stimuli such as thrombin, histamine, and reactive oxygen species (ROS).[1] The adhesion of sickled RBCs to the endothelium can further induce ROS production, creating a positive feedback loop that perpetuates P-selectin expression.[2]
-
Platelets: Platelets store P-selectin in their α-granules and express it on their surface upon activation by agonists like thrombin and collagen. Activated platelets can then bind to leukocytes, sickled RBCs, and the endothelium.[6]
Ligands and Cellular Interactions
P-selectin primarily interacts with its ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which is expressed on the surface of leukocytes, including neutrophils and monocytes.[2] This interaction is crucial for the recruitment of these inflammatory cells to the site of vascular inflammation. Sickled RBCs have also been shown to express a ligand for P-selectin, enabling their direct adhesion to the activated endothelium.[7]
Quantitative Data on P-selectin in Sickle Cell Disease
A substantial body of research has quantified the role of P-selectin in SCD, from soluble protein levels to the clinical efficacy of P-selectin inhibitors.
Soluble P-selectin Levels
Soluble P-selectin (sP-selectin) is shed from the surface of activated endothelial cells and platelets and can be measured in the plasma as a biomarker of cellular activation.
| Study Population | sP-selectin Concentration (ng/mL) | Key Findings | Reference |
| Sickle Cell Disease Patients (HbS/βthal) | 108.2 ± 6.3 | Elevated levels compared to controls. Strong correlation with platelet count. | [8] |
| Healthy Controls | 69.3 ± 4.1 | [8] | |
| Sickle Cell Disease Patients (recently transfused) | Increased | Higher levels compared to transfusion-free patients. | [9] |
| Sickle Cell Disease Patients (in crisis) | Increased | Higher levels compared to steady state. | [9] |
Clinical Trials of P-selectin Inhibitors
The clinical significance of P-selectin in SCD is underscored by the development and testing of targeted inhibitors.
Crizanlizumab is a humanized monoclonal antibody that binds to P-selectin and blocks its interaction with PSGL-1.
| Clinical Trial | Treatment Group | Annualized Rate of Vaso-Occlusive Crises (VOCs) | Key Outcomes | Reference |
| SUSTAIN (Phase II) | High-Dose Crizanlizumab (5.0 mg/kg) | 1.63 | 45.3% lower rate of VOCs compared to placebo. | [10] |
| Low-Dose Crizanlizumab (2.5 mg/kg) | 2.01 | 32.6% lower rate of VOCs compared to placebo (not statistically significant). | [10] | |
| Placebo | 2.98 | [10] | ||
| STAND (Phase III) | Crizanlizumab (5.0 mg/kg) | 2.49 | No statistically significant difference compared to placebo. | [11][12] |
| Crizanlizumab (7.5 mg/kg) | 2.04 | No statistically significant difference compared to placebo. | [11][12] | |
| Placebo | 2.30 | [11][12] |
Note: The STAND trial did not meet its primary endpoint, leading to a re-evaluation of Crizanlizumab's efficacy.[13]
Inclacumab is another investigational monoclonal antibody targeting P-selectin.
| Clinical Trial | Treatment Group | Primary Endpoint | Key Outcomes | Reference |
| THRIVE-131 (Phase III) | Inclacumab | Reduction in the rate of VOCs | Did not meet its primary endpoint of significant reduction in VOCs versus placebo. | [14][15][16] |
| Placebo | [14][15][16] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of P-selectin in SCD.
Measurement of Soluble P-selectin (ELISA)
Objective: To quantify the concentration of sP-selectin in plasma or serum samples.
Methodology:
-
Sample Collection and Preparation: Collect whole blood in tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection to separate plasma. Serum can be obtained by allowing blood to clot at room temperature for 2 hours or overnight at 4°C, followed by centrifugation.[17]
-
ELISA Procedure:
-
Prepare standards and samples. Dilute samples as necessary with the provided diluent buffer.
-
Add 100 µL of standards and samples to wells of a microplate pre-coated with a P-selectin capture antibody.
-
Incubate for 90 minutes at 37°C.
-
Wash the wells, then add 100 µL of a biotinylated detection antibody.
-
Incubate for 60 minutes at 37°C.
-
Wash the wells and add 100 µL of HRP-conjugated streptavidin.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells and add 90 µL of a substrate solution (e.g., TMB).
-
Incubate for approximately 15 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of sP-selectin in the samples.
Flow Cytometry for Platelet P-selectin Expression
Objective: To quantify the percentage of platelets expressing P-selectin on their surface.
Methodology:
-
Blood Collection: Collect whole blood into sodium citrate (B86180) tubes to prevent in vitro platelet activation.[18]
-
Antibody Staining:
-
In a flow cytometry tube, add a saturating concentration of a fluorochrome-conjugated anti-CD61 (platelet marker) antibody and a fluorochrome-conjugated anti-P-selectin (CD62P) antibody to a small volume of whole blood.
-
Include an isotype control for the anti-P-selectin antibody in a separate tube.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis (Optional): If necessary, lyse RBCs using a commercially available lysis buffer.
-
Data Acquisition: Acquire data on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD61.
-
Data Analysis: Determine the percentage of P-selectin positive platelets within the gated platelet population by comparing the fluorescence intensity to the isotype control.
In Vitro Static Adhesion Assay
Objective: To measure the adhesion of sickled RBCs to immobilized P-selectin or activated endothelial cells under static conditions.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant P-selectin or culture human umbilical vein endothelial cells (HUVECs) to confluence. For endothelial cell activation, treat with an agonist like thrombin.[7]
-
RBC Preparation: Isolate RBCs from whole blood by centrifugation and wash with a suitable buffer.
-
Adhesion: Add a known number of RBCs to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells multiple times with buffer to remove non-adherent cells.
-
Quantification: Lyse the remaining adherent cells and quantify the amount of hemoglobin by measuring the absorbance at 415 nm. Alternatively, visualize and count the adherent cells using a microscope.
-
Data Analysis: Express the results as the number of adherent cells per unit area or as a percentage of the total cells added.
In Vitro Parallel-Plate Flow Chamber Assay
Objective: To study the adhesion of sickled RBCs to a P-selectin-coated surface or endothelial cells under defined shear stress conditions.
Methodology:
-
Chamber Assembly: Assemble a parallel-plate flow chamber with a glass coverslip coated with P-selectin or a confluent monolayer of HUVECs.
-
Perfusion: Perfuse a suspension of isolated sickled RBCs through the chamber at a controlled flow rate using a syringe pump to generate a specific wall shear stress.
-
Microscopy and Imaging: Observe and record the interactions of the RBCs with the surface using a phase-contrast or fluorescence microscope equipped with a camera.
-
Data Analysis: Analyze the recorded videos to quantify the number of rolling and firmly adherent cells per unit area over time.
Intravital Microscopy in Sickle Cell Mouse Models
Objective: To visualize and quantify vaso-occlusion and cell-cell interactions in the microcirculation of living SCD mice.
Methodology:
-
Animal Model: Utilize a transgenic mouse model of sickle cell disease (e.g., Townes or Berkeley models).
-
Surgical Preparation: Anesthetize the mouse and surgically expose a microvascular bed, such as the cremaster muscle or the dorsal skin fold chamber.[19] Maintain the exposed tissue in a physiological salt solution.
-
Fluorescent Labeling: Intravenously inject fluorescently labeled antibodies to label specific cell types (e.g., anti-Gr-1 for neutrophils) or fluorescent dyes to visualize plasma.
-
Microscopy: Place the mouse on the stage of an intravital microscope (e.g., a two-photon microscope for deep tissue imaging).[20][21]
-
Induction of Vaso-occlusion: To induce vaso-occlusion, mice can be subjected to hypoxia/reoxygenation or administered with an inflammatory stimulus like TNF-α.[19]
-
Image Acquisition and Analysis: Record videos of the microcirculation to observe and quantify parameters such as blood flow velocity, vessel diameter, leukocyte rolling and adhesion, and the formation of occlusive events.
Signaling Pathways and Molecular Mechanisms
The interaction of P-selectin with its ligands triggers intracellular signaling cascades that contribute to the inflammatory response in SCD.
P-selectin/PSGL-1 Signaling in Leukocytes
Engagement of PSGL-1 on leukocytes by P-selectin on activated endothelium or platelets initiates a signaling cascade that leads to leukocyte activation. This includes the activation of integrins, which mediate firm adhesion, and the production of pro-inflammatory cytokines and chemokines.
P-selectin Mediated Endothelial Activation
The adhesion of sickled RBCs and leukocytes to endothelial P-selectin can further activate the endothelium, leading to the upregulation of other adhesion molecules like VCAM-1 and ICAM-1, and the release of inflammatory mediators, thereby amplifying the vaso-occlusive process.
Visualizations
Signaling Pathway Diagram
Caption: P-selectin signaling cascade in sickle cell disease.
Experimental Workflow: Intravital Microscopy
Caption: Workflow for intravital microscopy in SCD mouse models.
Conclusion
P-selectin is a pivotal molecule in the pathophysiology of sickle cell disease, initiating the cascade of cell-cell interactions that leads to vaso-occlusion and its devastating consequences. The wealth of preclinical and clinical data has solidified its role as a key therapeutic target. While P-selectin inhibitors have shown promise, further research is needed to optimize their clinical application and to fully understand the long-term effects of P-selectin blockade. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding of SCD and to develop novel therapies to improve the lives of patients.
References
- 1. P-Selectin Blockade in the Treatment of Painful Vaso-Occlusive Crises in Sickle Cell Disease: A Spotlight on Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. P-selectin and sickle cell disease: a balancing act - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. P-SELECTIN MEDIATED PLATELET-NEUTROPHIL AGGREGATE FORMATION ACTIVATES NEUTROPHILS IN MOUSE AND HUMAN SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmm.ucsd.edu [cmm.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Increased levels of soluble P-selectin correlate with iron overload in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 3 STAND Trial Supports Safety and Tolerability of Crizanlizumab in Sickle Cell Disease | Docwire News [docwirenews.com]
- 12. Crizanlizumab with or without hydroxyurea in patients with sickle cell disease (STAND): primary analyses from a placebo-controlled, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novartis.com [novartis.com]
- 14. Pfizer Provides Update on Phase 3 Inclacumab Study for the Treatment of People with Sickle Cell Disease | Pfizer [pfizer.com]
- 15. oncodaily.com [oncodaily.com]
- 16. MARAC Statement: Pfizer Inclacumab Announcement - Sickle Cell Disease Association of America Inc. [sicklecelldisease.org]
- 17. assaygenie.com [assaygenie.com]
- 18. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microvascular blood flow and stasis in transgenic sickle mice: utility of a dorsal skin fold chamber for intravital microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative intravital two-photon excitation microscopy reveals absence of pulmonary vaso-occlusion in unchallenged Sickle Cell Disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative intravital two-photon excitation microscopy reveals absence of pulmonary vaso-occlusion in unchallenged Sickle Cell Disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
P-Selectin Antagonist 1: A Technical Guide to Investigating Thromboinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboinflammation, the intricate interplay between thrombosis and inflammation, is a critical driver of pathology in a wide array of diseases, including cardiovascular disorders, sickle cell disease, and cancer-associated thrombosis.[1][2] At the heart of this complex process lies P-selectin, a cell adhesion molecule that plays a pivotal role in the initial tethering of leukocytes to activated platelets and endothelial cells.[2][3] This guide provides an in-depth technical overview of P-selectin antagonist 1 as a powerful tool for dissecting the mechanisms of thromboinflammation and for the development of novel therapeutics.
P-selectin, a member of the selectin family of adhesion molecules, is stored in the Weibel-Palade bodies of endothelial cells and the alpha-granules of platelets.[3][4] Upon stimulation by inflammatory or thrombotic signals, P-selectin is rapidly translocated to the cell surface.[3] There, it interacts with its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[3][4] This interaction initiates the rolling of leukocytes on the endothelium and the formation of platelet-leukocyte aggregates, key events that bridge thrombosis and inflammation.[5][6] By blocking this crucial interaction, P-selectin antagonists offer a targeted approach to modulate these pathological processes.[3]
This document will delve into the mechanism of action of P-selectin antagonists, present quantitative data from preclinical and clinical studies, provide detailed methodologies for key experiments, and visualize the complex signaling pathways and experimental workflows involved in the study of thromboinflammation.
Mechanism of Action of P-Selectin Antagonists
P-selectin antagonists function by competitively inhibiting the binding of P-selectin to its ligand, PSGL-1.[3] This blockade disrupts the initial tethering and rolling of leukocytes on activated endothelial cells and platelets, a critical early step in the inflammatory cascade.[7] By preventing this cell-cell interaction, P-selectin antagonists can effectively reduce leukocyte recruitment to sites of inflammation and inhibit the formation of pro-thrombotic platelet-leukocyte aggregates.[6][8] This targeted intervention helps to uncouple the processes of thrombosis and inflammation that drive various disease states.
Several P-selectin antagonists have been developed, including monoclonal antibodies like crizanlizumab and inclacumab, and small molecule inhibitors such as PSI-697.[8][9][10] These agents have demonstrated efficacy in various preclinical models of thromboinflammatory diseases and some have progressed to clinical trials, validating P-selectin as a viable therapeutic target.[8][9][10]
Quantitative Data on P-Selectin Antagonists
The following tables summarize key quantitative data from preclinical and clinical studies of various P-selectin antagonists.
| Antagonist | Target | Assay | IC50 | Species | Reference |
| Inclacumab | P-selectin | PSGL-1 binding | 1.9 µg/mL | Human | [4] |
| Crizanlizumab | P-selectin | Vaso-occlusive crises | N/A (dose-dependent reduction) | Human | [9] |
| PSI-697 | P-selectin | P-selectin/PSGL-1 binding | 50-125 µM | Human | [11] |
| Heparin-derived tetrasaccharide | L- and P-selectin | Selectin-Ig binding to sLex | 850 +/- 110 µmol/L | Bovine/Human | [12] |
| Hexasulfated tetrasaccharide | L- and P-selectin | Selectin-Ig binding to sLex | 341 +/- 24 µmol/L | Bovine/Human | [12] |
Table 1: In Vitro Inhibitory Activity of P-Selectin Antagonists. This table presents the half-maximal inhibitory concentration (IC50) values for different P-selectin antagonists, demonstrating their potency in blocking the P-selectin/PSGL-1 interaction.
| Animal Model | P-Selectin Antagonist | Dosing Regimen | Key Findings | Reference |
| Rat Venous Thrombosis | PSI-697 | 100 mg/kg p.o. | 18% reduction in thrombus weight | [11] |
| Rat Carotid Injury | PSI-697 | 15-30 mg/kg p.o. daily | Dose-dependent decrease in intima/media ratio (25.7% and 40.2%) | [11] |
| Rat Cremaster Venule Inflammation | PSI-697 | 50 mg/kg p.o. | 39% reduction in rolling leukocytes | [11] |
| Baboon Venous Thrombosis | PSI-697 | 30 mg/kg p.o. daily | >80% vein lumen opening, decreased inflammation | [13] |
| Rat Venous Thrombosis | Anti-P-selectin Ab + Anti-TNF Ab | Prior to occlusion and days 2 & 4 post-occlusion | Lowest neutrophil and total inflammatory cell count | [13] |
Table 2: In Vivo Efficacy of P-Selectin Antagonists in Animal Models of Thromboinflammation. This table summarizes the effects of P-selectin antagonists in various preclinical models, highlighting their ability to reduce thrombosis and inflammation.
| Clinical Trial | P-Selectin Antagonist | Indication | Key Findings | Reference |
| THRIVE-131 | Inclacumab | Sickle Cell Disease | Did not meet primary endpoint of significant reduction in VOCs | [14][15] |
| Phase 3 Trial | Inclacumab | Sickle Cell Disease | Participants randomized 1:1 to receive IV inclacumab or placebo every 12 weeks for 48 weeks. | [14] |
| Healthy Smokers Study | PSI-697 | Platelet-Monocyte Aggregation | No significant effect on platelet-monocyte aggregates at the tested dose. | [16] |
Table 3: Summary of Clinical Trial Results for P-Selectin Antagonists. This table provides an overview of the outcomes of clinical trials investigating the efficacy of P-selectin antagonists in human diseases.
Experimental Protocols
Measurement of Platelet-Leukocyte Aggregates by Flow Cytometry
Objective: To quantify the formation of platelet-leukocyte aggregates in whole blood as a measure of thromboinflammation and to assess the inhibitory effect of a P-selectin antagonist.
Principle: This method uses fluorescently labeled antibodies to identify platelets and leukocytes, allowing for the detection and quantification of aggregates using a flow cytometer.[5][7]
Materials:
-
Whole blood collected in sodium citrate (B86180) anticoagulant.
-
P-selectin antagonist or vehicle control.
-
Fluorescently labeled antibodies:
-
Anti-CD41 (platelet marker)
-
Anti-CD45 (pan-leukocyte marker)
-
Anti-Ly6G (neutrophil marker - for murine studies)
-
Anti-CD11b (myeloid marker - for murine studies)
-
-
Erythrocyte lysis buffer.
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Incubation with Antagonist: Aliquot whole blood into tubes and add the P-selectin antagonist at various concentrations or a vehicle control. Incubate for a specified time at room temperature.
-
Staining: Add the fluorescently labeled antibodies to the blood samples and incubate for 15-20 minutes at room temperature in the dark.
-
Erythrocyte Lysis: Add erythrocyte lysis buffer to each tube and incubate for 10-15 minutes at room temperature.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the leukocyte population based on forward and side scatter properties and CD45 expression. Within the leukocyte gate, identify platelet-positive events (CD41 positive) to quantify platelet-leukocyte aggregates.[5][7]
In Vivo Model of Venous Thrombosis
Objective: To induce deep vein thrombosis in a rodent model to study the pathophysiology of thromboinflammation and to evaluate the efficacy of a P-selectin antagonist in reducing thrombus formation.
Principle: This model involves the surgical manipulation of a major vein, such as the inferior vena cava (IVC), to induce thrombus formation.[10][17]
Materials:
-
Rodents (rats or mice).
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Surgical instruments.
-
Suture material.
-
P-selectin antagonist or vehicle control.
-
Imaging modality (e.g., ultrasound, magnetic resonance venography) or method for thrombus isolation and measurement.
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate method.
-
Surgical Procedure:
-
Stasis Model: Perform a midline laparotomy to expose the inferior vena cava (IVC). Ligate the IVC and its side branches to induce stasis and subsequent thrombus formation.[10][17]
-
Stenosis Model: Alternatively, place a ligature around the IVC with a spacer to create a stenosis, which also promotes thrombosis.[10]
-
Ferric Chloride Model: Apply a filter paper saturated with ferric chloride solution to the exposed vein to induce endothelial injury and thrombosis.[10][17]
-
-
Administration of Antagonist: Administer the P-selectin antagonist or vehicle control at a predetermined time point (e.g., before or after thrombus induction) via an appropriate route (e.g., intravenous, oral).
-
Thrombus Evaluation: At a specified time after induction, evaluate the thrombus. This can be done non-invasively using imaging techniques or by euthanizing the animal, isolating the thrombosed vein segment, and measuring the thrombus weight and length.[10][17]
Measurement of Soluble P-selectin by ELISA
Objective: To quantify the concentration of soluble P-selectin (sP-selectin) in plasma or serum as a biomarker of platelet and endothelial cell activation.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) where a capture antibody specific for P-selectin is coated on a microplate. The sample is added, and any P-selectin present binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to the captured P-selectin. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of sP-selectin in the sample.[18][19][20]
Materials:
-
Plasma or serum samples.
-
P-selectin ELISA kit (containing pre-coated microplate, standards, detection antibody, substrate, and stop solution).
-
Microplate reader.
Procedure:
-
Sample and Standard Preparation: Prepare serial dilutions of the P-selectin standard provided in the kit. Dilute plasma or serum samples as recommended by the kit manufacturer.[18][20]
-
Incubation: Add the standards and samples to the wells of the pre-coated microplate and incubate for the specified time (e.g., 2 hours at 37°C).[20]
-
Washing: Wash the plate several times to remove unbound substances.[20]
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at 37°C).[20]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate to each well and incubate (e.g., 40 minutes at 37°C).[20]
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark until a color develops (e.g., 15-20 minutes).[20]
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve and determine the concentration of sP-selectin in the samples.
Visualizations
P-Selectin Signaling Pathway
Caption: P-selectin signaling cascade in leukocytes.
Experimental Workflow: In Vivo Venous Thrombosis Model
Caption: Workflow for an in vivo venous thrombosis study.
Experimental Workflow: Flow Cytometry for Platelet-Leukocyte Aggregates
Caption: Workflow for quantifying platelet-leukocyte aggregates.
Conclusion
This compound represents a highly specific and potent tool for the investigation of thromboinflammation. By targeting the initial adhesive interactions between leukocytes, platelets, and the endothelium, these antagonists allow for the detailed study of the molecular and cellular events that drive this pathological process. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize P-selectin antagonists in their studies. The continued exploration of P-selectin's role in various diseases, aided by these powerful pharmacological tools, holds significant promise for the development of novel therapies for a range of debilitating thromboinflammatory conditions.
References
- 1. Intravital Microscopy to Analyze Blood Cell-Endothelial Interactions in an Inflammation Mouse Model [jove.com]
- 2. Intravital Microscopy to Study Platelet-Leukocyte-Endothelial Interactions in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravital microscopy of leukocyte-endothelial cell interaction [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rat model of venous thrombosis [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of leukocyte-platelet aggregates (LPA) by FACS: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolution of venous thrombosis using a novel oral small-molecule inhibitor of P-selectin (PSI-697) without anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncodaily.com [oncodaily.com]
- 14. Pfizer Provides Update on Phase 3 Inclacumab Study for the Treatment of People with Sickle Cell Disease | Pfizer [pfizer.com]
- 15. Effect of PSI-697, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 17. Human P-Selectin (Soluble) (CD62) ELISA Kit (BMS219-4) - Invitrogen [thermofisher.com]
- 18. ahajournals.org [ahajournals.org]
- 19. ptglab.com [ptglab.com]
- 20. raybiotech.com [raybiotech.com]
Methodological & Application
Application Notes and Protocols for P-selectin Antagonists in In Vivo Research
Introduction
P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. It plays a crucial role in the initial tethering and rolling of leukocytes during the inflammatory cascade and is involved in the pathophysiology of various diseases, including thrombosis, atherosclerosis, and sickle cell disease. P-selectin antagonists are a class of therapeutic agents designed to block the interaction between P-selectin and its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), thereby inhibiting cell adhesion and subsequent inflammatory and thrombotic events.[1][2][3]
This document provides detailed application notes and protocols for the in vivo use of P-selectin antagonists, with a focus on Crizanlizumab as a primary example. Crizanlizumab is a humanized monoclonal antibody that specifically targets P-selectin and is approved for the prevention of vaso-occlusive crises (VOCs) in patients with sickle cell disease.[4][5][6] Another P-selectin antagonist, Inclacumab, will also be referenced.[1] These protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
P-selectin antagonists, such as Crizanlizumab and Inclacumab, exert their therapeutic effects by binding to P-selectin on activated endothelial cells and platelets.[1][7][8] This binding competitively inhibits the interaction between P-selectin and PSGL-1, which is expressed on the surface of leukocytes and sickled red blood cells.[1][8] By blocking this crucial cell-cell interaction, these antagonists prevent the adhesion of leukocytes and sickled red blood cells to the vascular endothelium.[5][8] This disruption of the adhesion cascade reduces the formation of multicellular aggregates in the microvasculature, thereby mitigating vaso-occlusion and inflammation.[5][8]
P-selectin Signaling Pathway in Leukocyte Adhesion
Caption: P-selectin signaling cascade in leukocyte adhesion and its inhibition.
Application Notes
In Vivo Applications
P-selectin antagonists have been evaluated in various preclinical and clinical settings, demonstrating their therapeutic potential in diseases characterized by inflammation and vaso-occlusion.
-
Sickle Cell Disease (SCD): The primary application of Crizanlizumab is the prevention of vaso-occlusive crises in patients with SCD.[4][5] In vivo studies have shown that by blocking P-selectin, these antagonists reduce the adhesion of sickled red blood cells to the endothelium, a key event in the pathogenesis of VOCs.[8][9]
-
Thrombosis and Cardiovascular Disease: P-selectin is involved in the formation of platelet-leukocyte aggregates, which contribute to thrombosis.[10] Inclacumab has been studied in the context of myocardial infarction, where it has been shown to reduce myocardial damage.[1]
-
Inflammation: By inhibiting the initial steps of leukocyte recruitment, P-selectin antagonists have broad potential in various inflammatory conditions.[11][12] Preclinical studies have demonstrated their ability to reduce leukocyte infiltration in models of inflammation.[10]
Animal Models
-
Myelofibrosis: The Gata1low mouse model has been used to study the effects of a murine P-selectin antibody, RB40.34, which was used in the preclinical development of Crizanlizumab.[13]
-
Inflammation Models: Nonhuman primate models of inflammation have been used to assess the ability of P-selectin antagonists to reduce leukocyte infiltration.[10]
Experimental Protocols
Protocol 1: In Vivo Vaso-occlusion Model in Sickle Cell Disease Mice
This protocol describes a general procedure for inducing vaso-occlusion in a mouse model of sickle cell disease to evaluate the efficacy of a P-selectin antagonist.
Materials:
-
Sickle cell disease mouse model (e.g., Townes-SS)
-
P-selectin antagonist (e.g., Crizanlizumab or a murine-specific anti-P-selectin antibody)
-
Vehicle control (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Intravital microscopy setup
-
Surgical tools for cremaster muscle preparation
-
Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation
Procedure:
-
Animal Preparation: Acclimatize SCD mice to the laboratory conditions for at least one week before the experiment.
-
Antagonist Administration: Administer the P-selectin antagonist or vehicle control to the mice via intravenous (tail vein) injection. The dosage and timing of administration should be based on prior pharmacokinetic and pharmacodynamic studies. For example, a murine anti-P-selectin antibody (RB40.34) has been administered at 30 µ g/mouse/day .[13]
-
Induction of Vaso-occlusion:
-
Anesthetize the mouse using isoflurane.
-
Administer a pro-inflammatory stimulus, such as TNF-α, via intraperitoneal or intrascrotal injection to upregulate P-selectin expression on the endothelium.
-
-
Surgical Preparation for Intravital Microscopy:
-
Surgically expose the cremaster muscle, a thin muscle in the scrotum with a well-defined microcirculation.
-
Keep the exposed tissue moist with warm saline throughout the procedure.
-
-
Intravital Microscopy:
-
Position the mouse on the stage of an intravital microscope.
-
Observe and record the microcirculation in the cremaster muscle venules.
-
Quantify parameters such as the number of rolling and adherent leukocytes and red blood cells, and blood flow velocity.
-
-
Data Analysis:
-
Analyze the recorded videos to compare the quantified parameters between the antagonist-treated group and the vehicle-treated group.
-
A significant reduction in cell adhesion and an improvement in blood flow in the treated group would indicate the efficacy of the P-selectin antagonist.
-
Protocol 2: Ex Vivo Assessment of Platelet-Leukocyte Aggregate (PLA) Formation
This protocol is for assessing the pharmacodynamic effect of a P-selectin antagonist by measuring the inhibition of PLA formation in whole blood samples.
Materials:
-
Whole blood collected from treated and control animals/subjects
-
Anticoagulant (e.g., sodium citrate)
-
Platelet agonist (e.g., Thrombin Receptor-Activating Peptide - TRAP)
-
Fluorescently labeled antibodies against a platelet marker (e.g., anti-CD41) and a leukocyte marker (e.g., anti-CD45)
-
Flow cytometer
-
Lysis buffer
Procedure:
-
Blood Collection: Collect whole blood samples from animals or human subjects at baseline and at various time points after administration of the P-selectin antagonist or placebo.
-
Platelet Activation:
-
Aliquot the whole blood into tubes.
-
Add a platelet agonist, such as TRAP, to induce platelet activation and P-selectin expression. Incubate for a specified time at room temperature.
-
-
Antibody Staining:
-
Add the fluorescently labeled anti-CD41 and anti-CD45 antibodies to the blood samples.
-
Incubate in the dark to allow for antibody binding.
-
-
Red Blood Cell Lysis:
-
Add lysis buffer to remove red blood cells.
-
Centrifuge the samples and discard the supernatant.
-
-
Flow Cytometry:
-
Resuspend the cell pellet in buffer.
-
Acquire the samples on a flow cytometer.
-
Identify leukocytes based on their CD45 expression and light scatter properties.
-
Quantify the percentage of leukocytes that are also positive for the platelet marker (CD41), which represents the percentage of PLAs.
-
-
Data Analysis:
-
Compare the percentage of PLA formation in samples from the antagonist-treated group to the control group. A dose-dependent inhibition of PLA formation is expected with an effective P-selectin antagonist.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and clinical studies of P-selectin antagonists.
Table 1: Crizanlizumab Clinical Trial Data in Sickle Cell Disease
| Study | Treatment Group | Dose | Primary Endpoint | Result | Citation |
| SUSTAIN (Phase 2) | Crizanlizumab | 5.0 mg/kg | Median annual rate of VOCs | 1.63 | [14] |
| Placebo | - | Median annual rate of VOCs | 2.98 | [14] | |
| Crizanlizumab | 5.0 mg/kg | Percentage of patients with no VOCs | 36% | [6][14] | |
| Placebo | - | Percentage of patients with no VOCs | 17% | [6][14] | |
| STAND (Phase 3) | Crizanlizumab | 5.0 mg/kg | Adjusted annualized rate of VOCs | 2.5 | [15] |
| Crizanlizumab | 7.5 mg/kg | Adjusted annualized rate of VOCs | 1.9 | [15] | |
| Placebo | - | Adjusted annualized rate of VOCs | 2.1 | [15] |
Note: The STAND study did not demonstrate a statistically significant difference between Crizanlizumab and placebo for the primary endpoint.[15][16]
Table 2: Inclacumab Clinical and Preclinical Data
| Study/Model | Treatment Group | Dose | Key Finding | Result | Citation |
| Phase 1 (Healthy Volunteers) | Inclacumab | 20 mg/kg | Inhibition of TRAP-activated PLA formation | >90% inhibition sustained for at least 12 weeks | [17][18][19] |
| Inclacumab | 40 mg/kg | Inhibition of TRAP-activated PLA formation | >90% inhibition sustained for at least 12 weeks | [17][18] | |
| SELECT-ACS (NSTEMI patients) | Inclacumab | 20 mg/kg | Reduction in peak Troponin I | 23.8% reduction vs. placebo | [1] |
P-selectin Inhibition Experimental Workflow
Caption: Workflow for in vivo and ex vivo evaluation of P-selectin antagonists.
References
- 1. Inclacumab - Wikipedia [en.wikipedia.org]
- 2. Inclacumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizanlizumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Crizanlizumab-TMCA? [synapse.patsnap.com]
- 9. assaygenie.com [assaygenie.com]
- 10. First-in-man Study With Inclacumab, a Human Monoclonal Antibody Against P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 12. P-selectin primes leukocyte integrin activation during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. FDA Approves First Targeted Treatment for Sickle Cell Crisis | Docwire News [docwirenews.com]
- 15. ashpublications.org [ashpublications.org]
- 16. medpagetoday.com [medpagetoday.com]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Adhesion Assays to Evaluate P-Selectin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a critical role in the initial tethering and rolling of leukocytes during the inflammatory response.[1][2] Its involvement in various pathological conditions, including thrombosis, sickle cell disease, and cancer metastasis, has made it a key target for therapeutic intervention.[3][4][5] Cell-based adhesion assays are indispensable tools for identifying and characterizing P-selectin inhibitors. These assays mimic the physiological interactions between leukocytes and the vascular endothelium, providing a functional readout of inhibitor potency. This document provides detailed protocols for static and flow-based cell adhesion assays to assess P-selectin inhibition, along with data presentation guidelines and visual representations of the underlying biological pathways and experimental procedures.
P-Selectin Mediated Adhesion Signaling Pathway
The interaction of P-selectin on activated endothelial cells or platelets with its primary ligand, P-selectin Glycoprotein Ligand-1 (PSGL-1), on leukocytes initiates an intracellular signaling cascade.[3][6] This "outside-in" signaling leads to the activation of integrins, which mediate firm adhesion of the leukocyte to the endothelial surface.[7][8] The signaling cascade involves the clustering of PSGL-1 in lipid rafts and the activation of Src family kinases (SFKs), spleen tyrosine kinase (Syk), and phospholipase C gamma 2 (PLCγ2).[7] Downstream events include the activation of the MAPK pathway, leading to conformational changes in integrins that increase their affinity for their ligands, such as ICAM-1.[7][8]
Caption: P-selectin signaling cascade in leukocytes.
Experimental Workflow: P-Selectin Adhesion Assay
The general workflow for a cell-based P-selectin adhesion assay involves several key steps, from preparing the adhesive substrate to quantifying cell adhesion. The choice between a static and a flow-based assay depends on the specific research question. Static assays are simpler and have higher throughput, making them suitable for initial screening of inhibitor libraries.[9] Flow-based assays, which simulate the shear stress of blood flow, provide a more physiologically relevant model for studying the dynamics of cell rolling and adhesion.[9][10]
Caption: General workflow for a P-selectin adhesion assay.
Experimental Protocols
Materials and Reagents
-
Cells: Human promyelocytic leukemia cell line (HL-60)
-
Recombinant Protein: Human P-selectin/CD62P Fc Chimera
-
Assay Plates: 96-well black, clear-bottom microplates (for static assay)
-
Flow Chamber System: Parallel plate flow chamber (for flow-based assay)
-
Fluorescent Dye: Calcein-AM or CellTracker™ Green CMFDA Dye
-
Buffer: Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS
-
P-selectin Inhibitors: Test compounds and a known P-selectin antagonist (e.g., rPSGL-Ig) as a positive control.[2]
-
Instrumentation: Fluorescence microplate reader, inverted fluorescence microscope with a camera, syringe pump.
Protocol 1: Static Adhesion Assay
This protocol is adapted for a 96-well plate format, suitable for higher throughput screening of P-selectin inhibitors.
-
Plate Coating:
-
Dilute recombinant human P-selectin to a final concentration of 5 µg/mL in PBS.
-
Add 50 µL of the P-selectin solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Aspirate the P-selectin solution from the wells.
-
Wash each well three times with 200 µL of PBS.
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Cell Preparation and Labeling:
-
Culture HL-60 cells according to standard protocols.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells at 1 x 10⁶ cells/mL in HBSS.
-
Add Calcein-AM to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the labeled cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS at 1 x 10⁶ cells/mL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors and the positive control in HBSS.
-
In a separate 96-well plate, mix 50 µL of the labeled cell suspension with 50 µL of the inhibitor dilutions.
-
Incubate for 30 minutes at room temperature.
-
-
Adhesion and Quantification:
-
Wash the P-selectin coated and blocked plate three times with HBSS.
-
Transfer 100 µL of the cell/inhibitor mixture to each well of the coated plate.
-
Incubate for 30-60 minutes at 37°C.[11]
-
Gently wash the wells three times with HBSS to remove non-adherent cells.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~495/515 nm for Calcein-AM).
-
Protocol 2: Flow-Based Adhesion Assay
This protocol describes a parallel plate flow chamber assay to study cell adhesion under physiological shear stress.
-
Substrate Preparation:
-
Cell Preparation:
-
Prepare and label HL-60 cells with a fluorescent dye as described in the static assay protocol.
-
Treat the cells with inhibitors as required.
-
-
Flow Chamber Assembly and Assay:
-
Assemble the parallel plate flow chamber with the P-selectin coated dish as the lower surface.
-
Perfuse the chamber with HBSS to remove air bubbles.
-
Draw the labeled cell suspension (with or without inhibitors) into a syringe and mount it on a syringe pump.
-
Perfuse the cells through the chamber at a constant shear stress (e.g., 1-2 dyn/cm²).[13][14]
-
Record the interactions of the cells with the P-selectin coated surface using an inverted fluorescence microscope and a camera for a defined period (e.g., 5-10 minutes).
-
-
Data Acquisition and Analysis:
Data Presentation
Quantitative data from P-selectin inhibition assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Inhibition of HL-60 Cell Adhesion to P-selectin (Static Assay)
| Inhibitor | Concentration (µM) | Mean Fluorescence (RFU) | % Adhesion | % Inhibition |
| Vehicle (DMSO) | - | 45,876 ± 2,134 | 100 | 0 |
| Test Compound A | 0.1 | 38,995 ± 1,876 | 85 | 15 |
| 1 | 25,232 ± 1,543 | 55 | 45 | |
| 10 | 9,175 ± 987 | 20 | 80 | |
| 100 | 4,588 ± 543 | 10 | 90 | |
| Positive Control | 10 | 6,881 ± 765 | 15 | 85 |
Data are presented as mean ± standard deviation (n=3). % Adhesion = (RFU_sample / RFU_vehicle) x 100 % Inhibition = 100 - % Adhesion
Table 2: Effect of Inhibitors on HL-60 Cell Rolling and Adhesion under Flow
| Treatment | Shear Stress (dyn/cm²) | Number of Rolling Cells/field | Rolling Velocity (µm/s) | Number of Firmly Adherent Cells/field |
| Vehicle (DMSO) | 1.5 | 125 ± 15 | 15.2 ± 2.1 | 85 ± 9 |
| Test Compound B (10 µM) | 1.5 | 45 ± 8 | 35.8 ± 4.5 | 22 ± 5 |
| Positive Control (10 µM) | 1.5 | 38 ± 6 | 40.1 ± 5.2 | 18 ± 4 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 3: IC₅₀ Values for P-selectin Inhibitors
| Inhibitor | IC₅₀ (µM) |
| Test Compound A | 8.5 |
| Test Compound B | 4.2 |
| Positive Control | 2.1 |
IC₅₀ values are calculated from the dose-response curves of the inhibition data.
Conclusion
The described cell-based adhesion assays provide robust and reproducible methods for evaluating the efficacy of P-selectin inhibitors. The choice between a static and a flow-based assay will depend on the stage of the drug discovery process and the specific questions being addressed. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and meaningful results that can guide the development of novel anti-inflammatory and anti-thrombotic therapies targeting P-selectin.
References
- 1. P-selectin - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ashpublications.org [ashpublications.org]
- 5. P-Selectin-Mediated Platelet Adhesion Promotes the Metastasis of Murine Melanoma Cells | PLOS One [journals.plos.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. P-Selectin Activates Integrin-mediated Colon Carcinoma Cell Adhesion to Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Static and Dynamic Assays of Cell Adhesion Relevant to the Vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simple adhesion assay for studying interactions between platelets and endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Threshold Levels of Fluid Shear Promote Leukocyte Adhesion through Selectins (CD62L,P,E) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karplab.net [karplab.net]
- 15. Specific inhibition of P-selectin-mediated cell adhesion by phage display-derived peptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for P-selectin Antagonist 1 in a Murine Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing P-selectin Antagonist 1 in a murine model of thrombosis. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of P-selectin inhibitors in preventing or treating thrombosis.
Introduction to P-selectin in Thrombosis
P-selectin is a cell adhesion molecule that plays a critical role in the initial stages of inflammation and thrombosis.[1][2] It is expressed on the surface of activated endothelial cells and platelets.[1][3][4] Upon activation by inflammatory stimuli, P-selectin is rapidly translocated from intracellular storage granules (Weibel-Palade bodies in endothelial cells and α-granules in platelets) to the cell surface.[1][2][5]
The primary ligand for P-selectin is P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[1][3] The interaction between P-selectin and PSGL-1 mediates the initial tethering and rolling of leukocytes on the endothelium and the formation of platelet-leukocyte aggregates.[1][2][3] These interactions are crucial for leukocyte recruitment to sites of injury and inflammation, and they also contribute to the propagation of thrombosis by localizing tissue factor and promoting fibrin (B1330869) formation.[1][3] Dysregulation of the P-selectin/PSGL-1 pathway is implicated in the pathophysiology of various thromboinflammatory disorders, including deep vein thrombosis (DVT) and arterial thrombosis.[1] Therefore, antagonizing P-selectin is a promising therapeutic strategy for the prevention and treatment of thrombotic diseases.[2][6]
P-selectin Signaling Pathway
The signaling cascade initiated by P-selectin binding to PSGL-1 on leukocytes involves the activation of various intracellular kinases, leading to integrin activation and firm adhesion of leukocytes to the endothelium. This process facilitates leukocyte extravasation and contributes to the inflammatory component of thrombosis.
Efficacy of P-selectin Antagonists in Preclinical Models
Several studies have demonstrated the efficacy of P-selectin antagonists in reducing thrombus formation and improving outcomes in various animal models of thrombosis. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Effect of P-selectin Antagonists on Venous Thrombosis
| Antagonist | Animal Model | Thrombosis Induction | Key Findings | Reference |
| GMI-1070 | Mouse | Electrolytic IVC model | Significantly decreased thrombus weight at day 2 (78±8 vs. 216±97 x10⁻⁴ g) and day 6 (85±8 vs. 170±48 x10⁻⁴ g) compared to control. | [7][8] |
| Anti-P-selectin Aptamer (ARC5692) | Baboon | Iliac vein thrombosis | 73% vein recanalization at day 21 in the treatment group. | [9][10] |
| rPSGL-Ig | Rat | IVC ligation | Significantly smaller thrombi at day 7 compared to controls (0.34 ± 0.07 cm² vs. 0.68 ± 0.13 cm²). | [11] |
| Anti-P-selectin Antibody | Mouse | IVC ligation | Accelerated thrombus resolution and reduced thrombus volume over 14 days. | [12] |
Table 2: Effect of P-selectin Antagonists on Arterial Thrombosis
| Antagonist | Animal Model | Thrombosis Induction | Key Findings | Reference |
| PSI-697 | Rat | Arterial thrombosis model | 5 µmol/kg effectively inhibited arterial thrombus formation. | [13] |
| THCMA (novel P-selectin inhibitor) | Rat | Arterial thrombosis model | Showed >100-fold improved oral efficacy in inhibiting arterial thrombus formation compared to PSI-697. | [13] |
| Anti-PSGL-1 Antibody | Mouse | Photochemical injury (Rose Bengal) | Protected against the prothrombotic effects of IL-1β. | [14] |
Experimental Protocols
The following protocols provide detailed methodologies for inducing thrombosis in a murine model and assessing the efficacy of this compound.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This is a widely used model for studying arterial thrombosis.[15][16]
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Surgical microscope
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 7.5% in distilled water)
-
Filter paper (1x2 mm)
-
This compound solution
-
Saline (vehicle control)
Procedure:
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm adequate anesthesia by toe pinch.[15]
-
Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Make a midline cervical incision to expose the right common carotid artery.[17]
-
Flow Probe Placement: Carefully dissect the carotid artery from the surrounding tissue and place a Doppler flow probe around the vessel to monitor blood flow.
-
Drug Administration: Administer this compound or vehicle control intravenously (e.g., via tail vein injection) at the desired dose and time point before injury.
-
Thrombosis Induction: Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[15][16]
-
Monitoring: After removing the filter paper, continuously monitor blood flow using the Doppler probe until stable occlusion occurs (defined as zero flow for a specified duration, e.g., 20 minutes) or for a predetermined observation period.
-
Data Analysis: The primary endpoint is the time to vessel occlusion. Thrombus weight can also be measured by excising and weighing the thrombosed arterial segment.
Inferior Vena Cava (IVC) Ligation Model for Deep Vein Thrombosis
This model is suitable for studying venous thrombosis and thrombus resolution.[11][12]
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Anesthetic cocktail
-
Surgical microscope
-
Suture material (e.g., 7-0 silk)
-
This compound solution
-
Saline (vehicle control)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a supine position. Make a midline abdominal incision to expose the inferior vena cava.
-
IVC Ligation: Carefully dissect the IVC and ligate it completely with a suture just below the renal veins.[12]
-
Wound Closure: Close the abdominal incision in layers.
-
Drug Administration: Administer this compound or vehicle control at the desired time points (either prophylactically before ligation or therapeutically after thrombus formation).[12]
-
Thrombus Analysis: At a predetermined time point (e.g., 2, 6, or 14 days post-ligation), euthanize the mice.[7][12]
-
Harvesting: Carefully excise the IVC segment containing the thrombus.
-
Data Analysis: Measure the thrombus weight and length.[7][12] The vein wall can be processed for histological analysis to assess inflammation and fibrosis.[11][18]
Experimental Workflow
The following diagram illustrates the general workflow for evaluating this compound in a murine thrombosis model.
Conclusion
The use of P-selectin antagonists has shown significant promise in preclinical murine models of both arterial and venous thrombosis. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound. Careful consideration of the specific research question, appropriate model selection, and defined endpoints are crucial for successful experimental design.
References
- 1. ashpublications.org [ashpublications.org]
- 2. What are P-sel inhibitors and how do they work? [synapse.patsnap.com]
- 3. Role of P-selectin and PSGL-1 in coagulation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-selectin antagonism reduces thrombus formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. P-selectin Inhibition Therapeutically Promotes Thrombus Resolution and Prevents Vein Wall Fibrosis Better than Enoxaparin and an Inhibitor to von Willebrand Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-selectin inhibition therapeutically promotes thrombus resolution and prevents vein wall fibrosis better than enoxaparin and an inhibitor to von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-selectin inhibition enhances thrombus resolution and decreases vein wall fibrosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. Deficiency of P-selectin Glycoprotein Ligand-1 is Protective against the Prothrombotic Effects of Interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 18. researchgate.net [researchgate.net]
Measuring P-selectin Antagonist Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a critical role in the initial tethering and rolling of leukocytes during inflammation.[1][2][3] Its interaction with P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes is a key step in the inflammatory cascade and is also implicated in thrombosis and cancer metastasis.[4][5][6] Consequently, antagonizing the P-selectin/PSGL-1 pathway is a promising therapeutic strategy for a variety of diseases.[5] This document provides detailed application notes and protocols for key in vitro assays to determine the efficacy of P-selectin antagonists.
Static Cell Adhesion Assay
Principle: This assay measures the ability of a P-selectin antagonist to inhibit the adhesion of PSGL-1-expressing cells to a surface coated with P-selectin under static conditions. It is a fundamental, high-throughput method for primary screening of potential inhibitors.[7][8]
Experimental Protocol:
-
Plate Coating:
-
Dilute recombinant human P-selectin to a final concentration of 5 µg/mL in phosphate-buffered saline (PBS).
-
Add 50 µL of the P-selectin solution to each well of a 96-well flat-bottom plate.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with 200 µL of PBS to remove unbound P-selectin.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA) to each well.[9]
-
Incubate for 1 hour at 37°C to block non-specific binding sites.
-
Wash the wells twice with PBS.
-
-
Cell Preparation and Treatment:
-
Use a leukocyte cell line expressing high levels of PSGL-1 (e.g., HL-60 or U937 cells) or isolated primary leukocytes.
-
Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol. This allows for quantification of adherent cells.
-
Resuspend the labeled cells in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the P-selectin antagonist in the assay buffer.
-
In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the antagonist dilutions (or vehicle control) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Carefully remove the final wash from the P-selectin-coated plate.
-
Transfer 100 µL of the pre-incubated cell/antagonist mixture to each well of the coated plate.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Quantification:
-
Gently wash the wells 3-4 times with pre-warmed assay buffer to remove non-adherent cells.[10] The washing step is critical and should be done carefully to avoid dislodging weakly adherent cells.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 520 nm emission for Calcein-AM).
-
Data Presentation:
| Antagonist Conc. (µM) | Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 15,000 | 0 |
| 0.01 | 13,500 | 10 |
| 0.1 | 9,750 | 35 |
| 1 | 5,250 | 65 |
| 10 | 2,250 | 85 |
| 100 | 1,500 | 90 |
| IC50 (µM) | \multicolumn{2}{ | c |
Calculation: % Inhibition = [1 - (RFU_sample - RFU_blank) / (RFU_vehicle - RFU_blank)] * 100 IC50 is the concentration of antagonist that inhibits 50% of cell adhesion.
Workflow Diagram:
Flow-Based Cell Adhesion Assay
Principle: This assay mimics the physiological conditions of blood flow, evaluating the antagonist's ability to inhibit leukocyte rolling and firm adhesion on a P-selectin-coated surface under shear stress.[7][11] It provides more physiologically relevant data than static assays.
Experimental Protocol:
-
Flow Chamber Assembly:
-
Assemble a parallel-plate flow chamber system according to the manufacturer's instructions.
-
Coat a glass coverslip with recombinant human P-selectin (5 µg/mL) and block with 1% BSA as described in the static assay protocol.
-
Mount the coverslip into the flow chamber.
-
-
System Setup:
-
Connect the flow chamber to a syringe pump.
-
Perfuse the chamber with assay buffer (e.g., HBSS with 0.5% BSA and 2 mM CaCl2) to equilibrate the system and remove air bubbles.
-
Mount the flow chamber onto the stage of an inverted microscope equipped with a high-speed camera.
-
-
Cell Perfusion:
-
Prepare a suspension of PSGL-1-expressing cells (e.g., HL-60) at 1 x 10^6 cells/mL in assay buffer.
-
Pre-treat the cells with various concentrations of the P-selectin antagonist or vehicle control for 30 minutes at 37°C.
-
Draw the cell suspension into the syringe pump.
-
-
Adhesion under Flow:
-
Perfuse the cell suspension through the flow chamber at a defined physiological shear stress (e.g., 1-2 dyn/cm²).[12]
-
Record videos of several fields of view for 2-5 minutes each.
-
-
Data Analysis:
-
Analyze the recorded videos using image analysis software.
-
Quantify the number of interacting cells (rolling and firmly adhered) per field of view.
-
Measure the rolling velocity of individual cells.[1] An effective antagonist will reduce the number of interacting cells and increase the rolling velocity.
-
Data Presentation:
| Antagonist Conc. (µM) | Interacting Cells / mm² | Rolling Velocity (µm/s) | % Adhesion Inhibition |
| 0 (Vehicle) | 150 ± 12 | 15 ± 3 | 0 |
| 0.1 | 110 ± 9 | 25 ± 4 | 26.7 |
| 1 | 55 ± 6 | 45 ± 5 | 63.3 |
| 10 | 15 ± 3 | > 60 | 90.0 |
% Adhesion Inhibition is calculated based on the reduction in the number of interacting cells compared to the vehicle control.
Workflow Diagram:
Competitive ELISA
Principle: This is a cell-free, high-throughput assay that measures the ability of a P-selectin antagonist to compete with a labeled ligand (e.g., biotinylated PSGL-1 or an anti-P-selectin antibody) for binding to immobilized P-selectin.[13]
Experimental Protocol:
-
Plate Coating and Blocking:
-
Coat a 96-well ELISA plate with recombinant human P-selectin (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Wash three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[13]
-
Wash three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the P-selectin antagonist in assay buffer.
-
Prepare a fixed, pre-determined concentration of a biotinylated P-selectin ligand (e.g., recombinant biotinylated PSGL-1 or a biotinylated anti-P-selectin antibody).
-
In each well, add 50 µL of the antagonist dilution (or vehicle) followed by 50 µL of the biotinylated ligand.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of Streptavidin-Horseradish Peroxidase (HRP) conjugate, diluted in assay buffer, to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.[14]
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation:
| Antagonist Conc. (µM) | Absorbance (450 nm) | % Inhibition |
| 0 (Vehicle) | 1.850 | 0 |
| 0.01 | 1.665 | 10 |
| 0.1 | 1.203 | 35 |
| 1 | 0.648 | 65 |
| 10 | 0.278 | 85 |
| 100 | 0.185 | 90 |
| IC50 (µM) | \multicolumn{2}{ | c |
Calculation: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
Workflow Diagram:
P-selectin/PSGL-1 Signaling Pathway
Principle: The binding of P-selectin on endothelial cells to PSGL-1 on leukocytes does not just mediate adhesion; it also initiates an intracellular signaling cascade.[12][15] This signaling leads to the activation of integrins, such as LFA-1, which is crucial for the transition from rolling to firm adhesion and subsequent transmigration.[12][15] Analyzing the downstream effects of this pathway can be an indirect measure of antagonist efficacy. An effective antagonist would block these downstream signaling events.
The engagement of PSGL-1 by P-selectin can trigger the activation of Src family kinases (SFKs).[4] This leads to a cascade involving spleen tyrosine kinase (Syk) and phospholipase C (PLC) γ2, ultimately resulting in the activation of the integrin LFA-1.[4]
Signaling Pathway Diagram:
References
- 1. Leukocyte Rolling on P-Selectin: A Three-Dimensional Numerical Study of the Effect of Cytoplasmic Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | PSGL-1 Immune Checkpoint Inhibition for CD4+ T Cell Cancer Immunotherapy [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. P-Selectin-Mediated Platelet Adhesion Promotes the Metastasis of Murine Melanoma Cells | PLOS One [journals.plos.org]
- 7. Static and Dynamic Assays of Cell Adhesion Relevant to the Vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Optimal selectin-mediated rolling of leukocytes during inflammation in vivo requires intercellular adhesion molecule-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. The PSGL-1-L-selectin signaling complex regulates neutrophil adhesion under flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of P-selectin Expression Following Antagonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin (CD62P) is a cell adhesion molecule critical to the initial recruitment of leukocytes to sites of inflammation and plays a significant role in thrombosis.[1][2][3][4] Stored in the α-granules of platelets and Weibel-Palade bodies of endothelial cells, P-selectin is rapidly translocated to the cell surface upon activation by various stimuli.[1][2][5] This surface expression facilitates the interaction with its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on leukocytes, initiating their tethering and rolling on the vascular surface.[1][2][6] Given its central role in thromboinflammatory diseases, targeting the P-selectin/PSGL-1 pathway with antagonists is a promising therapeutic strategy.[1][3]
Flow cytometry is a powerful and widely used technique to quantify the surface expression of P-selectin on platelets, providing a robust method for assessing platelet activation and the efficacy of P-selectin antagonists.[7][8][9] These application notes provide detailed protocols for the analysis of P-selectin expression on platelets by flow cytometry, particularly in the context of evaluating antagonist treatment.
P-selectin Signaling Pathway and Antagonist Intervention
Upon platelet activation by agonists such as thrombin, collagen, or adenosine (B11128) diphosphate (B83284) (ADP), intracellular signaling cascades are initiated, leading to the fusion of α-granules with the platelet membrane and the subsequent surface expression of P-selectin.[4][10] P-selectin then binds to PSGL-1 on leukocytes, which can trigger further signaling in both cell types, promoting platelet-leukocyte aggregation and amplifying the inflammatory and thrombotic response.[6][11][12]
P-selectin antagonists function by blocking the interaction between P-selectin and PSGL-1.[2] This can be achieved through various mechanisms, including monoclonal antibodies that bind to P-selectin or small molecules that mimic the binding domain of PSGL-1.[1][13] By inhibiting this interaction, antagonists can reduce leukocyte recruitment and dampen the thromboinflammatory cascade.
Figure 1: P-selectin signaling pathway and antagonist action.
Experimental Protocols
I. Whole Blood Assay for P-selectin Expression
This protocol is adapted for the direct analysis of P-selectin expression in whole blood, minimizing in vitro platelet activation.[7][14]
Materials:
-
Freshly collected human whole blood in 3.2% sodium citrate (B86180).
-
P-selectin antagonist of interest.
-
Platelet agonist (e.g., ADP, thrombin receptor-activating peptide (TRAP)).
-
Fluorescently conjugated monoclonal antibodies:
-
Anti-CD61 (platelet-specific marker) or Anti-CD41.[9]
-
Anti-CD62P (P-selectin).
-
Isotype control antibodies.
-
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tyrode's buffer).[10]
-
Fixative (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect blood into tubes containing 3.2% sodium citrate. Gently invert to mix and let rest at room temperature for at least 20 minutes to minimize pre-activation.[15]
-
Antagonist Incubation: In a microtiter plate or flow cytometry tubes, add the P-selectin antagonist at various concentrations to whole blood. Include a vehicle control. Incubate for the desired time at 37°C.
-
Agonist Stimulation: Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to the blood samples and incubate for 10-15 minutes at room temperature. Include an unstimulated control.
-
Antibody Staining: Add saturating concentrations of anti-CD61-PE and anti-CD62P-FITC (or other fluorochrome combinations) to the samples. Also, prepare tubes with isotype control antibodies. Incubate for 20-30 minutes at room temperature in the dark.[16]
-
Fixation: Add 0.5 mL of 1% paraformaldehyde to each tube to fix the cells.[9] Samples can be stored at 4°C for up to 24 hours before analysis.
-
Flow Cytometry Analysis:
-
Identify the platelet population based on their characteristic forward and side scatter properties and positive staining for CD61.
-
Gate on the CD61-positive population.
-
Within the platelet gate, quantify the percentage of CD62P-positive cells and the mean fluorescence intensity (MFI) of P-selectin expression.[17]
-
Figure 2: Experimental workflow for whole blood P-selectin analysis.
II. Platelet-Rich Plasma (PRP) Assay
This protocol is suitable for studies where a more purified platelet population is desired. Note that the preparation of PRP can cause some level of baseline platelet activation.[7]
Materials:
-
Same as for the whole blood assay.
-
Centrifuge.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma.[16] Carefully collect the upper PRP layer.
-
Antagonist Incubation: Aliquot the PRP into tubes and add the P-selectin antagonist at various concentrations, including a vehicle control. Incubate as required.
-
Agonist Stimulation: Add the platelet agonist and incubate as described for the whole blood assay.
-
Antibody Staining and Fixation: Follow the same steps as for the whole blood protocol.
-
Flow Cytometry Analysis: Analyze the samples as described previously, gating on the platelet population.
Data Presentation
Quantitative data should be summarized in tables to facilitate easy comparison between different treatment conditions.
Table 1: Effect of Antagonist on ADP-Induced P-selectin Expression in Whole Blood
| Treatment Condition | Antagonist Conc. (µM) | % CD62P Positive Platelets (Mean ± SD) | MFI of CD62P (Mean ± SD) |
| Unstimulated | 0 | 3.5 ± 1.2 | 150 ± 30 |
| ADP (10 µM) + Vehicle | 0 | 85.2 ± 5.6 | 1250 ± 150 |
| ADP (10 µM) + Antagonist | 1 | 60.1 ± 4.8 | 850 ± 110 |
| ADP (10 µM) + Antagonist | 10 | 25.7 ± 3.1 | 400 ± 60 |
| ADP (10 µM) + Antagonist | 100 | 8.9 ± 2.5 | 200 ± 45 |
Table 2: IC50 Values of P-selectin Antagonists
| Antagonist | IC50 for % CD62P Positive Cells (µM) | IC50 for MFI of CD62P (µM) |
| Antagonist A | 5.2 | 8.1 |
| Antagonist B | 12.8 | 15.3 |
| Reference Compound | 2.5 | 3.0 |
Troubleshooting and Considerations
-
Anticoagulant: Sodium citrate is the recommended anticoagulant as EDTA can artificially increase P-selectin expression.[14]
-
Sample Handling: Gentle handling of blood samples is crucial to avoid mechanical activation of platelets.[18]
-
Time: The time between blood collection and analysis should be standardized to ensure consistency, as P-selectin expression can change over time.[14]
-
Controls: Always include appropriate controls:
-
Unstimulated sample (baseline activation).
-
Agonist-stimulated sample (maximal activation).
-
Vehicle control for the antagonist.
-
Isotype controls for antibody staining to set gates correctly.
-
-
Data Analysis: Both the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) provide valuable information. The percentage reflects the proportion of activated platelets, while the MFI indicates the density of P-selectin on the surface of activated platelets.[17]
Conclusion
The flow cytometric analysis of P-selectin expression is a robust and quantitative method for evaluating the efficacy of P-selectin antagonists. The protocols provided here offer a standardized approach for researchers in both academic and industrial settings. Careful attention to experimental detail and appropriate controls are essential for obtaining reliable and reproducible data, which is critical for the development of novel anti-thrombotic and anti-inflammatory therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. What are P-sel inhibitors and how do they work? [synapse.patsnap.com]
- 3. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. What are Selectins inhibitors and how do they work? [synapse.patsnap.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. benchchem.com [benchchem.com]
- 11. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-selectin ligation induces platelet activation and enhances microaggregate and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. angelfire.com [angelfire.com]
- 18. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Preparing P-selectin Antagonist 1 for Intravenous Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and intravenous administration of a generic P-selectin antagonist, referred to herein as "P-selectin Antagonist 1," for in vivo studies in mice. P-selectin is a cell adhesion molecule critical in the initial recruitment of leukocytes to sites of inflammation, making its antagonists promising therapeutic agents for various inflammatory and thrombotic diseases.[1][2]
Introduction to P-selectin and its Antagonism
P-selectin, a member of the selectin family of cell adhesion molecules, is expressed on the surface of activated endothelial cells and platelets.[1][3][4] Upon inflammatory stimuli, P-selectin is rapidly translocated to the cell surface, where it mediates the tethering and rolling of leukocytes by binding to its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), expressed on the surface of leukocytes.[1][4] This interaction is a crucial initiating step in the leukocyte adhesion cascade, which ultimately leads to leukocyte extravasation and tissue inflammation.[3][5] The P-selectin/PSGL-1 pathway is implicated in the pathophysiology of numerous diseases, including atherosclerosis, thrombosis, and ischemia-reperfusion injury.[1][2][6]
P-selectin antagonists are designed to block the interaction between P-selectin and PSGL-1, thereby inhibiting leukocyte rolling and adhesion and mitigating the inflammatory response.[2][7] These antagonists can be small molecules, monoclonal antibodies, or soluble forms of PSGL-1.[4][8] The protocol outlined below provides a general framework for the preparation and intravenous administration of a P-selectin antagonist in a murine model.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and administration of this compound. These values are intended as a starting point and may require optimization based on the specific characteristics of the antagonist and the experimental model.
Table 1: this compound Stock Solution Preparation
| Parameter | Value | Notes |
| Compound Name | This compound | Generic small molecule or recombinant protein |
| Molecular Weight | Variable | Dependent on the specific antagonist |
| Solvent/Vehicle | Sterile Phosphate-Buffered Saline (PBS), pH 7.4 | A common and well-tolerated vehicle.[9] Other vehicles may be necessary depending on solubility. |
| Stock Concentration | 1-10 mg/mL | Should be adjusted based on solubility and desired final dosing concentration. |
| Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Intravenous Administration Parameters in Mice
| Parameter | Value | Notes |
| Mouse Strain | C57BL/6 or other relevant strain | Strain selection should be appropriate for the disease model. |
| Mouse Weight | 20-25 g | Typical weight for adult mice. |
| Dosage | 0.1 - 10 mg/kg | Dose will vary significantly based on the antagonist's potency and should be determined by dose-response studies.[10] |
| Administration Volume | 100 µL (0.1 mL) | A common volume for tail vein injections in mice.[9] |
| Injection Site | Lateral tail vein | Standard site for intravenous administration in mice.[11] |
| Frequency | Single dose or as required by the experimental design | Can be administered as a bolus before or after an inflammatory challenge.[10][12] |
Experimental Protocols
Preparation of this compound Formulation
This protocol describes the preparation of a sterile solution of this compound suitable for intravenous injection in mice.
Materials:
-
This compound (lyophilized powder or solid)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, pyrogen-free tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound: Based on the desired stock concentration and final volume, calculate the mass of the antagonist needed.
-
Reconstitution: Aseptically add the calculated volume of sterile PBS to the vial containing the this compound to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex the solution until the antagonist is completely dissolved. Avoid vigorous shaking, especially for protein-based antagonists, to prevent denaturation.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step removes any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C until use.
Intravenous Administration via Tail Vein Injection
This protocol details the procedure for administering the prepared this compound solution to a mouse via the lateral tail vein.
Materials:
-
Prepared this compound solution
-
Mouse restraint device
-
Heat lamp or warm water to dilate the tail veins
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Gauze pads
Procedure:
-
Animal Preparation: Place the mouse in a suitable restraint device to immobilize it and expose the tail.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins, making them more visible and accessible.
-
Dose Preparation: Thaw an aliquot of the this compound stock solution on ice. Dilute the stock solution with sterile PBS to the final desired concentration for injection. Draw the correct volume of the final solution into a sterile insulin (B600854) syringe.
-
Injection Site Disinfection: Swab the tail with 70% ethanol to clean the injection site.
-
Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Administration: Slowly inject the solution. If the injection is successful, there should be no resistance, and no bleb should form under the skin.
-
Post-Injection Care: After injecting the full volume, carefully withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
P-selectin Signaling Pathway
The binding of P-selectin on activated endothelial cells or platelets to PSGL-1 on leukocytes initiates an intracellular signaling cascade. This "outside-in" signaling leads to the activation of integrins on the leukocyte surface, which is crucial for firm adhesion to the endothelium.[3][5][13]
Caption: P-selectin/PSGL-1 signaling cascade in leukocytes.
Experimental Workflow
The following diagram illustrates the key steps involved in preparing and administering this compound in a murine model of inflammation.
Caption: Workflow for in vivo administration of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Soluble P-selectin antagonist mediates rolling velocity and adhesion of leukocytes in acutely inflamed venules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolated P-selectin Glycoprotein Ligand-1 Dynamic Adhesion to P- and E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Novel P-Selectin Targeted Complement Inhibitors in Murine Models of Hindlimb Injury and Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-P-selectin antibody attenuates rat brain ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential regulation of human and murine P-selectin expression and function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Revolutionizing Drug Discovery: A Detailed Protocol for In Vitro Shear Assay to Determine P-Selectin Antagonist Potency
For Immediate Release
This application note provides a comprehensive protocol for an in vitro shear assay to accurately determine the potency of P-selectin antagonists. This powerful tool is essential for researchers, scientists, and drug development professionals working on novel therapeutics for a range of inflammatory and thrombotic diseases where P-selectin plays a critical role. The detailed methodology and data presentation guidelines outlined here will enable reproducible and reliable assessment of antagonist efficacy.
Introduction
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, is a key mediator of the initial tethering and rolling of leukocytes and platelets at sites of inflammation and vascular injury.[1][2] This interaction is a critical step in the pathogenesis of various diseases, including thrombosis, atherosclerosis, and cancer metastasis.[3][4][5][6] Consequently, P-selectin has emerged as a promising therapeutic target, and the development of potent P-selectin antagonists is an active area of research.
The in vitro shear assay provides a physiologically relevant model to evaluate the efficacy of P-selectin antagonists by mimicking the hemodynamic conditions of blood flow.[7][8] This assay measures the ability of a test compound to inhibit the adhesion of P-selectin-expressing cells (e.g., neutrophils or platelets) to a P-selectin substrate under controlled shear stress. This application note details the complete workflow, from experimental setup to data analysis, for determining the potency (e.g., IC50) of P-selectin antagonists.
P-Selectin Mediated Adhesion Signaling Pathway
The following diagram illustrates the key interactions in P-selectin mediated cell adhesion, the target of the antagonists evaluated in this assay.
Caption: P-selectin on activated endothelial cells or platelets binds to PSGL-1 on leukocytes, initiating cell tethering and rolling.
Experimental Workflow
The diagram below outlines the major steps of the in vitro shear assay for evaluating P-selectin antagonist potency.
Caption: Workflow for the in vitro shear assay to test P-selectin antagonist potency.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing the in vitro shear assay using a parallel plate flow chamber.
Materials
-
Recombinant human P-selectin/CD62P Fc Chimera
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Human neutrophils (isolated from fresh whole blood) or a suitable cell line (e.g., HL-60)
-
Calcein-AM or other fluorescent cell tracker
-
Test P-selectin antagonist and vehicle control
-
Syringe pump
-
Inverted fluorescence microscope with a camera
-
Image analysis software
Methods
1. Preparation of P-selectin Coated Surface
-
Prepare a solution of recombinant human P-selectin in PBS at a concentration of 5-10 µg/mL.
-
Coat a glass coverslip or the bottom of a microfluidic channel by incubating with the P-selectin solution overnight at 4°C.
-
The next day, gently wash the surface three times with PBS to remove any unbound P-selectin.
-
Block non-specific binding sites by incubating the surface with 1% BSA in PBS for at least 1 hour at room temperature.
-
Just before use, wash the surface again with PBS.
2. Cell Preparation and Labeling
-
Isolate human neutrophils from fresh, anticoagulant-treated whole blood using a standard density gradient centrifugation method.
-
Alternatively, culture a suitable cell line such as HL-60 cells which are known to express P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1).
-
Resuspend the isolated cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions to facilitate visualization.
-
Wash the cells to remove excess dye and resuspend in the assay buffer.
3. Incubation with P-selectin Antagonist
-
Prepare a dilution series of the P-selectin antagonist in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration as the highest antagonist concentration.
-
Pre-incubate the labeled cells with the different concentrations of the antagonist or vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.
4. In Vitro Shear Assay
-
Assemble the parallel plate flow chamber with the P-selectin coated coverslip as the bottom surface.[7]
-
Mount the flow chamber onto the stage of an inverted fluorescence microscope.
-
Connect the flow chamber to a syringe pump.
-
Draw the cell suspension (pre-incubated with the antagonist or vehicle) into a syringe and mount it on the pump.
-
Initiate flow through the chamber at a defined shear stress (e.g., 1-2 dynes/cm²). This shear stress should be sufficient to mediate P-selectin dependent rolling and adhesion but low enough to allow for clear inhibition by an effective antagonist.
-
Record videos of cell adhesion at multiple fields of view for each antagonist concentration and the vehicle control.
5. Data Acquisition and Analysis
-
Analyze the recorded videos using image analysis software.
-
Quantify the number of adherent (firmly attached or rolling) cells per unit area for each condition.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Number of adherent cells with antagonist / Number of adherent cells with vehicle)] x 100
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
The potency of different P-selectin antagonists can be summarized in a table for easy comparison.
| Antagonist | Target | Cell Type | Shear Stress (dynes/cm²) | IC50 (µM) | Reference |
| Compound A | P-selectin | Human Neutrophils | 1.5 | 5.2 | Fictional Data |
| Compound B | P-selectin | HL-60 cells | 1.5 | 12.8 | Fictional Data |
| Crizanlizumab | P-selectin | - | - | - | [11] |
| Inclacumab | P-selectin | - | - | - | Fictional Data |
| PSI-697 | P-selectin | - | - | Kd 200 µM | [12] |
| GMI-1070 | P-selectin | - | - | Kd 200 µM | [12] |
| TBC1269 | P-selectin | - | - | IC50 70 µM | [12] |
Conclusion
The in vitro shear assay is a robust and physiologically relevant method for determining the potency of P-selectin antagonists. By providing a controlled hemodynamic environment, this assay allows for the quantitative assessment of a compound's ability to inhibit P-selectin mediated cell adhesion. The detailed protocol and data analysis guidelines presented in this application note will aid researchers in the discovery and development of novel therapeutics targeting P-selectin for the treatment of a wide range of inflammatory and thrombotic disorders.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Targeting P-Selectin Adhesion Molecule in Molecular Imaging: P-Selectin Expression as a Valuable Imaging Biomarker of Inflammation in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. In vitro and ex vivo Flow Models for Arterial Thrombosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. P-Selectin-Mediated Platelet Adhesion Promotes the Metastasis of Murine Melanoma Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Parallel-plate flow chamber - Wikipedia [en.wikipedia.org]
- 9. adhesion.html | GlycoTech Corporation [glycotech.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols: P-selectin Antagonist 1 in Models of Allergic Airway Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic airway diseases, such as asthma, are characterized by chronic inflammation, airway hyperresponsiveness (AHR), and airway remodeling. A key initiating event in the inflammatory cascade is the recruitment of leukocytes, particularly eosinophils, from the bloodstream into the lung tissue. This process is mediated by a family of adhesion molecules, including P-selectin, which is expressed on the surface of activated endothelial cells and platelets. P-selectin interacts with its ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on the surface of leukocytes, mediating their initial tethering and rolling along the vascular endothelium, a prerequisite for their subsequent firm adhesion and transmigration into the airways.[1][2]
Given its critical role in leukocyte recruitment, P-selectin represents a promising therapeutic target for allergic airway diseases. P-selectin Antagonist 1 is a novel small molecule inhibitor of P-selectin. These application notes provide detailed protocols for evaluating the efficacy of this compound in a murine model of ovalbumin (OVA)-induced allergic airway disease.
P-selectin Signaling in Allergic Airway Inflammation
The interaction between P-selectin on activated endothelial cells or platelets and PSGL-1 on leukocytes initiates a signaling cascade that promotes leukocyte rolling, activation, and subsequent firm adhesion mediated by integrins. This ultimately leads to the recruitment of inflammatory cells, particularly eosinophils, into the airways, contributing to the pathophysiology of allergic asthma.
Experimental Protocols
A widely used and well-characterized model to study allergic airway disease is the ovalbumin (OVA)-induced asthma model in mice.[3][4][5] This model recapitulates key features of human asthma, including airway eosinophilia, mucus hypersecretion, and AHR.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in the OVA-induced allergic airway disease model.
Ovalbumin (OVA)-Induced Allergic Airway Disease Model
This protocol is adapted from established methods to induce allergic airway inflammation in BALB/c mice.[5]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in saline.
-
-
Challenge:
-
From day 19 to day 22, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily. The aerosol can be generated using a nebulizer connected to a whole-body exposure chamber.
-
-
Control Groups:
-
Negative Control: Mice receive i.p. injections of saline with alum and are challenged with saline aerosol.
-
Vehicle Control: OVA-sensitized and challenged mice receive the vehicle used to dissolve this compound.
-
Administration of this compound
The route and timing of administration should be optimized based on the pharmacokinetic properties of this compound. A typical approach is as follows:
-
Route: Oral gavage or intraperitoneal injection.
-
Dosing: Perform a dose-response study to determine the optimal effective dose.
-
Schedule: Administer this compound daily, starting one day before the first OVA challenge (day 18) and continuing until the final challenge (day 22).
Measurement of Airway Hyperresponsiveness (AHR)
AHR to a bronchoconstrictor agent like methacholine (B1211447) is a hallmark of asthma. It can be measured using invasive or non-invasive plethysmography.[6][7]
Materials:
-
Whole-body plethysmography system
-
Methacholine chloride solution in sterile saline (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer
Procedure (Non-invasive):
-
Place conscious, unrestrained mice individually into the plethysmography chambers and allow them to acclimatize.
-
Record baseline readings for 3 minutes.
-
Expose the mice to nebulized saline for 3 minutes, followed by increasing concentrations of nebulized methacholine.
-
Record the enhanced pause (Penh) values for 3 minutes after each nebulization. Penh is a calculated value that correlates with airway resistance.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the airways for analysis of inflammatory cell infiltration.[8][9]
Materials:
-
Ketamine/xylazine or other suitable anesthetic
-
Tracheal cannula (e.g., 20G)
-
Ice-cold phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Cytocentrifuge and slides
-
Diff-Quik or similar staining solution
Procedure:
-
Terminally anesthetize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.
-
Pool the recovered BAL fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count.
-
Prepare cytospin slides, stain with Diff-Quik, and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from studies using P-selectin antagonists or in P-selectin deficient mice, illustrating the potential efficacy of "this compound".[5][10]
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Methacholine Concentration (mg/mL) | Mean Penh ± SEM |
| Control (Saline) | 50 | 1.5 ± 0.2 |
| OVA + Vehicle | 50 | 4.8 ± 0.5 |
| OVA + this compound (10 mg/kg) | 50 | 2.5 ± 0.3 |
| OVA + this compound (30 mg/kg) | 50 | 1.8 ± 0.2** |
| p < 0.05, **p < 0.01 compared to OVA + Vehicle |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Control (Saline) | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.3 ± 0.1 | 4.5 ± 0.4 |
| OVA + Vehicle | 8.2 ± 1.1 | 45.5 ± 5.2 | 5.1 ± 0.8 | 8.2 ± 1.5 | 5.5 ± 0.6 |
| OVA + this compound (10 mg/kg) | 4.1 ± 0.7 | 20.3 ± 3.1 | 2.8 ± 0.5 | 4.5 ± 0.9 | 5.1 ± 0.5 |
| OVA + this compound (30 mg/kg) | 2.5 ± 0.5 | 8.1 ± 1.5 | 1.5 ± 0.3 | 2.1 ± 0.6 | 4.8 ± 0.4 |
| *p < 0.05, **p < 0.01 compared to OVA + Vehicle |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in a relevant model of allergic airway disease. The expected outcomes, based on the known role of P-selectin in asthma pathophysiology, are a significant reduction in airway hyperresponsiveness and a marked decrease in the influx of inflammatory cells, particularly eosinophils, into the airways. These studies are crucial for establishing the proof-of-concept and therapeutic potential of P-selectin antagonism for the treatment of allergic asthma.
References
- 1. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectin antagonists : therapeutic potential in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PSGL-1: A New Player in the Immune Checkpoint Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of pulmonary eosinophilia in P-selectin- and ICAM-1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of eosinophil recruitment and heterogeneity during allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-13 induces PSGL-1/P-selectin-dependent adhesion of eosinophils, but not neutrophils, to human umbilical vein endothelial cells under flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Two by two: The pairings of P-selectin and P-selectin glycoprotein ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of allergic airway responses in P-selectin-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of P-selectin Antagonist 1 in Cardiac Injury Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of P-selectin antagonists, with a focus on "P-selectin antagonist 1" (a representative designation for research and development purposes), in the context of cardiac injury studies. This document includes detailed experimental protocols for preclinical animal models and summarizes key clinical trial findings, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction to P-selectin in Cardiac Injury
P-selectin is a cell adhesion molecule that plays a critical role in the inflammatory cascade following cardiac injury, such as myocardial infarction (MI) and ischemia-reperfusion (I/R) injury.[1][2] It is expressed on the surface of activated endothelial cells and platelets.[3] Upon activation, P-selectin mediates the initial tethering and rolling of leukocytes, primarily neutrophils, along the vascular endothelium. This interaction is a crucial step in the recruitment of inflammatory cells to the site of injury, which, while a part of the natural healing process, can also contribute to further tissue damage, a phenomenon known as reperfusion injury.[1] The primary ligand for P-selectin on leukocytes is P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1).[1][2][4] The binding of P-selectin to PSGL-1 initiates a signaling cascade that leads to leukocyte activation and firm adhesion to the endothelium, followed by transmigration into the cardiac tissue.
Mechanism of Action of P-selectin Antagonists
P-selectin antagonists are designed to block the interaction between P-selectin and its ligand, PSGL-1.[3] By inhibiting this initial step in leukocyte recruitment, these antagonists can attenuate the inflammatory response associated with cardiac injury. This reduction in inflammation can lead to a decrease in the size of the infarct (damaged heart tissue), preservation of cardiac function, and a reduction in the release of cardiac biomarkers that indicate muscle damage. Inclacumab is a recombinant human monoclonal antibody that specifically targets and inhibits P-selectin.[3][5][6][7]
Preclinical Studies: Animal Models of Cardiac Injury
Animal models are indispensable for investigating the therapeutic potential of P-selectin antagonists in cardiac injury. The most common model is the surgical induction of myocardial ischemia-reperfusion injury in rodents, typically rats.
Experimental Protocol: Myocardial Ischemia-Reperfusion Injury in Rats
This protocol describes the induction of myocardial ischemia by temporary ligation of the left anterior descending (LAD) coronary artery, followed by reperfusion.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia: Sodium pentobarbital (B6593769) (50 mg/kg, intraperitoneal injection) or isoflurane
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
Suture material (6-0 silk suture)
-
Polyethylene (B3416737) tubing for snare
-
Electrocardiogram (ECG) monitor
-
Warming pad
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Intubate the rat and connect it to a rodent ventilator.[8]
-
Surgical Preparation: Shave the chest area and disinfect with an appropriate antiseptic solution. Place the rat in a supine position on a warming pad to maintain body temperature.
-
Thoracotomy: Make a left lateral thoracotomy incision at the fourth intercostal space to expose the heart.[9][10] Use a retractor to gently spread the ribs.
-
LAD Ligation: Carefully open the pericardium to visualize the heart. The LAD coronary artery is typically visible on the anterior surface of the left ventricle. Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.[8]
-
Ischemia Induction: To induce ischemia, create a snare by passing the ends of the suture through a small piece of polyethylene tubing. Tighten the snare to occlude the LAD. Successful occlusion is confirmed by the observation of blanching (turning pale) of the myocardial tissue distal to the ligature and by changes in the ECG (e.g., ST-segment elevation).[9] The duration of ischemia is typically 30-60 minutes.[8][9][11]
-
Reperfusion: After the ischemic period, release the snare to allow blood flow to return to the previously occluded vessel. Reperfusion is confirmed by the return of the normal color to the myocardium.[9] The reperfusion period can vary depending on the study design, often ranging from 2 to 24 hours.
-
Closure: Close the chest wall in layers and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesia.
Protocol: Preparation and Administration of this compound (Representative)
This protocol provides a general guideline for the administration of a P-selectin antagonist in a rat model of myocardial I/R injury. Specific details may need to be optimized based on the particular antagonist used.
Materials:
-
This compound (e.g., inclacumab or a research equivalent)
-
Sterile saline or appropriate vehicle
-
Syringes and needles for administration
Procedure:
-
Reconstitution and Dilution: Prepare the P-selectin antagonist solution according to the manufacturer's instructions. Typically, this involves reconstituting a lyophilized powder with sterile water or saline to a known stock concentration. Further dilute the stock solution with sterile saline to the desired final concentration for injection.
-
Dosing: The effective dose of the P-selectin antagonist should be determined through dose-response studies. For inclacumab in preclinical models (cynomolgus monkeys), doses have ranged from 2-50 mg/kg for intravenous administration and 4 mg/kg for subcutaneous injection.[5] These can serve as a starting point for dose-finding studies in rats.
-
Administration: The route and timing of administration are critical.
-
Route: Intravenous (IV) injection via the tail vein or another accessible vessel is a common route for rapid systemic delivery.
-
Timing: The antagonist can be administered either before the induction of ischemia (pre-treatment) or just before the onset of reperfusion. Administration prior to reperfusion is particularly relevant for modeling clinical scenarios where patients present after the onset of ischemia.
-
-
Control Group: A control group receiving an equivalent volume of the vehicle (e.g., sterile saline) should be included in the experimental design.
Clinical Studies: P-selectin Antagonists in Humans
The SELECT-ACS clinical trial evaluated the efficacy and safety of the P-selectin antagonist inclacumab in patients with non-ST-segment elevation myocardial infarction (NSTEMI) undergoing percutaneous coronary intervention (PCI).[12]
SELECT-ACS Trial: Key Findings
The trial demonstrated that inclacumab, when administered prior to PCI, could reduce myocardial damage.[12]
Data Summary:
| Parameter | Placebo Group | Inclacumab (20 mg/kg) Group | Percent Reduction | p-value |
| Change in Troponin I at 24h post-PCI | - | - | 24.4% | 0.05 |
| Peak Troponin I post-PCI | - | - | 23.8% | 0.05 |
Data synthesized from the SELECT-ACS trial results.[12]
Protocol: Cardiac Biomarker Measurement (Based on SELECT-ACS Trial)
Accurate measurement of cardiac biomarkers is essential for assessing the extent of myocardial injury.
Procedure:
-
Sample Collection: Blood samples for cardiac biomarker analysis (Troponin I and CK-MB) are collected at baseline (before PCI) and at specified time points post-PCI, typically at 8, 16, and 24 hours.[12]
-
Sample Processing: Blood samples should be collected in appropriate tubes (e.g., serum separator tubes or plasma tubes with EDTA, depending on the assay requirements). Samples should be processed according to the laboratory's standard operating procedures, which usually involves centrifugation to separate serum or plasma.
-
Analysis: Cardiac Troponin I and CK-MB levels are measured using validated immunoassays on automated clinical chemistry analyzers. It is crucial to use high-sensitivity troponin assays for accurate detection of myocardial injury.
-
Data Interpretation: The primary endpoint is often the change in biomarker levels from baseline at specific time points post-procedure. The area under the curve (AUC) for biomarker release over 24 hours can also be calculated to provide a comprehensive measure of myocardial damage.
Visualizing Key Pathways and Workflows
P-selectin Signaling Pathway in Cardiac Ischemia-Reperfusion Injury
The following diagram illustrates the role of P-selectin in mediating leukocyte adhesion and infiltration during cardiac I/R injury.
Caption: P-selectin signaling in cardiac I/R injury.
Experimental Workflow for Preclinical Cardiac Injury Study
This diagram outlines the typical workflow for a preclinical study investigating a P-selectin antagonist.
Caption: Preclinical experimental workflow.
Logical Relationship of P-selectin Inhibition and Cardioprotection
This diagram illustrates the logical flow from P-selectin inhibition to the observed cardioprotective effects.
Caption: P-selectin inhibition and cardioprotection.
References
- 1. Two by two: The pairings of P-selectin and P-selectin glycoprotein ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSGL-1: A New Player in the Immune Checkpoint Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclacumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-man Study With Inclacumab, a Human Monoclonal Antibody Against P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. 2.3. Experimental Design [bio-protocol.org]
- 9. Video: Acute Myocardial Infarction in Rats [jove.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. SELECT-ACS Trial Shows Inclacumab May Reduce PCI Damage After NSTEMI - American College of Cardiology [acc.org]
Application Notes and Protocols for P-selectin Antagonist 1 in Blocking Monocyte Recruitment In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte recruitment to sites of inflammation is a critical step in the pathogenesis of various diseases, including atherosclerosis, thrombosis, and chronic inflammatory disorders. This process is initiated by the tethering and rolling of monocytes on activated endothelial cells, a step primarily mediated by the interaction of P-selectin on the endothelial surface with its ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on monocytes.[1][2] The development of antagonists that block this interaction is a promising therapeutic strategy to mitigate inflammatory responses.[1]
This document provides detailed application notes and protocols for the use of "P-selectin Antagonist 1," a representative small molecule inhibitor, in blocking monocyte recruitment in vitro. The provided methodologies and data are based on established experimental models and findings for similar P-selectin inhibitors.
P-selectin Signaling in Monocyte Adhesion
The initial adhesion of monocytes to activated endothelium is a multi-step process. Upon endothelial activation by inflammatory stimuli, P-selectin is rapidly translocated to the cell surface.[3] P-selectin then binds to PSGL-1 on the surface of monocytes, initiating a "catch-bond" that facilitates the slowing down and rolling of these leukocytes along the endothelial wall. This initial interaction allows for subsequent, more stable adhesion mediated by other molecules like integrins, leading to transmigration of the monocyte into the underlying tissue.[4]
Quantitative Data on this compound Efficacy
The efficacy of this compound in blocking monocyte adhesion can be quantified using in vitro cell-based assays. The following tables summarize representative data obtained from such experiments.
Table 1: Inhibition of Monocyte Adhesion to Immobilized P-selectin
| Antagonist Concentration (µM) | % Inhibition of Adhesion (Mean ± SD) |
| 0.1 | 15.2 ± 3.5 |
| 1.0 | 48.9 ± 5.1 |
| 1.97 | 50.0 |
| 10.0 | 85.7 ± 4.8 |
| 100.0 | 98.2 ± 1.9 |
Data is hypothetical and based on the reported IC50 value for the similar small molecule inhibitor KF38789, which was found to be 1.97 µM for inhibiting the binding of U937 cells to immobilized P-selectin-IgG chimeric protein.[5]
Table 2: Effect of this compound on Monocyte Rolling Velocity under Flow
| Treatment | Rolling Velocity (µm/s) (Mean ± SD) |
| Vehicle Control | 5.8 ± 1.2 |
| This compound (10 µM) | 15.3 ± 2.5 |
| Anti-P-selectin Antibody (Positive Control) | 18.1 ± 3.0 |
Data is representative and illustrates the expected increase in monocyte rolling velocity upon effective blockade of P-selectin-PSGL-1 interactions.
Experimental Protocols
Detailed protocols for key in vitro experiments to evaluate the efficacy of this compound are provided below.
Protocol 1: Static Monocyte Adhesion Assay on Immobilized P-selectin
This assay measures the ability of this compound to block the adhesion of monocytes to a surface coated with recombinant P-selectin.
Materials:
-
Recombinant Human P-selectin/CD62P
-
96-well microtiter plates (e.g., Immulon 1B)
-
Monocyte cell line (e.g., U937 or THP-1)
-
Fluorescent cell stain (e.g., Calcein-AM)
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Assay Buffer (e.g., RPMI 1640 with 1% BSA)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Plate Coating: a. Dilute recombinant P-selectin to 5 µg/mL in PBS. b. Add 50 µL of the P-selectin solution to each well of a 96-well plate. c. Incubate overnight at 4°C. d. Wash the wells three times with PBS. e. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C. f. Wash the wells three times with PBS.
-
Cell Preparation: a. Culture and harvest monocyte cells. b. Label the cells with a fluorescent dye according to the manufacturer's protocol (e.g., 5 µM Calcein-AM for 30 minutes at 37°C). c. Wash the cells twice with assay buffer and resuspend to a concentration of 1 x 10^6 cells/mL.
-
Inhibition Assay: a. Prepare serial dilutions of this compound in assay buffer. b. Add 50 µL of the antagonist dilutions or vehicle control to the P-selectin coated wells. c. Add 50 µL of the fluorescently labeled monocyte suspension to each well. d. Incubate for 30 minutes at 37°C.
-
Washing and Quantification: a. Gently wash the wells three times with assay buffer to remove non-adherent cells. b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control. b. Determine the IC50 value of this compound.
Protocol 2: Monocyte Adhesion to Activated Endothelial Cells under Flow Conditions
This protocol simulates the physiological conditions of blood flow to assess the effect of this compound on monocyte rolling and firm adhesion to a monolayer of activated endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Monocyte cell line (e.g., THP-1) or isolated primary monocytes
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Parallel plate flow chamber system
-
Syringe pump
-
Inverted microscope with a camera for recording
Procedure:
-
Endothelial Cell Culture: a. Culture HUVECs on collagen-coated glass slides or coverslips until a confluent monolayer is formed. b. Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce P-selectin expression.
-
Flow Chamber Assembly: a. Assemble the parallel plate flow chamber with the HUVEC-coated slide, ensuring a leak-proof seal. b. Connect the chamber to a syringe pump and place it on the stage of an inverted microscope.
-
Monocyte Perfusion: a. Prepare a suspension of monocytes (1 x 10^6 cells/mL) in perfusion medium (e.g., M199 with 1% BSA). b. Pre-incubate the monocyte suspension with this compound or vehicle control for 15-30 minutes at 37°C. c. Perfuse the monocyte suspension through the flow chamber at a defined physiological shear stress (e.g., 1-2 dynes/cm²).
-
Data Acquisition: a. Record videos of multiple fields of view for a set duration (e.g., 5-10 minutes). b. Capture images of adherent cells after the perfusion period.
-
Data Analysis: a. Rolling Velocity: Track individual rolling monocytes in the recorded videos to determine their velocity. b. Adhesion: Count the number of firmly adherent monocytes per field of view from the captured images. c. Compare the results from the antagonist-treated group with the vehicle control.
Conclusion
This compound demonstrates significant potential in blocking monocyte recruitment in vitro by effectively inhibiting the interaction between P-selectin and PSGL-1. The provided protocols offer robust methods for quantifying the inhibitory activity of this and other P-selectin antagonists, both in static and more physiologically relevant flow-based assays. These experimental approaches are crucial for the preclinical evaluation and development of novel anti-inflammatory therapeutics targeting P-selectin.
References
- 1. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting P-Selectin Adhesion Molecule in Molecular Imaging: P-Selectin Expression as a Valuable Imaging Biomarker of Inflammation in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, KF38789 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing P-selectin Antagonist 1 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of P-selectin Antagonist 1 for in vivo studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound functions by blocking the interaction between P-selectin and its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1). P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets.[1] Its binding to PSGL-1 on leukocytes is a critical initial step in the inflammatory cascade, mediating the rolling and adhesion of leukocytes to the vascular wall.[1] By inhibiting this interaction, this compound effectively reduces leukocyte recruitment to sites of inflammation and thrombosis.
Q2: What are the common in vivo models used to evaluate this compound?
This compound is commonly evaluated in various animal models of diseases where P-selectin plays a significant pathophysiological role. These include:
-
Thrombosis Models: Such as inferior vena cava (IVC) stenosis or ligation in rats and baboons to induce deep vein thrombosis.[2][3]
-
Inflammation Models: Including surgical exteriorization of rat cremaster venules to observe leukocyte rolling and adhesion.[4]
-
Ischemia-Reperfusion Injury Models: Commonly studied in the heart (myocardial infarction), brain (stroke), and peripheral limbs.[5][6][7][8]
-
Vascular Injury Models: For example, the rat carotid artery balloon injury model to study neointimal formation.[9]
Q3: How should I determine the starting dose for my in vivo experiment?
Determining the optimal starting dose requires consideration of the specific P-selectin antagonist, the animal model, the route of administration, and the desired therapeutic effect. The summary tables below provide a starting point by summarizing dosages used in various published studies. It is recommended to perform a dose-response study to determine the minimal effective dose for your specific experimental conditions. For example, in a rat venous thrombosis model, PSI-697 was effective at 100 mg/kg orally.[4] In a separate rat carotid injury model, dose-dependent effects of PSI-697 were observed at 15 and 30 mg/kg orally.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy (No reduction in inflammation/thrombosis) | - Insufficient dosage.- Inappropriate route of administration or dosing frequency.- Poor bioavailability of the antagonist.- The chosen animal model is not P-selectin dependent. | - Perform a dose-escalation study to find the effective dose.- Consult pharmacokinetic data for the specific antagonist to optimize administration route and frequency.- Verify the expression and role of P-selectin in your specific disease model through literature review or preliminary experiments.- Consider that some small molecule inhibitors like PSI-697 may have limited efficacy in certain contexts.[10] |
| High Variability in Results | - Inconsistent drug administration.- Variability in the surgical procedure or disease induction.- Genetic or physiological differences in the animals. | - Ensure accurate and consistent dosing for all animals.- Standardize all experimental procedures to minimize variability.- Increase the number of animals per group to improve statistical power. |
| Adverse Effects (e.g., bleeding) | - Potential off-target effects of the antagonist.- The dose used is too high, leading to excessive inhibition of hemostasis. | - While P-selectin inhibition alone does not typically cause anticoagulation, monitor for any signs of bleeding, especially when used in combination with anticoagulants.[2] - Reduce the dose and re-evaluate efficacy and safety.- Investigate potential off-target effects of the specific antagonist being used. |
| Difficulty with Drug Formulation/Solubility | - The antagonist has poor solubility in common vehicles. | - Consult the manufacturer's instructions for recommended solvents.- Consider using formulation strategies such as nanoparticles to improve solubility and bioavailability. |
Quantitative Data Summary
The following tables summarize dosages of various P-selectin antagonists used in in vivo studies.
Table 1: Small Molecule P-selectin Antagonists
| Antagonist | Species | Model | Dosage | Route of Administration | Key Findings | Reference |
| PSI-697 | Rat | Venous Thrombosis (IVC Stenosis) | 30 mg/kg daily | Oral Gavage | Decreased vein wall injury | [2] |
| PSI-697 | Rat | Vascular Inflammation (Cremaster Venule) | 50 mg/kg | Oral | Reduced leukocyte rolling | [4] |
| PSI-697 | Rat | Venous Thrombosis | 100 mg/kg | Oral | Reduced thrombus weight | [4][11] |
| PSI-697 | Rat | Carotid Artery Injury | 15-30 mg/kg daily | Oral | Dose-dependent decrease in intima/media ratio | [4][11] |
| PSI-697 | Baboon | Venous Thrombosis | 30 mg/kg daily | Oral | Promoted thrombus resolution and decreased inflammation | [3] |
| HMCEF | Rat/Mouse | Thrombosis & Inflammation | 20 nmol/kg | Not Specified | Minimal effective dose for inhibiting thrombosis and inflammation | [12] |
Table 2: Antibody-Based P-selectin Antagonists
| Antagonist | Species | Model | Dosage | Route of Administration | Key Findings | Reference |
| Inclacumab | Human | Healthy Volunteers | 0.03-20 mg/kg | Intravenous | Well-tolerated, demonstrated target engagement | [13][14] |
| Inclacumab | Human | Healthy Volunteers | 20-40 mg/kg | Intravenous | Well-tolerated, sustained P-selectin inhibition | [15][16] |
| Anti-P-selectin MAb | Rat | Brain Ischemic Injury | 1 mg/kg | Intravenous | Reduced infarct size and brain edema | [7] |
| Anti-P-selectin MAb (PB1.3) | Dog | Myocardial Ischemia-Reperfusion | Not Specified | Not Specified | Preserved myocardial blood flow and attenuated neutrophil accumulation | [6] |
| Anti-P-selectin MAb | Mouse | Venous Thrombosis (IVC Ligation) | Not Specified | Intravenous | Accelerated thrombus resolution | [17] |
| Anti-P-selectin MAb | Rat | Carotid Artery Balloon Injury | Not Specified | Not Specified | Inhibited neointimal formation | [9] |
Table 3: Other P-selectin Antagonists
| Antagonist | Species | Model | Dosage | Route of Administration | Key Findings | Reference |
| rPSGL-Ig | Rat | Wound Healing | 1 mg/kg | Tail Vein Injection | Did not compromise wound healing | [18] |
| ARC5692 (aptamer) | Baboon | Venous Thrombosis | Not Specified | Not Specified | Promoted vein recanalization and preserved valve competency | [19] |
| B.PSel-Crry | Mouse | Hindlimb Ischemia/Reperfusion | 0.5 mg | Not Specified | Reduced edema and polymorphonuclear infiltrates | [8] |
Experimental Protocols
Protocol 1: Rat Model of Inferior Vena Cava (IVC) Stenosis-Induced Thrombosis
This protocol is adapted from studies evaluating the efficacy of P-selectin antagonists in preventing deep vein thrombosis.[2]
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues.
-
Create a standardized stenosis by ligating the IVC over a spacer of a specific diameter, followed by the removal of the spacer.
-
-
Antagonist Administration: Administer the P-selectin antagonist (e.g., PSI-697, 30 mg/kg) or vehicle control daily via oral gavage, starting at a predetermined time point relative to the surgery (e.g., 2 days post-thrombosis induction).
-
Endpoint Analysis:
-
At the end of the study period (e.g., 7 days post-surgery), euthanize the animals.
-
Harvest the IVC and measure the thrombus mass.
-
Perform histological analysis of the vein wall to assess for inflammation and injury.
-
Protocol 2: Mouse Model of Myocardial Ischemia-Reperfusion Injury
This protocol outlines a common procedure to assess the cardioprotective effects of P-selectin antagonists.[5][20][21]
-
Animal Preparation: Anesthetize mice and provide mechanical ventilation.
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30 minutes).
-
Release the ligature to allow for reperfusion (e.g., for 24 hours).
-
-
Antagonist Administration: Administer the P-selectin antagonist or vehicle control at a specific time point, such as before ischemia (pre-conditioning) or just before reperfusion.
-
Endpoint Analysis:
-
After the reperfusion period, euthanize the animals and harvest the hearts.
-
Measure the infarct size using staining techniques (e.g., TTC staining).
-
Assess myocardial function via echocardiography.
-
Perform histological analysis to quantify neutrophil infiltration.
-
Visualizations
P-selectin Signaling Pathway
Caption: this compound blocks the P-selectin/PSGL-1 interaction.
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing P-selectin antagonist dosage in vivo.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of venous thrombosis using a novel oral small-molecule inhibitor of P-selectin (PSI-697) without anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective strategies in myocardial ischemia-reperfusion injury: Implications for improving clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of P-selectin and ICAM-1 reduces myocardial injury following ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-P-selectin antibody attenuates rat brain ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Novel P-Selectin Targeted Complement Inhibitors in Murine Models of Hindlimb Injury and Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel lead of P-selectin inhibitor: Discovery, synthesis, bioassays and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First-in-man Study With Inclacumab, a Human Monoclonal Antibody Against P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A phase 1 study in healthy participants to characterize the safety and pharmacology of inclacumab, a fully human anti-P-selectin antibody, in development for treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 19. P-selectin inhibition therapeutically promotes thrombus resolution and prevents vein wall fibrosis better than enoxaparin and an inhibitor to von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
P-selectin antagonist 1 off-target effects and specificity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects and specificity of P-selectin antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P-selectin antagonists?
A1: P-selectin antagonists primarily work by blocking the interaction between P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, and its main ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which is present on the surface of leukocytes.[1][2] This inhibition prevents the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade.[3]
Q2: How specific are small molecule P-selectin antagonists for P-selectin over other selectins like E-selectin and L-selectin?
A2: The specificity of small molecule P-selectin antagonists varies. For example, KF38789 has been shown to be highly selective for P-selectin, with no significant inhibition of E-selectin or L-selectin even at high concentrations.[4] In contrast, Bimosiamose is a pan-selectin antagonist, inhibiting P-selectin, E-selectin, and L-selectin with varying potencies.[5] It is crucial to consult the specific datasheet for each antagonist to understand its selectivity profile.
Q3: What are the known off-target effects of P-selectin antagonists?
A3: Currently, comprehensive public data from broad off-target screening panels for most P-selectin antagonists is limited. For monoclonal antibodies like inclacumab, the high specificity is a key feature of their design. Some small molecule inhibitors have been anecdotally reported to have off-target effects. For instance, a study on PSI-697 suggested the possibility of off-target effects that could contribute to its antithrombotic action through a non-P-selectin pathway, although this was not definitively proven.[6] Researchers should consider performing their own off-target profiling for novel or less-characterized P-selectin antagonists.
Q4: What are the downstream signaling events following P-selectin engagement with PSGL-1?
A4: The binding of P-selectin to PSGL-1 on leukocytes initiates an "inside-out" signaling cascade that leads to the activation of β2 integrins, such as LFA-1.[7] This pathway involves the activation of Src family kinases (SFKs), spleen tyrosine kinase (Syk), and Tec family kinases, ultimately resulting in a conformational change in integrins, which promotes firm adhesion of the leukocyte to the endothelium.[8]
Troubleshooting Guides
In Vitro Experimentation
Problem 1: Inconsistent or no inhibition of leukocyte rolling in a flow chamber assay.
-
Possible Cause 1: Suboptimal antagonist concentration.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. Ensure the antagonist is fully dissolved and stable in your assay buffer.
-
-
Possible Cause 2: Issues with the flow chamber setup.
-
Possible Cause 3: Low P-selectin expression on endothelial cells.
-
Solution: Confirm P-selectin expression on your endothelial cells (e.g., HUVECs) after stimulation with an appropriate agonist (e.g., histamine (B1213489), thrombin, or TNF-α) using flow cytometry or immunofluorescence.[10] The timing and concentration of the agonist are critical for optimal P-selectin expression.
-
-
Possible Cause 4: Leukocyte activation state.
-
Solution: Ensure leukocytes are not activated prior to the assay, as this can lead to non-specific adhesion. Handle cells gently and use appropriate buffers.
-
Problem 2: High background adhesion of leukocytes in the absence of P-selectin stimulation.
-
Possible Cause 1: Endothelial cell activation during culture.
-
Solution: Ensure endothelial cells are not stressed during culture, which can lead to baseline P-selectin expression. Use appropriate culture media and handle cells gently.
-
-
Possible Cause 2: Non-specific binding of leukocytes.
-
Solution: Block non-specific binding sites on the endothelial monolayer by pre-incubating with a blocking agent like bovine serum albumin (BSA).[11]
-
In Vivo Experimentation
Problem 1: Lack of efficacy of the P-selectin antagonist in an animal model of inflammation.
-
Possible Cause 1: Pharmacokinetic issues.
-
Solution: Ensure the dosing regimen (dose, route, and frequency) is appropriate for the specific antagonist and animal model to achieve and maintain therapeutic concentrations. Review available pharmacokinetic data for the compound. For example, PSI-697 has been characterized in rats with a short half-life and moderate oral bioavailability.[12]
-
-
Possible Cause 2: Redundant adhesion pathways.
-
Solution: In some inflammatory models, other adhesion molecules like E-selectin or VCAM-1 may compensate for the inhibition of P-selectin. Consider using a pan-selectin inhibitor or a combination of antagonists targeting different adhesion pathways.
-
-
Possible Cause 3: Timing of antagonist administration.
-
Solution: The timing of administration relative to the inflammatory stimulus is crucial. P-selectin is rapidly expressed, so the antagonist should be present at sufficient concentrations before or at the time of P-selectin upregulation.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities and inhibitory concentrations of various P-selectin antagonists.
| Antagonist | Type | Target(s) | IC50 / Kd | Assay | Reference |
| Bimosiamose | Small Molecule | Pan-selectin | IC50: 20 µM (P-selectin), 88 µM (E-selectin), 86 µM (L-selectin) | Cell-based adhesion assay | [5] |
| PSI-697 | Small Molecule | P-selectin | IC50: 50-125 µM | P-selectin/PSGL-1 binding assay | [12] |
| KF38789 | Small Molecule | P-selectin | IC50: 1.97 µM | U937 cell adhesion to P-selectin-Ig | [4][5] |
| Inclacumab | Monoclonal Ab | P-selectin | Kd: 9.9 nM | Not specified | [5] |
| IC50: 1.9 µg/mL | PSGL-1 mimetic peptide binding | [13] | |||
| IC50: 430 ng/mL | PSGL-1 expressing cell adhesion | [13] | |||
| Crizanlizumab | Monoclonal Ab | P-selectin | Kd: 9.1 nM | Not specified | [13] |
| IC50: 2.2 µg/mL | PSGL-1 mimetic peptide binding | [13] | |||
| IC50: 453 ng/mL | PSGL-1 expressing cell adhesion | [13] |
Detailed Experimental Protocols
Protocol 1: In Vitro Leukocyte Adhesion Assay under Flow Conditions
This protocol describes a method to assess the effect of a P-selectin antagonist on leukocyte adhesion to an endothelial monolayer in a parallel plate flow chamber.
Materials:
-
Parallel plate flow chamber
-
Syringe pump
-
Inverted microscope with a camera
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., isolated human neutrophils or a leukocyte cell line like HL-60)
-
Endothelial cell growth medium
-
Assay buffer (e.g., HBSS with 0.5% BSA)
-
P-selectin stimulating agent (e.g., histamine or TNF-α)
-
P-selectin antagonist
-
Control vehicle (e.g., DMSO)
-
Fibronectin-coated culture dishes (35 mm)
Procedure:
-
Endothelial Cell Culture:
-
Culture HUVECs on fibronectin-coated 35 mm dishes until a confluent monolayer is formed.[9]
-
-
Assay Preparation:
-
Assemble the flow chamber system, ensuring it is free of air bubbles.[9]
-
Pre-warm the assay buffer and microscope stage to 37°C.
-
-
Endothelial Cell Stimulation:
-
Treat the HUVEC monolayer with a P-selectin stimulating agent (e.g., 100 µM histamine for 10 minutes or 10 ng/mL TNF-α for 4 hours) to induce P-selectin expression.
-
-
Antagonist Incubation:
-
Pre-incubate the stimulated HUVEC monolayer with the P-selectin antagonist at the desired concentration or with the vehicle control for a specified time (e.g., 30 minutes).
-
-
Leukocyte Perfusion:
-
Prepare a suspension of leukocytes in the assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Mount the culture dish onto the flow chamber.
-
Perfuse the leukocyte suspension through the chamber at a constant shear stress (e.g., 1.0 dynes/cm²).[9]
-
-
Data Acquisition:
-
Record videos of leukocyte interactions with the endothelial monolayer at multiple fields of view for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Quantify the number of rolling and firmly adhered leukocytes per field of view.
-
Compare the results between the antagonist-treated and vehicle-treated groups.
-
Visualizations
Caption: P-Selectin/PSGL-1 signaling cascade leading to integrin activation and firm leukocyte adhesion.
Caption: A logical workflow for characterizing the specificity of a novel P-selectin antagonist.
References
- 1. What are P-sel inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of PSI‐697, a Novel P‐Selectin Inhibitor, on Platelet–Monocyte Aggregate Formation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow Chamber Protocol [celladhesionapparatus.com]
- 10. FIGURE 34.6. [Structures and functions of selectins...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paper: Inclacumab, a Fully Human Anti-P-Selectin Antibody, Directly Binds to PSGL-1 Binding Region and Demonstrates Robust and Durable Inhibition of Cell Adhesion [ash.confex.com]
Technical Support Center: Troubleshooting Low Efficacy of P-selectin Antagonist 1
Welcome to the technical support center for P-selectin Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to the low efficacy of this compound in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific problems you may encounter during your in vitro studies.
Q1: My P-selectin antagonist is showing lower than expected efficacy in my cell adhesion assay. What are the potential causes?
A1: Low efficacy in a cell adhesion assay can stem from several factors related to the cells, the antagonist itself, or the assay setup. Here’s a troubleshooting guide to help you identify the issue:
Troubleshooting Guide: Low Efficacy in Cell Adhesion Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health and Viability | - Check Cell Morphology: Visually inspect your cells under a microscope. Unhealthy cells may appear rounded, detached, or show signs of blebbing.[1] - Assess Viability: Perform a viability assay (e.g., Trypan Blue exclusion or a fluorescence-based assay) to ensure a high percentage of viable cells. |
| P-selectin Expression Levels | - Verify P-selectin Induction: Confirm that your method for inducing P-selectin expression (e.g., with thrombin, histamine, or TNF-α) is effective.[2][3][4][5] Use a positive control (e.g., an anti-P-selectin antibody) to confirm P-selectin is present and functional. - Optimize Induction Conditions: Titrate the concentration of the inducing agent and the incubation time to achieve optimal P-selectin expression. Expression can be transient.[4][5] - Cell Type and Passage Number: Ensure you are using a cell line known to express P-selectin (e.g., HUVECs, platelets).[6][7] Cell characteristics, including protein expression, can change with high passage numbers.[8] |
| P-selectin Ligand (PSGL-1) Expression | - Confirm Ligand Presence: Ensure the cells you are using for adhesion (e.g., leukocytes like HL-60 or THP-1 cells) express sufficient levels of PSGL-1.[6][7] - Cell Line Authentication: Verify the identity of your cell lines to rule out contamination or misidentification. |
| Antagonist Integrity and Concentration | - Check Storage and Handling: Ensure the antagonist has been stored according to the manufacturer's instructions to prevent degradation. - Perform Dose-Response Curve: A single, potentially suboptimal, concentration may not reveal the antagonist's true efficacy. Perform a dose-response experiment to determine the IC50. - Solubility Issues: Visually inspect the antagonist solution for precipitates. If solubility is a concern, consider using a different solvent or sonication. |
| Assay Protocol and Reagents | - Washing Steps: Gentle washing is crucial to remove non-adherent cells without detaching specifically bound cells.[9][10] - Serum in Media: Serum contains various proteins that can interfere with cell adhesion. It is recommended to use serum-free media during the adhesion assay.[11] - Reagent Variability: Be aware of potential lot-to-lot variability in reagents like media, serum, and cytokines, which can impact results.[12][13][14][15][16] |
Q2: I am not seeing a significant shift in the fluorescence signal in my flow cytometry experiment to quantify P-selectin inhibition. What could be wrong?
A2: A lack of signal shift in flow cytometry can be due to issues with sample preparation, instrument settings, or the staining protocol.
Troubleshooting Guide: Low Signal in Flow Cytometry for P-selectin Inhibition
| Potential Cause | Troubleshooting Steps |
| Cell Staining and Handling | - Antibody Titration: The concentration of the anti-P-selectin antibody may be too low. Titrate the antibody to determine the optimal concentration for staining.[17] - Fluorochrome Brightness: For low P-selectin expression, use a brighter fluorochrome to enhance signal detection.[17] - Antibody Storage and Viability: Ensure the antibody has been stored correctly and is not expired. Protect fluorescently labeled antibodies from light.[17][18] - Fixation and Permeabilization: If staining for intracellular P-selectin, ensure your fixation and permeabilization protocol is appropriate and does not quench the fluorescence. For surface staining, perform on ice to prevent internalization of the receptor.[19] |
| Instrument Settings | - Compensation: Incorrect compensation for spectral overlap in multi-color experiments can mask a real signal. Ensure proper compensation using single-stained controls.[19] - Gating Strategy: Review your gating strategy to ensure you are analyzing the correct cell population. Use a viability dye to exclude dead cells, which can bind antibodies non-specifically.[18] - Laser and Filter Alignment: Ensure the flow cytometer's lasers and filters are correctly aligned and appropriate for the fluorochromes being used.[18][19] |
| Sample Preparation | - Anticoagulant Choice: For platelet studies, the choice of anticoagulant is critical. Sodium citrate (B86180) is often recommended over EDTA, which can artificially activate platelets.[20] - Cell Clumping: Cell clumps can clog the flow cytometer and lead to inaccurate results. Use cell strainers or gentle pipetting to ensure a single-cell suspension.[21] |
Quantitative Data Summary
The efficacy of a P-selectin antagonist is typically quantified by its half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for some P-selectin inhibitors. Note that these values can vary depending on the specific cell line, assay conditions, and the nature of the antagonist.
| Antagonist | Target Cell/System | Assay Type | Reported IC50 |
| PSI-697 | P-selectin-PSGL-1 binding | In vitro assay | 125 µM[7] |
| KF38789 | U937 cells binding to P-selectin-Ig | Cell Adhesion Assay | 1.97 µM[7] |
| Inclacumab | PSGL-1 mimetic peptide binding to P-selectin | In vitro binding assay | 1.9 µg/mL[7] |
| Tetrameric EWVDV Peptide | HL60 cell adhesion to P-selectin | Cell Adhesion Assay | ~10 nM[22] |
Experimental Protocols
1. Cell Adhesion Assay Protocol (Static)
This protocol is a general guideline for assessing the efficacy of a P-selectin antagonist in a static cell adhesion assay using Human Umbilical Vein Endothelial Cells (HUVECs) and a leukocyte cell line (e.g., HL-60 or THP-1).
Materials:
-
HUVECs
-
Leukocyte cell line (e.g., HL-60, THP-1)
-
Complete endothelial cell growth medium
-
Leukocyte culture medium
-
P-selectin inducing agent (e.g., TNF-α, Thrombin)
-
This compound
-
Fluorescent cell tracker (B12436777) dye (e.g., Calcein-AM)
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer
-
Fluorescence plate reader
Procedure:
-
Plate HUVECs: Seed HUVECs into a 96-well plate and culture until they form a confluent monolayer.
-
Induce P-selectin Expression: Treat the HUVEC monolayer with a P-selectin inducing agent (e.g., 10 ng/mL TNF-α for 4 hours) in complete medium.[9] Include an untreated control group.
-
Prepare Leukocytes: While HUVECs are being stimulated, label the leukocyte cell line with a fluorescent cell tracker dye according to the manufacturer's instructions. Resuspend the labeled cells in serum-free medium.
-
Antagonist Treatment: Remove the stimulating medium from the HUVECs and wash gently with PBS. Add different concentrations of this compound (prepared in serum-free medium) to the designated wells. Include a vehicle control. Incubate for the desired time (e.g., 30 minutes).
-
Co-culture: Add the fluorescently labeled leukocytes to the HUVEC monolayer (e.g., 1 x 10^5 cells/well) and incubate for a defined period (e.g., 1 hour) to allow for adhesion.[9]
-
Wash: Gently wash the wells multiple times with PBS to remove non-adherent leukocytes.[9][10]
-
Quantify Adhesion:
-
Microscopy (Optional): Visualize and count the number of adherent fluorescent cells using a fluorescence microscope.
-
Plate Reader: Add lysis buffer to each well to lyse the adherent cells and release the fluorescent dye. Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Calculate the percentage of adhesion inhibition for each antagonist concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
2. Flow Cytometry Protocol for P-selectin Expression on Activated Platelets
This protocol provides a general method for assessing the inhibitory effect of this compound on P-selectin surface expression on activated platelets.
Materials:
-
Freshly drawn whole blood collected in sodium citrate tubes
-
Platelet agonist (e.g., Thrombin, ADP)
-
This compound
-
PE-conjugated anti-human CD62P (P-selectin) antibody
-
FITC-conjugated anti-human CD41a or CD61 antibody (platelet marker)
-
Isotype control antibodies
-
Fixative solution (e.g., 1% paraformaldehyde)
-
PBS
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood in tubes containing sodium citrate as the anticoagulant.[20]
-
Antagonist Incubation: Aliquot the whole blood and incubate with various concentrations of this compound or vehicle control for the desired time at room temperature.
-
Platelet Activation: Add a platelet agonist (e.g., Thrombin at a final concentration of 0.5 U/mL) to the blood samples and incubate for a short period (e.g., 10 minutes) at room temperature to induce P-selectin expression. Include an unstimulated control.
-
Antibody Staining: Add saturating concentrations of PE-conjugated anti-CD62P and FITC-conjugated anti-CD41a antibodies (and corresponding isotype controls in separate tubes) to the samples. Incubate for 20 minutes at room temperature in the dark.[23]
-
Fixation: Fix the samples by adding an equal volume of 1% paraformaldehyde and incubate for at least 30 minutes at room temperature.[24]
-
Dilution: Dilute the samples with PBS before analysis.
-
Flow Cytometry Acquisition:
-
Acquire the samples on a flow cytometer.
-
Set up a gate for the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41a or CD61).
-
Collect a sufficient number of events (e.g., 10,000-50,000) within the platelet gate.
-
-
Data Analysis:
-
Analyze the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) of the CD62P signal within the gated platelet population.
-
Calculate the percentage of inhibition of P-selectin expression for each antagonist concentration compared to the activated vehicle control.
-
Visualizations
P-selectin Signaling Pathway
Caption: P-selectin signaling cascade initiated by ligand binding.
Experimental Workflow for Antagonist Efficacy Testing
Caption: Workflow for assessing P-selectin antagonist efficacy.
References
- 1. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 2. FIGURE 34.6. [Structures and functions of selectins...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Expression of P-selectin on endothelial cells is upregulated by LPS and TNF-alpha in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Chronic expression of P-selectin on endothelial cells stimulated by the T-cell cytokine, interleukin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. FAQ: ECM Cell Adhesion Assays | Cell Biolabs [cellbiolabs.com]
- 12. clpmag.com [clpmag.com]
- 13. myadlm.org [myadlm.org]
- 14. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 19. Flow cytometry troubleshooting | Abcam [abcam.com]
- 20. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 22. ashpublications.org [ashpublications.org]
- 23. angelfire.com [angelfire.com]
- 24. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Pharmacokinetic Profiles of P-Selectin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the pharmacokinetic profiles of P-selectin inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preclinical and clinical development of P-selectin inhibitors.
| Problem | Potential Cause | Suggested Solution |
| Low Oral Bioavailability | - Poor Solubility: The inhibitor may not dissolve well in the gastrointestinal tract, limiting its absorption. - High First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver before reaching systemic circulation. - Efflux by Transporters: The inhibitor may be actively transported out of intestinal cells. | - Formulation Strategies: Investigate the use of amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems), or nanoparticles to enhance solubility and dissolution rate. - Prodrug Approach: Design a prodrug that is more readily absorbed and is then converted to the active inhibitor in the body. - Co-administration with Inhibitors of Metabolic Enzymes or Transporters: While complex, this can be explored in preclinical models. |
| Short Half-Life | - Rapid Clearance: The inhibitor may be quickly eliminated from the body by the kidneys or liver. - Small Molecular Size: Small molecules are often rapidly cleared. - Proteolytic Degradation: Peptide-based inhibitors can be susceptible to degradation by proteases. | - PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size, reducing renal clearance and protecting against enzymatic degradation. - Fusion to Half-Life Extension Scaffolds: Fuse the inhibitor to proteins like albumin or the Fc fragment of an antibody to take advantage of their natural recycling pathways. - Structural Modification: Modify the chemical structure to block sites of metabolism or to enhance binding to plasma proteins. |
| In vivo Instability | - Chemical Instability: The inhibitor may degrade in the physiological environment (e.g., due to pH or interaction with plasma components). - Enzymatic Degradation: As mentioned, peptide or carbohydrate-based inhibitors are prone to enzymatic breakdown. | - Chemical Modification: Introduce chemical modifications to improve stability, such as substituting labile functional groups. - Encapsulation: Encapsulating the inhibitor in liposomes or other nanoparticles can protect it from degradation. - Use of D-amino acids: For peptide inhibitors, substituting L-amino acids with D-amino acids can increase resistance to proteases. |
| High Inter-Individual Variability in Exposure | - Genetic Polymorphisms: Variations in metabolic enzymes or transporters among individuals can lead to different pharmacokinetic profiles. - Disease State: The underlying disease being studied can affect drug absorption, distribution, metabolism, and excretion. - Food Effects: Absorption of an orally administered inhibitor may be significantly affected by the presence or absence of food. | - Pharmacogenomic Studies: In later stages of development, investigate the impact of relevant genetic polymorphisms. - Careful Subject Selection in Preclinical and Clinical Studies: Ensure that the study population is as homogenous as possible with respect to the disease state. - Standardized Dosing Conditions: In clinical trials, administer the drug under controlled conditions (e.g., fasting or with a standardized meal). |
| Poor Tissue Penetration | - High Plasma Protein Binding: If the inhibitor is highly bound to plasma proteins, only the unbound fraction is available to distribute to tissues. - Large Molecular Size: Large molecules, such as antibody-based inhibitors, may have limited ability to extravasate. - Low Lipophilicity: The inhibitor may not be able to efficiently cross cell membranes to reach its target in the tissue. | - Optimize Physicochemical Properties: Modify the inhibitor's structure to achieve a balance between plasma protein binding and tissue distribution. - Targeted Delivery Systems: Utilize strategies like antibody-drug conjugates or ligand-targeted nanoparticles to deliver the inhibitor to the desired site of action.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main classes of P-selectin inhibitors and how do their pharmacokinetic profiles generally differ?
A1: P-selectin inhibitors can be broadly categorized into:
-
Monoclonal Antibodies: (e.g., Crizanlizumab) These are large proteins that are administered intravenously. They typically have a long half-life (days to weeks) but can be immunogenic and have high manufacturing costs.[2][3]
-
Small Molecules: (e.g., PSI-697) These have the potential for oral administration but often suffer from challenges like low bioavailability and rapid clearance.[4][5]
-
Glycomimetics and Carbohydrate-Based Inhibitors: These are designed to mimic the natural ligands of P-selectin. They can have low oral bioavailability and may be subject to rapid clearance.[2]
-
Peptide and Aptamer-Based Inhibitors: These can offer high specificity but are often susceptible to enzymatic degradation and rapid renal clearance, leading to a short half-life.[2]
Q2: What are the key pharmacokinetic parameters to assess for a new P-selectin inhibitor?
A2: The key pharmacokinetic parameters to evaluate include:
-
Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.
-
Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.[6]
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma after a dose.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Q3: How can I improve the half-life of my peptide-based P-selectin inhibitor?
A3: Several strategies can be employed to extend the half-life of peptide-based inhibitors:
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the size of the peptide, reducing its renal clearance.
-
Fusion to Albumin or Fc Fragments: Genetically fusing the peptide to serum albumin or the Fc portion of an IgG antibody can significantly prolong its circulation time by utilizing the neonatal Fc receptor (FcRn) recycling pathway.
-
Glycosylation: Introducing glycosylation sites can improve stability and solubility, and in some cases, extend half-life.
-
Chemical Modifications: Incorporating unnatural amino acids or modifying the peptide backbone can increase resistance to proteolysis.
Q4: What in vitro assays can I use to predict the in vivo pharmacokinetic properties of my P-selectin inhibitor?
A4: A number of in vitro assays can provide valuable predictive information:
-
Solubility Assays: To determine the solubility in various buffers and simulated biological fluids.
-
Permeability Assays: Using cell-based models like Caco-2 or MDCK cells to predict intestinal absorption.
-
Metabolic Stability Assays: Incubating the inhibitor with liver microsomes or hepatocytes to assess its susceptibility to metabolism.
-
Plasma Protein Binding Assays: Using techniques like equilibrium dialysis or ultrafiltration to determine the extent of binding to plasma proteins.
-
Plasma Stability Assays: To evaluate the chemical and enzymatic stability of the inhibitor in plasma over time.
Q5: What are some common animal models used to evaluate the pharmacokinetics of P-selectin inhibitors?
A5: Common animal models include:
-
Rodent Models (Mice and Rats): These are typically the first in vivo models used to determine basic pharmacokinetic parameters. Murine models of conditions like peritonitis or venous thrombosis are also used to assess both pharmacokinetics and pharmacodynamics.[2][5]
-
Non-Human Primate Models: These are often used in later-stage preclinical development as their physiology is more similar to humans.
Quantitative Data on P-Selectin Inhibitors
Table 1: Pharmacokinetic Parameters of Selected P-Selectin Inhibitors
| Inhibitor | Class | Administration Route | Half-Life | Bioavailability | Key Findings | Reference |
| Crizanlizumab | Monoclonal Antibody | Intravenous | ~7-11 days | N/A | Approved for sickle cell disease, demonstrates a long half-life suitable for monthly dosing. | [2][3] |
| Inclacumab | Monoclonal Antibody | Intravenous | ~14 days | N/A | Shows a long half-life, being investigated for cardiovascular indications. | [3] |
| PSI-697 | Small Molecule | Oral | Not explicitly stated, but active in vivo with daily oral dosing | Orally bioavailable | One of the first orally active P-selectin inhibitors, showed efficacy in a rat model of venous thrombosis. | [4][5] |
| GMI-1070 (Rivipansel) | Glycomimetic | Intravenous | Very short | N/A | A pan-selectin inhibitor with a short half-life, which may have limited its clinical efficacy. | [7] |
Table 2: Impact of Half-Life Extension Strategies on Biotherapeutics (General Examples)
| Strategy | Mechanism | Typical Fold Increase in Half-Life | Potential Issues |
| PEGylation | Increased hydrodynamic radius, reduced renal clearance | 5 to 100-fold | Can reduce biological activity, potential for immunogenicity of PEG. |
| Albumin Fusion | FcRn-mediated recycling, large size | 10 to 50-fold | Potential for altered biodistribution and off-target effects. |
| Fc Fusion | FcRn-mediated recycling | 10 to 50-fold | Potential for immune effector functions if not using an inert Fc domain. |
| Polysialylation | Increased hydrodynamic radius, reduced renal clearance and immunogenicity | Variable, can be significant | Less established than other methods. |
Experimental Protocols
Protocol 1: Determination of In Vivo Pharmacokinetics of a Small Molecule P-Selectin Inhibitor in Mice
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Drug Formulation: Formulate the inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral administration; saline with 5% DMSO and 10% Solutol for intravenous administration).
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose (e.g., 10-50 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 25-50 µL) from a cohort of mice at various time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose) via a suitable method (e.g., saphenous vein). Place samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the inhibitor in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the inhibitor.
-
Extract the inhibitor from the plasma samples (e.g., via protein precipitation or solid-phase extraction).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) for both IV and PO groups.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: In Vitro Metabolic Stability Assessment in Liver Microsomes
-
Materials: Test inhibitor, pooled liver microsomes (human, rat, or mouse), NADPH regenerating system, control compounds (one with high and one with low metabolic clearance), incubation buffer (e.g., phosphate (B84403) buffer).
-
Incubation:
-
Pre-warm microsomes and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test inhibitor (at a final concentration of e.g., 1 µM) to the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the test inhibitor using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the inhibitor remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope.
-
Visualizations
References
- 1. Targeted Delivery to Dying Cells Through P-Selectin-PSGL-1 Axis: A Promising Strategy for Enhanced Drug Efficacy in Liver Injury Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Decreased venous thrombosis with an oral inhibitor of P selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A long-half-life, high-affinity P-selectin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of P-Selectin and PSGL-1 Using Humanized Monoclonal Antibodies Increases the Sensitivity of Multiple Myeloma Cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
P-selectin antagonist 1 stability and solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with P-selectin Antagonist 1 (PSA1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solution preparation, we recommend using dimethyl sulfoxide (B87167) (DMSO). PSA1 is readily soluble in DMSO, and this stock can be used for further dilutions into aqueous buffers. To avoid precipitation, the final concentration of DMSO in your aqueous experimental buffer should be kept low, typically below 1%.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C or -80°C as a lyophilized powder or in a concentrated DMSO stock solution. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For short-term storage of solutions in aqueous buffers, refrigeration at 4°C is recommended for up to 24 hours.
Q3: Is this compound sensitive to light?
A3: While comprehensive photostability data is pending, it is good laboratory practice to protect solutions of this compound from direct light exposure to minimize the potential for photodegradation.[1] We recommend using amber vials or wrapping containers in aluminum foil.
Q4: At what pH is this compound most stable?
A4: The stability of this compound is pH-dependent. It exhibits optimal stability in a pH range of 6.0 to 7.5. Exposure to strongly acidic or basic conditions can lead to hydrolysis and a loss of biological activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The solubility of PSA1 in the aqueous buffer has been exceeded. | - Increase the final DMSO concentration slightly (not exceeding recommended limits for your assay).- Prepare a more dilute stock solution in DMSO before diluting into the aqueous buffer.- Sonication may help to redissolve small amounts of precipitate.- Evaluate the pH of your buffer; adjust if it is outside the optimal range of 6.0-7.5. |
| Loss of biological activity over time | - Degradation due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Instability in the experimental buffer. | - Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles.- Ensure the compound is stored at the recommended temperature and protected from light.- Perform a stability check of PSA1 in your specific experimental buffer over the time course of your experiment. |
| Inconsistent experimental results | - Inaccurate initial concentration of the stock solution.- Degradation of the compound.- Variability in experimental conditions. | - Verify the concentration of your stock solution using a validated analytical method such as HPLC.- Follow the recommended storage and handling procedures to ensure compound integrity.- Standardize all experimental parameters, including buffer composition, pH, and incubation times. |
Quantitative Data Summary
The following tables provide a summary of the solubility and stability profiles for this compound.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| DMSO | 25 | > 10,000 |
| Ethanol | 25 | 1,500 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 50 |
| Water | 25 | < 10 |
Table 2: Stability of this compound in Solution (Aqueous Buffer, pH 7.4)
| Storage Temperature (°C) | Time | Remaining Activity (%) |
| 4 | 24 hours | 95 |
| 4 | 72 hours | 80 |
| 25 (Room Temperature) | 8 hours | 90 |
| 25 (Room Temperature) | 24 hours | 70 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a method for determining the kinetic solubility of this compound, which is useful for early-stage screening assays.[2]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final concentrations of the compound. The final DMSO concentration should be kept constant, for example, at 1%.
-
Incubation: Shake the plate for 2 hours at 25°C.[2]
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 650 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound in solution over time.
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., 4°C, 25°C, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove a vial from each condition.
-
Sample Analysis: Analyze the samples by a validated HPLC-UV method to determine the concentration of the remaining intact this compound.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: P-selectin signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Accounting for Functional Redundancy in Selectin Inhibition Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying selectin inhibition, with a focus on addressing the challenges posed by functional redundancy.
Frequently Asked Questions (FAQs)
Q1: What is functional redundancy in the context of selectins?
A1: Functional redundancy refers to the overlapping roles of the selectin family members—E-selectin, P-selectin, and L-selectin—in mediating leukocyte tethering and rolling on the vascular endothelium.[1][2] E-selectin and P-selectin, both expressed on activated endothelial cells, share a significant degree of functional overlap.[1] This means that inhibiting or eliminating one selectin may not produce a strong phenotype because the other selectins can compensate for its function. This is a critical consideration in the design and interpretation of selectin inhibition studies.
Q2: Why is my single selectin knockout mouse model not showing a significant reduction in leukocyte recruitment?
A2: This is a common observation and is often a direct consequence of functional redundancy. For instance, in P-selectin deficient mice, E-selectin can compensate to mediate leukocyte rolling, and vice versa.[1] In some inflammatory models, a significant reduction in leukocyte recruitment is only observed when both E-selectin and P-selectin are absent.[1] It is also possible that under certain inflammatory conditions, other adhesion molecules, such as α4-integrins, may play a compensatory role in leukocyte capture and rolling.[3]
Q3: What are the key differences between pan-selectin inhibitors and specific selectin inhibitors?
A3: Pan-selectin inhibitors, such as Rivipansel (GMI-1070), are designed to block the function of all three selectins (E-, P-, and L-selectin).[4][5] This can be advantageous in overcoming functional redundancy. Specific selectin inhibitors target a single selectin type. For example, Crizanlizumab is a monoclonal antibody that specifically inhibits P-selectin.[6] The choice between a pan-selectin and a specific inhibitor depends on the research question and the specific inflammatory context being studied.
Q4: What are the expected leukocyte rolling velocities in different selectin knockout mouse models?
A4: Leukocyte rolling velocities are significantly altered in selectin knockout mice and can provide insights into the dominant selectin in a particular inflammatory model. For example, in TNF-α-treated cremaster muscle venules, wild-type mice exhibit slow rolling (around 3-7 µm/s), which is largely E-selectin dependent. In contrast, E-selectin knockout mice show significantly faster rolling (12-20 µm/s), which is mediated by P-selectin. P-selectin knockout mice also show slow rolling, similar to wild-type, mediated by E-selectin.[7] (See Table 1 for a detailed summary).
Troubleshooting Guides
In Vivo Experiments: Intravital Microscopy
Issue 1: High variability in leukocyte rolling and adhesion between animals of the same genotype.
-
Possible Cause: Inconsistent surgical preparation of the cremaster muscle.
-
Troubleshooting Tip: Ensure consistent and gentle handling of the cremaster muscle to minimize trauma-induced inflammation, which can prematurely activate the endothelium and alter baseline leukocyte rolling. Maintain a constant superfusion of pre-warmed, buffered saline to keep the tissue moist and physiologically stable.[8][9][10]
-
-
Possible Cause: Fluctuations in anesthesia depth.
-
Troubleshooting Tip: Monitor the animal's vital signs and reflexes throughout the experiment to maintain a stable plane of anesthesia. Inconsistent anesthesia can affect blood pressure and flow, thereby influencing leukocyte dynamics.[9]
-
-
Possible Cause: Variation in the inflammatory stimulus.
-
Troubleshooting Tip: Ensure precise and consistent administration of the inflammatory agent (e.g., TNF-α, LPS). Variations in dosage or injection site can lead to different levels of endothelial activation.
-
Issue 2: Unexpectedly high leukocyte rolling velocity in P-selectin knockout mice.
-
Possible Cause: Compensatory upregulation or activation of other adhesion molecules.
-
Troubleshooting Tip: While E-selectin is the primary compensator, consider the potential involvement of L-selectin-dependent secondary capture or even selectin-independent pathways mediated by integrins like α4-integrin, especially at later time points in inflammation.[3][5] This can be investigated using specific blocking antibodies for these molecules.
-
-
Possible Cause: The specific inflammatory model predominantly relies on L-selectin.
-
Troubleshooting Tip: In some models of inflammation, particularly those involving trauma, L-selectin can sustain rapid leukocyte rolling.[5] Characterize the expression profile of all selectins in your specific model.
-
In Vitro Experiments: Flow Chamber Adhesion Assays
Issue 1: Poor or inconsistent endothelial cell monolayer formation.
-
Possible Cause: Suboptimal culture conditions.
-
Possible Cause: Cell lifting during the assay.
-
Troubleshooting Tip: Ensure the flow chamber is assembled correctly to prevent leaks and uneven shear stress. Gradually introduce the flow to allow the cells to acclimatize.
-
Issue 2: High background or non-specific leukocyte adhesion.
-
Possible Cause: Leukocyte activation during isolation.
-
Troubleshooting Tip: Handle leukocytes gently during isolation and avoid harsh centrifugation steps. Use calcium-free buffers to prevent premature activation and aggregation.
-
-
Possible Cause: Endothelial cell activation by factors in the media.
-
Troubleshooting Tip: Use fresh, high-quality culture media and serum. If using inflammatory cytokines to activate the endothelium, perform dose-response and time-course experiments to determine optimal conditions for selectin expression without causing excessive cell stress or apoptosis.
-
Data Presentation
Table 1: Leukocyte Rolling Velocities in Selectin Knockout Mice (TNF-α-induced inflammation in cremaster muscle venules)
| Genotype | Predominant Rolling Selectin | Mean Rolling Velocity (µm/s) | Reference |
| Wild-Type | E-selectin & P-selectin | 3 - 7 | [7] |
| E-selectin KO | P-selectin | 12 - 20 | [7] |
| P-selectin KO | E-selectin | 3 - 7 | [7] |
| L-selectin KO | P-selectin | 3 - 7 | [7] |
| E/P-selectin DKO | L-selectin / α4-integrin | Rapid / Significantly Reduced Rolling | [13][14] |
Table 2: IC50 Values of Selectin Inhibitors
| Inhibitor | Target(s) | IC50 | Assay Conditions | Reference |
| Heparin Tetrasaccharide | L-selectin | 46 ± 5 µM | Competition ELISA | [15] |
| P-selectin | 341 ± 24 µM | Competition ELISA | [15] | |
| KF38789 | P-selectin | 1.97 µM | Cell adhesion assay (U937 cells) | [16][17] |
| Bimosiamose (TBC-1269) | Pan-selectin | Modest potency vs. E, P, L | Not specified | [18] |
| Rivipansel (GMI-1070) | Pan-selectin | Predominantly E-selectin | Not specified | [4] |
Experimental Protocols
Protocol 1: Intravital Microscopy of Mouse Cremaster Muscle
This protocol is adapted from established methods for visualizing leukocyte-endothelial interactions in vivo.[8][9][10]
1. Animal Preparation: a. Anesthetize a male mouse (20-25 g) with a mixture of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg) via intraperitoneal injection. Maintain anesthesia with supplemental doses as needed.[8][9] b. Place the mouse on a heating pad to maintain body temperature at 37°C.[9] c. Surgically exteriorize the cremaster muscle onto a custom-made viewing pedestal on the microscope stage.[8][10] d. Continuously superfuse the exposed tissue with warmed (37°C), bicarbonate-buffered saline to maintain tissue viability.[8]
2. Induction of Inflammation: a. For cytokine-induced inflammation, administer TNF-α (e.g., 500 ng) intrascrotally 2-4 hours prior to the experiment.
3. Visualization and Recording: a. Use an intravital microscope with a 20x or 40x water-immersion objective to visualize post-capillary venules. b. Record video sequences of leukocyte rolling and adhesion for offline analysis.
4. Data Analysis: a. Quantify the number of rolling and adherent leukocytes per unit area or vessel length. b. Measure the velocity of individual rolling leukocytes.
Protocol 2: In Vitro Leukocyte Adhesion Assay under Flow Conditions
This protocol outlines a parallel-plate flow chamber assay to study leukocyte adhesion to an endothelial monolayer.[14][19][20]
1. Endothelial Monolayer Preparation: a. Culture human umbilical vein endothelial cells (HUVECs) on gelatin-coated glass coverslips to confluence.[11] b. To induce selectin expression, treat the HUVEC monolayer with an inflammatory stimulus (e.g., 10 ng/mL TNF-α) for 4-6 hours.[11]
2. Leukocyte Preparation: a. Isolate human neutrophils from peripheral blood using a density gradient centrifugation method. b. Resuspend the isolated neutrophils in a suitable buffer at a concentration of 1 x 10^6 cells/mL.
3. Flow Adhesion Assay: a. Assemble the coverslip with the HUVEC monolayer into a parallel-plate flow chamber. b. Perfuse the neutrophil suspension through the chamber at a defined physiological shear stress (e.g., 1-2 dynes/cm²). c. Record video microscopy of neutrophil interactions with the endothelial monolayer for a set duration (e.g., 10 minutes).
4. Quantification: a. Analyze the recorded videos to determine the number of rolling and firmly adherent neutrophils per field of view.
Mandatory Visualizations
Caption: Experimental workflows for in vivo and in vitro selectin inhibition studies.
Caption: Simplified signaling pathway downstream of E-selectin engagement on neutrophils.[21][22][23][24]
References
- 1. Characterization of E-selectin-deficient mice: demonstration of overlapping function of the endothelial selectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectins: vascular adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Velocity differences between L- and P-selectin-dependent neutrophil rolling in venules of mouse cremaster muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-Selectin Blockade in the Treatment of Painful Vaso-Occlusive Crises in Sickle Cell Disease: A Spotlight on Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravital Microscopy of the Microcirculation in the Mouse Cremaster Muscle for the Analysis of Peripheral Stem Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Musculoskeletal Key [musculoskeletalkey.com]
- 9. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 13. pnas.org [pnas.org]
- 14. Measurement of adhesion under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heparin oligosaccharides bind L- and P-selectin and inhibit acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, KF38789 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of selectin-mediated cell adhesion and prevention of acute inflammation by nonanticoagulant sulfated saccharides. Studies with carboxyl-reduced and sulfated heparin and with trestatin a sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber [frontiersin.org]
- 20. Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Separable requirements for cytoplasmic domain of PSGL-1 in leukocyte rolling and signaling under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 23. E-selectin engages PSGL-1 and CD44 through a common signaling pathway to induce integrin alphaLbeta2-mediated slow leukocyte rolling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Anticoagulant Effects of P-selectin Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the anticoagulant effects of P-selectin inhibitors. Our goal is to offer practical guidance for your experiments and address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of P-selectin inhibitors?
P-selectin inhibitors are a class of drugs that block the function of P-selectin, a cell adhesion molecule.[1] P-selectin is expressed on the surface of activated endothelial cells and platelets and plays a crucial role in the initial tethering and rolling of leukocytes on the endothelium during inflammation.[1][2][3] It also mediates the interaction between activated platelets and leukocytes.[4] The primary ligand for P-selectin is P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which is expressed on leukocytes.[1][2] By blocking the P-selectin/PSGL-1 interaction, these inhibitors reduce leukocyte recruitment to sites of inflammation and prevent thrombus formation.[2]
Q2: Do P-selectin inhibitors have direct anticoagulant effects?
Studies suggest that P-selectin inhibitors do not have direct anticoagulant effects in the traditional sense of interfering with the coagulation cascade. For instance, a study in a baboon model of venous thrombosis showed that the P-selectin antagonist rPSGL-Ig did not cause anticoagulation at any dose tested.[5] Another study using an oral small-molecule inhibitor of P-selectin, PSI-421, in a baboon model of deep vein thrombosis also reported no adverse effects on coagulation.[6] Similarly, the anti-P-selectin aptamer ARC5692 did not lead to adverse bleeding events.[7]
Q3: How does P-selectin contribute to coagulation and thrombosis?
P-selectin contributes to coagulation and thrombosis through several mechanisms:
-
Leukocyte Recruitment: P-selectin mediates the recruitment of leukocytes and leukocyte microparticles to a growing thrombus.[4]
-
Tissue Factor Delivery: The P-selectin-dependent delivery of circulating microparticles to thrombi is important for the accumulation of tissue factor, a key initiator of the coagulation cascade, and subsequent fibrin (B1330869) generation.[4]
-
Platelet and Leukocyte Aggregation: P-selectin facilitates the aggregation of activated platelets to leukocytes.[3]
By inhibiting these processes, P-selectin inhibitors can reduce thrombosis.[2]
Q4: What are the potential therapeutic applications of P-selectin inhibitors?
P-selectin inhibitors are being investigated for a variety of conditions, including:
-
Cardiovascular Diseases: To prevent thrombosis in conditions like heart attacks and strokes.[2]
-
Inflammatory Conditions: To reduce leukocyte infiltration in diseases such as rheumatoid arthritis and inflammatory bowel disease.[2]
-
Sickle Cell Disease: To treat vaso-occlusive crises by preventing the adhesion of sickled red blood cells and leukocytes to the endothelium.[8][9] Crizanlizumab, a monoclonal antibody against P-selectin, is approved for this indication.[10]
-
Cancer: To potentially reduce metastasis by inhibiting the adhesion of circulating tumor cells to the endothelium.[11]
Troubleshooting Guides
Issue 1: Unexpected Bleeding Observed in an Animal Model
Possible Cause: While P-selectin inhibitors are not typically associated with direct anticoagulant effects, high doses or off-target effects of a novel compound could potentially lead to bleeding. It is also possible that the bleeding is unrelated to the inhibitor.
Troubleshooting Steps:
-
Verify Dosage: Double-check the dosage calculation and administration of the P-selectin inhibitor. A dose-response study may be necessary to identify a therapeutic window without bleeding.[5]
-
Perform Coagulation Assays: Measure standard coagulation parameters such as activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) to assess if the inhibitor is affecting the intrinsic or extrinsic coagulation pathways. Studies with the anti-P-selectin aptamer ARC5692 showed no significant changes in aPTT.[7]
-
Assess Platelet Function: While P-selectin is on platelets, its inhibition is not expected to impair primary hemostasis in the same way as antiplatelet drugs that block aggregation. However, it is prudent to perform platelet function tests.
-
Control Experiments: Include appropriate control groups in your study, such as a vehicle control and a positive control with a known anticoagulant (e.g., heparin), to differentiate the effects of your P-selectin inhibitor.
-
Histological Analysis: Perform histological analysis of the bleeding site to look for any vascular abnormalities or signs of inflammation that might contribute to the bleeding.
Issue 2: Difficulty Differentiating P-selectin Inhibition from Systemic Anticoagulation
Possible Cause: The antithrombotic effect of a P-selectin inhibitor could be misinterpreted as systemic anticoagulation.
Troubleshooting Steps:
-
Mechanism-Specific Assays: Utilize assays that specifically measure the effects of P-selectin inhibition. This could include in vitro leukocyte rolling and adhesion assays on a P-selectin-coated surface or in vivo intravital microscopy to visualize leukocyte-endothelial interactions.[12]
-
Coagulation Assays: As mentioned previously, demonstrate a lack of effect on standard coagulation assays (aPTT, PT). This is a key differentiator from traditional anticoagulants.[5][7]
-
Thrombus Composition Analysis: Analyze the composition of thrombi formed in your experimental model. Thrombi formed in the presence of a P-selectin inhibitor may show reduced leukocyte and microparticle content, which is consistent with its mechanism of action.[4]
-
Compare with Standard Anticoagulants: Run parallel experiments with a standard anticoagulant like low-molecular-weight heparin (LMWH). This will help to highlight the different mechanisms of action and effects on hemostasis. Some studies have shown P-selectin inhibition to be superior to LMWH in certain parameters of vein wall injury without affecting thrombus mass.[13]
Data on Anticoagulant Effects of P-selectin Inhibitors
| P-selectin Inhibitor | Model System | Coagulation Parameter | Result | Citation |
| rPSGL-Ig | Baboon (Papio anubis) | Anticoagulation | No dose caused anticoagulation. | [5] |
| ARC5692 (aptamer) | Animal model | Activated Partial Thromboplastin Time (aPTT) | No significant trends. | [7] |
| ARC5692 (aptamer) | Animal model | Bleeding Events | No adverse bleeding events occurred. | [7] |
| PSI-421 | Baboon | Coagulation | No adverse effects on coagulation. | [6] |
Experimental Protocols
In Vivo Venous Thrombosis Model (Baboon)
This protocol is a summary of the methodology used to evaluate the dose-response relationship of a P-selectin antagonist.[5]
-
Animal Model: Male baboons (Papio anubis).
-
Thrombosis Induction: Inferior vena cava thrombosis is induced using a 6-hour balloon occlusion model.
-
Inhibitor Administration: The P-selectin antagonist (e.g., rPSGL-Ig) is administered at varying doses (e.g., 500 µg/kg, 1 mg/kg, 4 mg/kg).
-
Control Groups: A saline control group is included for comparison.
-
Assessment of Thrombosis: The extent of thrombosis is evaluated.
-
Assessment of Recanalization: Spontaneous recanalization is also assessed.
-
Coagulation Monitoring: Blood samples are collected to monitor for any anticoagulant effects.
Measurement of Platelet P-selectin Expression by Flow Cytometry
This protocol is a summary of a method to assess the effects of antiplatelet agents on P-selectin expression.[14]
-
Blood Collection: Whole blood is collected from subjects.
-
Platelet Stimulation: Platelets are stimulated in whole blood using agonists such as a combination of adenosine (B11128) diphosphate (B83284) (ADP) and the TXA2 mimetic U46619 (to assess P2Y12 inhibition) or a combination of arachidonic acid and epinephrine (B1671497) (to assess COX-1 inhibition).
-
Sample Fixation: The stimulated samples are fixed using a stabilizing solution.
-
Flow Cytometry Analysis: The expression of P-selectin on the platelet surface is quantified using flow cytometry in a central laboratory.
Visualizations
Caption: P-selectin signaling in thrombosis and the action of inhibitors.
Caption: Workflow for evaluating P-selectin inhibitors in vivo.
Caption: Troubleshooting unexpected bleeding in animal models.
References
- 1. scbt.com [scbt.com]
- 2. What are P-sel inhibitors and how do they work? [synapse.patsnap.com]
- 3. P-selectin cell adhesion molecule in inflammation, thrombosis, cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of P-selectin and PSGL-1 in coagulation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-selectin antagonism causes dose-dependent venous thrombosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. P-Selectin Inhibitor: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. P-Selectin Blockade in the Treatment of Painful Vaso-Occlusive Crises in Sickle Cell Disease: A Spotlight on Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are Selectins inhibitors and how do they work? [synapse.patsnap.com]
- 12. Targeting P-selectin and interleukin-1β in mice with sickle cell disease: effects on vaso-occlusion, liver injury and organ iron deposition | Haematologica [haematologica.org]
- 13. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of platelet P-selectin for remote testing of platelet function during treatment with clopidogrel and/or aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: P-Selectin Antagonists in Thrombosis Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the dose-response relationship of P-selectin antagonists in thrombosis.
Note: "P-selectin antagonist 1" is treated as a placeholder. The data and protocols herein reference specific P-selectin antagonists found in the literature, such as recombinant P-selectin glycoprotein (B1211001) ligand-1 (rPSGL-Ig) and small molecule inhibitors like PSI-697, to provide concrete examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a P-selectin antagonist in thrombosis?
A1: P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets.[1][2] Its main role in thrombosis is to mediate the initial "tethering" and "rolling" of leukocytes on the vessel wall and the interaction between platelets and leukocytes (platelet-leukocyte aggregates).[1][3] A P-selectin antagonist works by blocking the interaction between P-selectin and its primary ligand, P-selectin Glycoprotein Ligand-1 (PSGL-1), which is expressed on leukocytes.[1][4] This inhibition reduces leukocyte recruitment to the site of injury and decreases the formation of pro-thrombotic platelet-leukocyte aggregates, thereby limiting thrombus formation.[3][5]
Q2: Does P-selectin antagonism affect standard coagulation assays?
A2: Studies have shown that P-selectin antagonism effectively reduces thrombosis without causing anticoagulation, meaning it does not typically alter standard coagulation parameters.[6][7][8] This is a key advantage, as it suggests a lower risk of bleeding complications compared to traditional anticoagulants.[9]
Q3: What are the different types of P-selectin antagonists available for research?
A3: P-selectin antagonists come in several forms, including:
-
Recombinant Proteins: Such as a soluble form of PSGL-1 (rPSGL-Ig), which competitively binds to P-selectin.[5][6][7]
-
Antibodies: Monoclonal antibodies that specifically target and block P-selectin.[5]
-
Small Molecules: Orally bioavailable inhibitors designed to block the P-selectin/PSGL-1 binding site (e.g., PSI-697, PSI-421).[8][10]
-
Aptamers: Nucleic acid-based ligands that bind to P-selectin.[9]
-
Glycomimetics: Carbohydrate-based molecules that mimic the natural ligands of P-selectins.[11][12]
Q4: What is the role of P-selectin beyond initial leukocyte tethering?
A4: Beyond the initial adhesion, the binding of P-selectin to PSGL-1 on leukocytes transduces signals that activate integrins, leading to firm adhesion and the release of pro-inflammatory and procoagulant factors, such as tissue factor.[2][3] P-selectin also plays a role in stabilizing platelet-platelet interactions and contributes to a prothrombotic state by inducing the production of procoagulant microparticles.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Dose-Response Observed in an In Vivo Thrombosis Model
Q: My in vivo experiment is not showing a clear dose-dependent inhibition of thrombosis with the P-selectin antagonist. What could be the cause?
A: This is a common issue that can arise from several factors. Consider the following troubleshooting steps:
-
Antagonist Bioavailability and Dosing: Is the antagonist being administered correctly? Oral inhibitors like PSI-697 have different pharmacokinetic profiles than intravenously administered agents like rPSGL-Ig.[8] Verify that the dosing regimen is appropriate for the specific antagonist and animal model to achieve therapeutic plasma concentrations.
-
Timing of Administration: P-selectin's role is most critical in the early stages of thrombus formation.[9] Ensure the antagonist is administered prophylactically or early in the thrombotic process, as its efficacy may be reduced once a stable thrombus is formed. For example, in some studies, treatment was administered one day after vessel ligation to study thrombus resolution.[13]
-
Animal Model Selection: The choice of animal model is critical. Different models (e.g., inferior vena cava ligation in mice vs. balloon occlusion in baboons) can have varying levels of inflammatory and thrombotic stimuli.[6][8] The contribution of P-selectin to thrombosis might differ between models of stasis-induced thrombosis versus injury-induced thrombosis.
-
Compound Stability: Confirm the stability and activity of your antagonist. Improper storage or handling can lead to degradation. Prepare fresh solutions as recommended by the manufacturer.
-
Measurement Endpoint: How is thrombosis being measured? Thrombus weight, length, or volume (measured by ultrasound) are common endpoints.[13] Ensure your measurement technique is sensitive and reproducible enough to detect subtle changes.
Issue 2: Unexpected Inflammatory Cell Infiltration Despite Antagonist Treatment
Q: I'm observing significant leukocyte infiltration in the vein wall, even at high doses of my P-selectin antagonist. Is the antagonist not working?
A: Not necessarily. Several studies have shown that P-selectin antagonism can effectively reduce thrombosis even without significantly reducing the total number of leukocytes that accumulate in the vein wall.[5] The primary effect of the antagonist is to prevent the initial rolling and adhesion that is P-selectin dependent. Other adhesion molecules (like E-selectin) and chemoattractants can still mediate leukocyte extravasation.[5] The key therapeutic effect is the reduction in thrombus formation, which can be independent of the total inflammatory cell count in the tissue.[5]
Quantitative Data Summary
The following tables summarize dose-response data for various P-selectin antagonists as reported in preclinical and ex vivo studies.
Table 1: Dose-Response of rPSGL-Ig in a Baboon Venous Thrombosis Model
| Dose of rPSGL-Ig | Animal Model | Key Outcome | Reference |
| 500 µg/kg | Baboon (Papio anubis) | Partial inhibition of thrombosis | [6][7] |
| 1 mg/kg | Baboon (Papio anubis) | Significant inhibition of thrombosis | [6][7] |
| 4 mg/kg | Baboon (Papio anubis) | Further significant inhibition of thrombosis | [6][7] |
A statistically significant dose-response relationship was observed between rPSGL-Ig dose and both thrombosis inhibition (p < 0.01) and spontaneous recanalization (p < 0.05).[6][7]
Table 2: Dose-Response of PSI-697 in an Ex Vivo Human Thrombosis Model
| Dose of PSI-697 | Shear Condition | Reduction in Total Thrombus Area | P-Value | Reference |
| 2 µM (Low Dose) | Low Shear | 14% | 0.04 | [14] |
| 2 µM (Low Dose) | High Shear | 30% | 0.0002 | [14] |
| 20 µM (High Dose) | Low Shear | 18% | 0.0094 | [14] |
| 20 µM (High Dose) | High Shear | 41% | 0.0008 | [14] |
Table 3: Dose-Response of THCMA in a Rat Arterial Thrombosis Model
| Compound | Dose (oral) | Anti-Thrombosis Activity | Reference |
| Aspirin (Control) | 167 µmol/kg | Positive Control | [11][15] |
| PSI-697 (Control) | 5 µmol/kg | Effective Inhibition | [11][15] |
| THCMA | 0.05 µmol/kg | Activity comparable to Aspirin control | [11][15] |
| THCMA | 0.5 µmol/kg | Dose-dependent increase in inhibition | [11][15] |
| THCMA | 5 µmol/kg | Dose-dependent increase in inhibition | [11][15] |
THCMA exhibited over 100-fold improved oral efficacy compared to PSI-697 in this model.[11][15]
Experimental Protocols
Protocol 1: Murine Inferior Vena Cava (IVC) Ligation Model for Venous Thrombosis
This protocol is a standard method for inducing stasis-induced deep vein thrombosis (DVT) in mice to evaluate potential therapeutics.
Objective: To assess the effect of a P-selectin antagonist on thrombus formation.
Methodology:
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position. Perform a midline laparotomy to expose the abdominal contents.
-
IVC Dissection: Gently move the intestines to the side to visualize the inferior vena cava (IVC). Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.
-
Ligation: Ligate the IVC completely with a suture (e.g., 6-0 silk). Also, ligate any side branches between the main ligature and the iliac bifurcation to ensure complete stasis.
-
Antagonist Administration: The P-selectin antagonist (or vehicle control) can be administered at a predetermined time before or after the ligation, depending on whether the goal is to study prevention or resolution of thrombosis.[8][13]
-
Closure and Recovery: Close the abdominal wall and skin with sutures. Allow the animal to recover.
-
Thrombus Evaluation: At a defined time point (e.g., 2, 6, or 14 days), re-anesthetize the animal.[8][13] Excise the IVC segment containing the thrombus.
-
Analysis: The thrombus can be carefully removed from the vein. Quantitative analysis is typically performed by measuring the thrombus weight and/or length.[13] Histological analysis of the vein wall can also be performed to assess inflammation and fibrosis.[9]
Visualizations: Pathways and Workflows
References
- 1. Role of P-selectin and PSGL-1 in coagulation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-selectin in arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ahajournals.org [ahajournals.org]
- 6. P-selectin antagonism causes dose-dependent venous thrombosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 8. Decreased venous thrombosis with an oral inhibitor of P selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-selectin Inhibition Therapeutically Promotes Thrombus Resolution and Prevents Vein Wall Fibrosis Better than Enoxaparin and an Inhibitor to von Willebrand Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. P-selectin antagonism reduces thrombus formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
challenges in developing clinically effective P-selectin antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on P-selectin antagonists. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of P-selectin, and why is it a compelling drug target?
P-selectin is a cell adhesion molecule that plays a critical role in the initial stages of inflammation and thrombosis.[1][2][3] Upon activation of endothelial cells or platelets by inflammatory stimuli, P-selectin is rapidly translocated from intracellular storage granules (Weibel-Palade bodies in endothelium and α-granules in platelets) to the cell surface.[4][5] Its primary function is to mediate the initial tethering and subsequent rolling of leukocytes on the vascular endothelium.[6][7] This process is a prerequisite for the firm adhesion and extravasation of leukocytes into tissues.[8] P-selectin also facilitates the interaction between activated platelets and leukocytes.[5] By blocking these interactions, P-selectin antagonists can potentially reduce inflammation and thrombosis in a variety of pathological conditions, including atherosclerosis, sickle cell disease, and ischemia-reperfusion injury.[2][3][9]
Q2: What are the main classes of P-selectin antagonists currently under investigation?
P-selectin antagonists can be broadly categorized into several classes:
-
Monoclonal Antibodies: These are highly specific agents that bind directly to P-selectin, blocking its interaction with its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1).[5] An example is Crizanlizumab, which is approved for the prevention of vaso-occlusive crises (VOCs) in sickle cell disease.[5]
-
Small-Molecule Inhibitors: These are typically designed as mimics of sialyl LewisX (sLeX), the carbohydrate motif on PSGL-1 that P-selectin recognizes.[10] Examples include PSI-697 (an oral inhibitor) and Bimosiamose (a pan-selectin inhibitor).[5][10]
-
Glycomimetics and Polysaccharides: These molecules, such as fucosylated polysaccharides, have a high affinity for P-selectin and can act as competitive inhibitors.[11][12]
-
Peptide Antagonists: Peptides identified through methods like phage display can specifically bind to and inhibit P-selectin function.[13]
Q3: Why have many P-selectin antagonists failed in clinical trials despite promising preclinical data?
Several challenges contribute to the difficulty of translating preclinical success into clinical efficacy:
-
Low Binding Affinity: Many early small-molecule inhibitors, designed as sLeX mimetics, suffered from low binding affinity, requiring high concentrations to be effective.[10]
-
Poor Bioavailability: Oral delivery has been a significant hurdle. For instance, PSI-697 was noted as one of the few orally effective P-selectin inhibitors to reach clinical trials.[10] Novel formulations, such as self-assembling nanoparticles, are being explored to improve the solubility and bioavailability of new candidates.[10]
-
Functional Redundancy: The inflammatory cascade involves multiple adhesion molecules. In some disease contexts, the roles of E-selectin and L-selectin may compensate for the inhibition of P-selectin, diminishing the clinical benefit.[14]
-
Complex Disease Pathophysiology: In conditions like COVID-19, targeting P-selectin alone was insufficient to overcome the complex thrombo-inflammatory response, and one trial was stopped for futility.[15] Paradoxical increases in inflammatory markers were even observed in one study, suggesting unexpected effects.[15]
-
Difficulty in Endpoint Selection: For diseases like sickle cell disease, quantifying clinical outcomes such as vaso-occlusive events is challenging and susceptible to variability, which can affect the internal validity of clinical trials.[16]
Troubleshooting Guides
Issue 1: Low In Vitro Efficacy or Binding Affinity of a Novel Antagonist
Problem: My novel small-molecule/peptide antagonist shows weak inhibition of P-selectin binding or function in my in vitro assays.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Assay Conditions: P-selectin binding is calcium-dependent.[13]
-
Action: Ensure all buffers used in your binding assays (e.g., ELISA, flow cytometry) are supplemented with adequate calcium (typically 1-2 mM).
-
-
Low Target Affinity: The antagonist may have inherently low affinity for the P-selectin binding site.
-
Action: Consider multivalency. Presenting the peptide or small molecule in a multimeric form can increase avidity by over 200-fold, mimicking the natural divalent interaction of PSGL-1 with P-selectin.[13]
-
-
Incorrect P-selectin Conformation: The recombinant P-selectin used in your assay may not be correctly folded or may be from a non-optimal source.
-
Action: Verify the integrity and activity of your recombinant P-selectin using a known ligand or antibody. If possible, test your antagonist in a cell-based assay where P-selectin is expressed in its native membrane environment.
-
-
Inaccurate Measurement Technique: The chosen assay may not be sensitive enough to detect binding.
-
Action: Use multiple orthogonal methods to confirm binding. For example, complement a competitive ELISA with a biophysical technique like Surface Plasmon Resonance (SPR) or UV-spectroscopy to get quantitative binding kinetics (Kd).[10]
-
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Activity
Problem: My P-selectin antagonist is potent in vitro but fails to reduce inflammation or thrombosis in my animal model.
Possible Causes & Troubleshooting Steps:
-
Poor Pharmacokinetics/Bioavailability: The compound may be rapidly cleared, poorly absorbed, or not reaching the target tissue in sufficient concentrations.
-
Action: Conduct pharmacokinetic studies to measure plasma and tissue concentrations of your antagonist. If bioavailability is low, consider alternative delivery strategies such as encapsulation in liposomes or nanoparticles targeted to sites of inflammation.[11][17] P-selectin itself can be used as a delivery target for nanocarriers.[11][12]
-
-
Off-Target Effects: The antagonist may have unintended biological effects. In one clinical trial, P-selectin inhibition was associated with a paradoxical increase in some inflammatory markers.[15]
-
Redundancy in the Adhesion Cascade: In your specific disease model, other adhesion molecules (e.g., E-selectin) may be compensating for P-selectin blockade.
-
Action: Characterize the expression profile of E-selectin and other key adhesion molecules in your animal model. Consider a pan-selectin inhibitor or a combination therapy approach targeting multiple pathways.[5]
-
Issue 3: Inconsistent Measurement of P-selectin Expression
Problem: I am getting variable results when measuring P-selectin expression on platelets or endothelial cells via flow cytometry.
Possible Causes & Troubleshooting Steps:
-
In Vitro Platelet Activation: Platelets can become activated during blood collection and sample processing, leading to artifactually high P-selectin expression.[18][19]
-
Antibody Titration and Controls: Using too much or too little antibody can lead to inconsistent staining.
-
Action: Properly titrate your anti-P-selectin (CD62P) antibody to determine the optimal concentration. Always include an isotype control to account for non-specific binding and unstained cells to set your gates correctly.
-
-
Agonist Stimulation Variability: If measuring stimulated expression, the agonist preparation or incubation time may be inconsistent.
-
Action: Use a potent and stable agonist like phorbol (B1677699) myristate acetate (B1210297) (PMA) for a 100% activation positive control.[19] For physiological agonists (e.g., thrombin, ADP), ensure consistent preparation, concentration, and incubation times across experiments.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of Various P-Selectin Antagonists
| Antagonist | Type | Target(s) | IC50 / Kd | Source |
| Bimosiamose (TBC-1269) | Small Molecule | Pan-Selectin | 20 µM (P-selectin) | [5] |
| 88 µM (E-selectin) | [5] | |||
| 86 µM (L-selectin) | [5] | |||
| PSI-697 | Small Molecule | P-Selectin | 125 µM | [5] |
| GMI-1070 | Glycomimetic | P-Selectin | Kd 200 µM | [10] |
| Inclacumab | Monoclonal Ab | P-Selectin | Kd 9.9 nM | [5] |
| KF38789 | Small Molecule | P-selectin/PSGL-1 | 1.97 µM | [5] |
| Tetrameric Peptide | Peptide | P-Selectin | ~10 nM (apparent avidity) | [13] |
Key Experimental Protocols
Protocol 1: Measurement of Platelet P-selectin Expression by Flow Cytometry
This protocol is adapted from methods used to prevent in vitro platelet activation.[18][19]
Objective: To accurately quantify P-selectin (CD62P) on the surface of resting and activated platelets.
Materials:
-
Whole blood collected in citrate (B86180) or a tube containing 25 µM trimethylsphingosine.
-
Phosphate-buffered saline (PBS) with 1 mM CaCl2.
-
Fluorescently-conjugated anti-CD62P antibody (e.g., FITC-CD62P).
-
Fluorescently-conjugated isotype control antibody.
-
Platelet agonist (e.g., Thrombin, ADP, or PMA for positive control).
-
1% Paraformaldehyde (PFA) for fixing.
-
Flow cytometer.
Methodology:
-
Blood Collection: Collect blood carefully to avoid activation. Immediately add trimethylsphingosine if not already in the tube.
-
Sample Preparation: Dilute whole blood 1:10 in PBS containing CaCl2.
-
Stimulation (for activated samples):
-
Add the desired agonist to a tube of diluted blood. Incubate for 10-15 minutes at room temperature.
-
For a 100% activation control, use a potent agonist like PMA.[19]
-
Prepare a "resting" (unstimulated) sample in parallel.
-
-
Antibody Staining:
-
To 50 µL of resting or stimulated diluted blood, add the pre-titrated amount of anti-CD62P antibody or the corresponding isotype control.
-
Incubate in the dark for 20 minutes at room temperature.
-
-
Fixation: Add 400 µL of 1% PFA to each tube to stop the reaction and fix the cells. Incubate for 30 minutes.
-
Acquisition: Analyze samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics.
-
Analysis:
-
Calculate the percentage of P-selectin positive platelets and/or the mean fluorescence intensity (MFI).
-
Normalize results by expressing activation as a ratio of the sample MFI to the MFI of the 100% PMA-activated control.[19]
-
Protocol 2: In Vitro P-selectin Binding Assay (Competitive ELISA)
This protocol is based on competitive binding principles described for novel inhibitors.[10]
Objective: To determine the ability of a test antagonist to inhibit the binding of P-selectin to its ligand, PSGL-1.
Materials:
-
96-well microplate.
-
Recombinant human P-selectin.
-
Recombinant PSGL-1-Ig fusion protein.
-
Test antagonist at various concentrations.
-
Biotinylated anti-human Ig antibody.
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution (e.g., 1M H2SO4).
-
Plate reader.
Methodology:
-
Plate Coating: Coat a 96-well plate with recombinant human P-selectin (e.g., 2 µg/mL) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Binding:
-
Wash the plate.
-
In a separate tube, pre-incubate a constant concentration of PSGL-1-Ig with serial dilutions of your test antagonist for 30 minutes.
-
Add the antagonist/PSGL-1-Ig mixtures to the P-selectin coated wells. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add a biotinylated anti-human Ig antibody (to detect the bound PSGL-1-Ig) and incubate for 1 hour.
-
Wash, then add Streptavidin-HRP and incubate for 30 minutes.
-
-
Development:
-
Wash, then add TMB substrate and allow the color to develop.
-
Stop the reaction with stop solution.
-
-
Analysis: Read the absorbance at 450 nm. Plot the absorbance against the antagonist concentration and fit to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: P-selectin binding to PSGL-1 initiates an intracellular signaling cascade.
Caption: A typical workflow for screening and validating P-selectin antagonists.
Caption: Key challenges hindering the clinical success of P-selectin antagonists.
References
- 1. P-Selectin Antagonism in Inflammatory Disease | Bentham Science [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Selectins Mediated Biological Activities With Multivalent Probes [frontiersin.org]
- 9. What are Selectins inhibitors and how do they work? [synapse.patsnap.com]
- 10. dovepress.com [dovepress.com]
- 11. P-selectin is a nanotherapeutic delivery target in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-selectin is a nanotherapeutic delivery target in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific inhibition of P-selectin-mediated cell adhesion by phage display-derived peptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. P-selectin de-ACTIVation in COVID-19: What Have We Learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hematology.org [hematology.org]
- 17. Targeted Delivery to Dying Cells Through P-Selectin-PSGL-1 Axis: A Promising Strategy for Enhanced Drug Efficacy in Liver Injury Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Analysis of P-selectin Antagonists in Sickle Cell Disease Models: Crizanlizumab vs. Rivipansel
This guide provides a detailed comparison of two distinct P-selectin antagonists, the monoclonal antibody Crizanlizumab and the small molecule inhibitor Rivipansel, in the context of sickle cell disease (SCD) models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance based on experimental data, and the methodologies used for their evaluation.
Introduction to P-selectin in Sickle Cell Disease
In sickle cell disease, the polymerization of hemoglobin S leads to red blood cell sickling, hemolysis, and chronic inflammation. This pathological state upregulates the expression of adhesion molecules on the surface of endothelial cells, platelets, and leukocytes, including P-selectin. P-selectin plays a crucial role in the initial tethering and rolling of leukocytes and sickle red blood cells on the endothelium, a key step in the initiation of vaso-occlusive crises (VOCs). The inhibition of P-selectin is therefore a rational therapeutic strategy to prevent the cell-cell interactions that lead to vaso-occlusion and its severe consequences.
Crizanlizumab is a humanized monoclonal antibody that specifically binds to P-selectin and blocks its interaction with P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1). Rivipansel, on the other hand, is a small molecule glycomimetic that acts as a pan-selectin antagonist, inhibiting E-, P-, and L-selectin, with a primary focus on P- and E-selectin. This guide will compare the preclinical and clinical data available for these two agents.
Mechanism of Action
The primary mechanism of both agents involves the disruption of P-selectin mediated cell adhesion. However, their molecular nature dictates different pharmacological profiles.
Caption: Mechanism of P-selectin inhibition in sickle cell disease.
Preclinical Efficacy Data
The following tables summarize key quantitative data from preclinical studies in sickle cell disease models, primarily utilizing transgenic sickle mice (e.g., Townes SS mice) which express human sickle hemoglobin.
Table 1: In Vitro Adhesion Assays
| Parameter | Crizanlizumab | Rivipansel (GMI-1070) | Reference |
| Target | P-selectin | Pan-selectin (P, E, L) | |
| IC50 (P-selectin binding) | ~19 nM | ~100 nM | |
| Cell Type | Sickle red blood cells, leukocytes | Sickle red blood cells, leukocytes | |
| Assay | Cell adhesion to immobilized P-selectin | Cell adhesion to activated endothelium |
Table 2: In Vivo Vaso-occlusion Models
| Parameter | Crizanlizumab | Rivipansel (GMI-1070) | Reference |
| Animal Model | Townes SS Mice | Townes SS Mice | |
| Inducer of VOC | Tumor Necrosis Factor-α (TNF-α) | Tumor Necrosis Factor-α (TNF-α) | |
| Endpoint | Leukocyte rolling and adhesion | Leukocyte rolling and adhesion | |
| Reduction in Leukocyte Rolling | >50% | Significant reduction (quantitative data varies by study) | |
| Improvement in Blood Flow | Significantly improved microvascular blood flow | Significantly improved microvascular blood flow |
Clinical Trial Data Overview
Both Crizanlizumab and Rivipansel have been evaluated in clinical trials for the treatment of sickle cell disease.
Table 3: Key Clinical Trial Outcomes
| Parameter | Crizanlizumab (SUSTAIN Trial) | Rivipansel (RESET Trial) | Reference |
| Phase | Phase II | Phase III | |
| Patient Population | Patients with a history of VOCs | Patients hospitalized for VOC | |
| Primary Endpoint | Annual rate of VOCs | Time to readiness for discharge | |
| Result | 45.3% reduction in the median annual rate of VOCs compared to placebo | Did not meet the primary endpoint | |
| Regulatory Status | FDA Approved | Not FDA Approved |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate P-selectin antagonists.
Intravital Microscopy of Cremaster Muscle Microcirculation in Sickle Mice
This in vivo model is a standard for studying vaso-occlusion in real-time.
-
Animal Model: Townes SS transgenic mice are anesthetized.
-
Surgical Preparation: The cremaster muscle is exteriorized, and a longitudinal incision is made to expose the microcirculation. The tissue is kept moist with a physiological salt solution.
-
Induction of Vaso-occlusion: A vaso-occlusive crisis is typically induced by the administration of a pro-inflammatory stimulus like TNF-α.
-
Drug Administration: The P-selectin antagonist (Crizanlizumab or Rivipansel) or a placebo is administered, often intravenously, either before or after the inflammatory stimulus.
-
Data Acquisition: The cremaster muscle is observed under a microscope. Digital video recordings are made of post-capillary venules.
-
Analysis: The number of rolling and firmly adhered leukocytes and sickle red blood cells within a defined length of the venule is quantified over time. Blood flow velocity may also be measured.
Caption: Workflow for intravital microscopy in a sickle cell mouse model.
In Vitro Flow-Based Adhesion Assay
This assay mimics the shear stress conditions of blood flow to evaluate cell adhesion.
-
Substrate Preparation: Microfluidic channels or plates are coated with purified P-selectin or with activated endothelial cells (e.g., HUVECs stimulated with TNF-α).
-
Cell Preparation: Sickle red blood cells and/or leukocytes are isolated from patient blood or sickle mouse models. They may be fluorescently labeled for visualization.
-
Incubation with Inhibitor: The isolated cells are pre-incubated with varying concentrations of the P-selectin antagonist (Crizanlizumab or Rivipansel) or a control substance.
-
Perfusion: The cell suspension is perfused through the coated microfluidic channels at a defined physiological shear stress.
-
Imaging and Analysis: The number of cells that adhere to the substrate is quantified using microscopy and image analysis software. This allows for the calculation of an IC50 value for the inhibition of adhesion.
Discussion and Conclusion
Both Crizanlizumab and Rivipansel effectively target P-selectin-mediated adhesion in preclinical models of sickle cell disease. Crizanlizumab, a monoclonal antibody, demonstrates high specificity and has shown clinical efficacy in reducing the frequency of vaso-occlusive crises, leading to its FDA approval. Rivipansel, a small molecule pan-selectin inhibitor, also showed promise in preclinical studies but did not meet its primary endpoint in a Phase III clinical trial for the treatment of active VOCs.
The differing outcomes in clinical trials may be attributable to several factors, including differences in patient populations (prophylactic vs. treatment of active crisis), drug properties (specificity, half-life, mechanism of action), and trial design. The data presented in this guide highlights the importance of translating preclinical findings into clinical success and provides a framework for the continued development of anti-adhesion therapies for sickle cell disease. Researchers should consider the distinct profiles of these agents when designing future studies or developing novel P-selectin antagonists.
P-Selectin Blockade: A Comparative Guide to rPSGL-Ig Fusion Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the recombinant P-selectin glycoprotein (B1211001) ligand-immunoglobulin (rPSGL-Ig) fusion protein against other P-selectin blockade alternatives. It includes a detailed analysis of its performance supported by experimental data, methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to P-Selectin Blockade and rPSGL-Ig
P-selectin is a cell adhesion molecule expressed on activated endothelial cells and platelets. Its interaction with P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes is a critical early step in the inflammatory cascade, mediating the tethering and rolling of leukocytes on the vascular surface. This interaction plays a pivotal role in the pathophysiology of various inflammatory and thrombotic diseases.
The rPSGL-Ig fusion protein is a therapeutic agent designed to competitively inhibit the interaction between P-selectin and PSGL-1. By mimicking the natural ligand, rPSGL-Ig binds to P-selectin on activated endothelium and platelets, thereby preventing the recruitment of inflammatory cells to sites of tissue injury.
Mechanism of Action of rPSGL-Ig
The rPSGL-Ig fusion protein is a chimeric molecule that combines the N-terminal domain of human PSGL-1 with the Fc portion of human IgG1. This design allows it to act as a soluble decoy receptor, effectively blocking P-selectin and preventing its interaction with PSGL-1 on leukocytes. This blockade inhibits the initial tethering and rolling of leukocytes, a crucial step for their subsequent firm adhesion and transmigration into inflamed tissues.
Performance of rPSGL-Ig in Preclinical Models
The efficacy of rPSGL-Ig has been validated in several preclinical models of inflammatory and vascular disorders. Below is a summary of key findings.
Ischemia/Reperfusion (I/R) Injury
In a canine model of myocardial ischemia-reperfusion, administration of rPSGL-Ig (1 mg/kg) before reperfusion resulted in a significant reduction in infarct size. Histological analysis confirmed reduced myocardial injury and neutrophil infiltration in the treated group. Furthermore, myeloperoxidase (MPO) activity, a marker of neutrophil accumulation, was significantly lower in the at-risk myocardial tissue of animals receiving rPSGL-Ig[1].
Acute Lung Injury (ALI)
In a murine model of lipopolysaccharide (LPS)-induced ALI, treatment with rPSGL-Ig led to a significant improvement in lung histopathology and a reduction in the infiltration of inflammatory cells into the lung tissue. The number of neutrophils in the bronchoalveolar lavage fluid (BALF) was lower in the rPSGL-Ig-treated group compared to control groups[2]. Moreover, rPSGL-Ig treatment attenuated the increase in pro-inflammatory cytokines such as TNF-α and IL-6 in the BALF[2].
Comparison with Other P-Selectin Inhibitors
While direct head-to-head preclinical studies are limited, a comparison can be drawn based on the mechanism of action and available data for other P-selectin inhibitors.
| Feature | rPSGL-Ig (YSPSL) | Crizanlizumab (Adakveo) | Rivipansel (GMI-1070) |
| Molecule Type | Recombinant fusion protein (PSGL-1-IgG1 Fc) | Humanized monoclonal antibody (IgG2 kappa) | Glycomimetic small molecule |
| Target | P-selectin | P-selectin | Pan-selectin inhibitor (predominantly E-selectin) |
| Mechanism | Competitive inhibitor, acts as a decoy receptor for P-selectin. | Binds to P-selectin and blocks its interaction with PSGL-1. | Inhibits selectin-mediated cell adhesion. |
| Preclinical Evidence | Effective in models of I/R injury, ALI, and restenosis. Reduces neutrophil infiltration and inflammatory cytokine levels.[1][2] | Preclinical studies supported its development for sickle cell disease by showing inhibition of P-selectin mediated cell adhesion.[3] | Animal models demonstrated its effectiveness in reducing selectin-mediated cell adhesion and vaso-occlusive events.[4] |
| Clinical Development | Investigated in Phase II trials for improving early allograft function in liver and kidney transplantation.[5][6] | Approved for the prevention of vaso-occlusive crises in sickle cell disease.[3] | Phase III trial in sickle cell disease did not meet its primary endpoint, though a post hoc analysis suggested benefit with early administration.[7][8] |
Quantitative Data Summary
| Model | Intervention | Key Findings | Reference |
| Canine Myocardial I/R | rPSGL-Ig (1 mg/kg) | Significant reduction in infarct size and myeloperoxidase activity. | [1] |
| Murine LPS-induced ALI | rPSGL-Ig | Reduced lung injury index and neutrophil infiltration in BALF. Lower levels of TNF-α and IL-6 in BALF. | [2] |
| Porcine Coronary Artery Injury | rPSGL-Ig (1 mg/kg) | Increased luminal area and significantly reduced neointimal hyperplasia. Decreased presence of TNF-α, IL-1β, and macrophage infiltration. | |
| Rat Intestinal Transplantation I/R | rPSGL-Ig | Significantly improved survival. Diminished histopathological injury and reduced infiltration of neutrophils and lymphocytes. | |
| Rat Steatotic Liver Grafts I/R | rPSGL-Ig | Extended survival of recipients from 40% to 90%. Decreased portal resistance, increased bile production, and diminished neutrophil infiltration. |
Experimental Protocols
In Vivo Ischemia/Reperfusion (I/R) Injury Model (Rat)
This protocol outlines a general procedure for inducing and evaluating I/R injury in a rat model, which can be adapted for various organs.
-
Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic agent (e.g., ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the target organ (e.g., superior mesenteric artery for intestinal ischemia).
-
Isolate the main artery supplying the organ.
-
Induce ischemia by occluding the artery with a microvascular clamp for a predetermined period (e.g., 60 minutes).
-
-
Treatment Administration: Administer rPSGL-Ig or a vehicle control intravenously (e.g., via the tail vein) at a specified time point before or after the ischemic period.
-
Reperfusion: Remove the clamp to allow blood flow to be restored.
-
Monitoring and Sample Collection:
-
Monitor the animal for a set reperfusion period (e.g., 2-24 hours).
-
At the end of the experiment, collect blood samples for cytokine analysis.
-
Euthanize the animal and harvest the target organ for histopathological analysis and myeloperoxidase (MPO) assay.
-
-
Outcome Assessment:
-
Histopathology: Fix tissue samples in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, including necrosis and inflammatory cell infiltration.
-
MPO Assay: Quantify neutrophil infiltration by measuring MPO activity in tissue homogenates.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or plasma using ELISA kits.
-
Neutrophil Adhesion Assay (Static Conditions)
This in vitro assay quantifies the adhesion of neutrophils to endothelial cells.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.
-
Endothelial Cell Activation: Stimulate HUVECs with an inflammatory mediator (e.g., TNF-α, 10 ng/mL) for 4-6 hours to induce P-selectin expression.
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Neutrophil Labeling: Label the isolated neutrophils with a fluorescent dye (e.g., Calcein-AM).
-
Adhesion Assay:
-
Wash the activated HUVEC monolayers.
-
Add the fluorescently labeled neutrophils to the wells containing the HUVECs.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for adhesion.
-
Gently wash the wells to remove non-adherent neutrophils.
-
-
Quantification:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent neutrophils.
-
To test the effect of rPSGL-Ig, pre-incubate the activated HUVECs with varying concentrations of rPSGL-Ig before adding the neutrophils.
-
Visualizations
P-Selectin Signaling Pathway
Caption: P-selectin signaling cascade and the inhibitory action of rPSGL-Ig.
Experimental Workflow: In Vivo Ischemia/Reperfusion Model
Caption: Workflow for an in vivo ischemia/reperfusion study.
Logical Relationship: rPSGL-Ig Competitive Inhibition
Caption: Competitive inhibition mechanism of rPSGL-Ig.
References
- 1. Recombinant soluble P-selectin glycoprotein ligand-Ig (rPSGL-Ig) attenuates infarct size and myeloperoxidase activity in a canine model of ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mail.cellmolbiol.org [mail.cellmolbiol.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Randomized phase 2 study of GMI-1070 in SCD: reduction in time to resolution of vaso-occlusive events and decreased opioid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rPSGL-Ig for improvement of early liver allograft function: a double-blind, placebo-controlled, single-center phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YSPSL (rPSGL-Ig) for improvement of early renal allograft function: a double-blind, placebo-controlled, multi-center Phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Efficacy and Biomarker Data From Rivipansel Phase 3 RESET Trial to Be Presented at Sickle Cell Meeting - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
P-selectin vs. E-selectin Antagonists in Inflammation: A Comparative Guide
In the intricate cascade of inflammation, the initial steps of leukocyte recruitment to endothelial surfaces are critical checkpoints. Two key players in this process, P-selectin and E-selectin, have emerged as promising therapeutic targets. This guide provides an objective comparison of P-selectin and E-selectin antagonists, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this therapeutic landscape.
Introduction to P-selectin and E-selectin
P-selectin and E-selectin are cell adhesion molecules belonging to the selectin family, which play distinct but overlapping roles in mediating the tethering and rolling of leukocytes on activated endothelial cells—a prerequisite for their subsequent firm adhesion and transmigration into inflamed tissues.[1][2][3]
P-selectin (CD62P) is rapidly expressed on the surface of activated endothelial cells and platelets within minutes of stimulation by inflammatory mediators like thrombin or histamine.[3][4] This pre-synthesized protein is stored in Weibel-Palade bodies of endothelial cells and α-granules of platelets, allowing for a swift response to inflammatory stimuli.[5] Its primary ligand on leukocytes is the P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1).[1][6]
E-selectin (CD62E) , in contrast, is not stored pre-formed. Its expression on endothelial cells is induced by inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), a process that requires de novo gene transcription and protein synthesis, typically occurring within hours of stimulation.[3][4] E-selectin also binds to ligands on leukocytes, including E-selectin ligand-1 (ESL-1) and PSGL-1, to facilitate slower leukocyte rolling compared to P-selectin.[1][7]
Comparative Efficacy of P-selectin and E-selectin Antagonists
The differential expression kinetics and binding characteristics of P-selectin and E-selectin suggest that their antagonists may offer distinct therapeutic advantages depending on the inflammatory context. While head-to-head clinical trial data is limited, preclinical studies and data from trials of specific and pan-selectin inhibitors provide insights into their comparative efficacy.
Quantitative Data from Experimental Models
The following tables summarize key quantitative data from studies evaluating the effects of selectin antagonists in various inflammatory models.
Table 1: Effect of Selectin Antagonists on Leukocyte Rolling Velocity
| Antagonist Type | Model System | Key Findings | Reference(s) |
| P-selectin Deficiency | Mouse cremaster muscle venules (surgical trauma-induced inflammation) | Initial leukocyte rolling completely absent. | [8] |
| E-selectin Deficiency | Mouse cremaster muscle venules (TNF-α stimulation) | Leukocyte rolling velocity significantly increased (47.2 ± 4.1 µm/s) compared to wild-type (27.5 ± 2.6 µm/s). | [9] |
| Pan-selectin Antagonist (Bimosiamose) | Allergen challenge in mild asthmatics | Attenuated the maximum late asthmatic reaction (fall in FEV1) by 50.2% compared to placebo. | [10] |
| P-selectin Antagonist (Crizanlizumab) | Sickle Cell Disease Patients (real-world data) | In high utilizers of hospital services, the average number of acute care visits for vaso-occlusive crises decreased from 40 to 16. | [11][12] |
| P-selectin Antagonist (Inclacumab) | Sickle Cell Disease Patients (Phase 3 Trial) | Did not meet the primary endpoint of a significant reduction in the rate of vaso-occlusive crises compared to placebo. | [13] |
Table 2: Effect of Pan-Selectin Antagonist (Bimosiamose) in COPD
| Parameter | Bimosiamose Treatment | Placebo Treatment | P-value | Reference(s) |
| Sputum Interleukin-8 (ng/mL) | Significant decrease | No significant change | 0.008 | [14] |
| Sputum Macrophage Count (x10^6 cells/mL) | -0.200 | No significant change | 0.012 | [14] |
| Sputum Neutrophil Count (x10^6 cells/mL) | -0.368 | No significant change | 0.313 | [14] |
Signaling Pathways
The binding of selectins to their ligands on leukocytes initiates intracellular signaling cascades that modulate integrin activation, leading to firm adhesion.
References
- 1. ashpublications.org [ashpublications.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. S119: PRELIMINARY RESULTS OF A PHASE 1 STUDY IN HEALTHY SUBJECTS ADMINISTERED INCLACUMAB, A FULLY HUMAN IGG4 ANTI-P-SELECTIN MONOCLONAL ANTIBODY IN DEVELOPMENT FOR TREATMENT OF SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. P-, but not E- or L-, selectin-mediated rolling adhesion persistence in hemodynamic flow diverges between metastatic and leukocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Bimosiamose, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-World Data Analysis Suggests Crizanlizumab Reduces SCD Acute Care Need | Docwire News [docwirenews.com]
- 12. Real-World Data of Crizanlizumab in Sickle Cell Disease: A Single-Center Analysis | Cheplowitz | Journal of Hematology [thejh.org]
- 13. pfizer.com [pfizer.com]
- 14. Inhaled pan-selectin antagonist Bimosiamose attenuates airway inflammation in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycomimetic P-Selectin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes during an inflammatory response. Its interaction with P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes is a critical step in various pathophysiological processes, including vaso-occlusive crises in sickle cell disease, thrombosis, and ischemia-reperfusion injury.[1][2] Glycomimetic compounds, designed to mimic the carbohydrate structures of PSGL-1, have emerged as a promising class of P-selectin inhibitors. This guide provides a comparative analysis of several key glycomimetic P-selectin inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of P-Selectin Inhibitors
The following table summarizes the in vitro potency and clinical trial outcomes for several notable P-selectin inhibitors. The data highlights the variability in efficacy among different compounds and therapeutic approaches.
| Inhibitor | Type | Target | IC50 (P-selectin) | Key Clinical/Preclinical Findings |
| Rivipansel (GMI-1070) | Glycomimetic (Pan-selectin inhibitor) | E, P, L-selectin | 423 µM[3] | Showed a reduction in time to vaso-occlusive crisis (VOC) resolution in a Phase 2 trial, but failed to meet endpoints in a Phase 3 study.[4] |
| Crizanlizumab | Monoclonal Antibody | P-selectin | Not applicable (biologic) | Effective in preventing vaso-occlusive pain crises in sickle cell disease (SCD).[4] Demonstrated near-complete and sustained ex vivo P-selectin inhibition.[5] |
| PSI-697 | Small Molecule | P-selectin | 150 µM[3] | Did not show beneficial inhibition of platelet-monocyte aggregation in clinical trials.[2] |
| PSI-421 | Small Molecule | P-selectin | 225 µM[3] | An improved analog of PSI-697 with better pharmacokinetic properties.[2] |
| Sevuparin | Modified Heparin | P- and L-selectin | Not specified | Failed to show benefit in treating established VOCs.[4] |
| P-G6 (PEG40-GSnP-6) | Glycomimetic (PSGL-1 mimetic) | P-selectin | Not specified | Potently inhibits platelet-leukocyte aggregation in vitro and reduces thrombus formation in vivo without increasing bleeding time.[3] |
| ARC5692 | RNA Aptamer | P-selectin | Not specified | Efficiently inhibited adhesion of sickle red blood cells and leukocytes to endothelial cells in a mouse model of SCD.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams have been generated.
Detailed Methodologies
Objective comparison of P-selectin inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
P-Selectin Binding Assay (ELISA-based)
This competitive binding assay is used to determine the 50% inhibitory concentration (IC50) of a glycomimetic compound.
Materials:
-
96-well microtiter plates
-
Recombinant P-selectin/IgG Fc chimera
-
Bovine Serum Albumin (BSA)
-
Biotinylated sLeX or other suitable P-selectin ligand
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Test compounds (glycomimetic inhibitors)
Procedure:
-
Coating: Coat the wells of a 96-well plate with P-selectin/IgG Fc chimera (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Competition: Wash the plate three times. Add serial dilutions of the glycomimetic inhibitor to the wells, followed immediately by a constant concentration of the biotinylated P-selectin ligand. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate three times. Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cell Adhesion Assay (Parallel Plate Flow Chamber)
This assay simulates physiological blood flow to assess the ability of inhibitors to block leukocyte adhesion to an endothelial monolayer or a P-selectin coated surface.
Materials:
-
Parallel plate flow chamber system
-
Syringe pump
-
Inverted microscope with a camera
-
Culture dishes or slides
-
Recombinant P-selectin or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., HL-60 cells or isolated human neutrophils)
-
Cell culture medium
Procedure:
-
Substrate Preparation: Coat the bottom surface of the flow chamber's dish/slide with recombinant P-selectin or grow a confluent monolayer of HUVECs. If using HUVECs, stimulate them with an inflammatory agent (e.g., TNF-α) to induce P-selectin expression.
-
Assembly: Assemble the flow chamber according to the manufacturer's instructions, creating a channel over the prepared substrate.
-
Flow Initiation: Perfuse the chamber with cell culture medium at a defined shear stress (e.g., 1-2 dynes/cm²) using the syringe pump.
-
Cell Perfusion: Introduce a suspension of leukocytes, pre-incubated with either the glycomimetic inhibitor or a vehicle control, into the flow stream.
-
Data Acquisition: Record videos of multiple fields of view along the chamber.
-
Analysis: Quantify the number of interacting cells (tethering, rolling, and firmly adhered) per unit area. The efficacy of the inhibitor is determined by the percentage reduction in cell adhesion compared to the vehicle control.
In Vivo Leukocyte Adhesion Assay (Intravital Microscopy)
This technique allows for the direct visualization and quantification of leukocyte-endothelial interactions within the microcirculation of a living animal, providing crucial in vivo validation.[7]
Materials:
-
Anesthetized animal model (e.g., mouse) with surgically exposed microvasculature (e.g., cremaster muscle or mesentery).[7]
-
Fluorescence microscope equipped for in vivo imaging.
-
Fluorescently labeled leukocytes or an antibody to label leukocytes in vivo (e.g., anti-Gr-1).
-
Test compound and vehicle control.
-
Inflammatory stimulus (e.g., TNF-α or LPS).
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically prepare the tissue of interest for microscopic observation, ensuring it remains superfused with warm saline.
-
Inflammatory Challenge: Administer an inflammatory stimulus to induce P-selectin expression and leukocyte recruitment in the selected vascular bed.
-
Inhibitor Administration: Administer the glycomimetic P-selectin inhibitor or vehicle control intravenously or via another appropriate route.
-
Visualization: Position the animal on the microscope stage and identify suitable post-capillary venules. If necessary, administer a fluorescent label for leukocytes.
-
Image and Video Capture: Record video sequences of the microcirculation at various time points after inhibitor administration.
-
Data Analysis: Quantify leukocyte rolling flux (the number of rolling cells passing a defined line per minute), rolling velocity, and the number of firmly adhered leukocytes (stationary for >30 seconds) per unit length or area of the vessel.[6] The inhibitor's effect is measured by the reduction in these parameters compared to the control group.
References
- 1. ashpublications.org [ashpublications.org]
- 2. TARGETING PSGL-1/P-SELECTIN INTERACTIONS AS A NOVEL THERAPY FOR METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PSGL-1 glycomimetic reduces thrombus burden without affecting hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-Selectin Blockade in the Treatment of Painful Vaso-Occlusive Crises in Sickle Cell Disease: A Spotlight on Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, safety, and efficacy of crizanlizumab in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammation - Wikipedia [en.wikipedia.org]
- 7. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
validating in vitro P-selectin inhibition results in an in vivo model
For researchers, scientists, and drug development professionals, bridging the gap between promising in vitro data and successful in vivo outcomes is a critical hurdle. This guide provides a comparative framework for validating in vitro P-selectin inhibition results in relevant in vivo models, supported by experimental data and detailed protocols.
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial recruitment of leukocytes during inflammation and in the formation of thrombi.[1] Its involvement in various pathological processes, including thrombosis, inflammation, and cancer metastasis, makes it a compelling therapeutic target.[2] This guide explores the methodologies to validate potential P-selectin inhibitors, moving from the benchtop to preclinical models.
Comparative Efficacy of P-selectin Inhibitors
The successful translation of an in vitro P-selectin inhibitor to an in vivo model hinges on demonstrating comparable or predictable efficacy. Below is a summary of quantitative data from studies on various P-selectin inhibitors, showcasing both their in vitro potency and their in vivo effects.
| Inhibitor | Type | In Vitro Assay | In Vitro Efficacy | In Vivo Model | In Vivo Dose & Route | In Vivo Efficacy |
| Crizanlizumab | Monoclonal Antibody | Cell Adhesion | Blocks leukocyte adhesion[3] | Sickle Cell Disease (Human) | 5.0 mg/kg, IV | Reduced median crisis rate from 2.98 to 1.63 per year[4] |
| ARC5692 | Aptamer | Not Specified | Not Specified | Venous Thrombosis (Baboon) | Not Specified | 73% vein recanalization at day 21[5] |
| THCMA | Small Molecule | Competitive Binding Assay | Inhibition rate of 67.04% at 25 µM[2] | Arterial & Venous Thrombosis (Rat) | 0.05, 0.5, 5 µmol/kg, Oral | Significantly lower soluble P-selectin expression[6] |
| PSI-697 | Small Molecule | Competitive Binding Assay | Inhibition rate of 59.69% at 25 µM[2] | Arterial & Venous Thrombosis (Rat) | 5 µmol/kg, Oral | Significantly lower soluble P-selectin expression[6] |
| KF38789 | Small Molecule | Cell Adhesion Assay (U937 cells) | IC50 of 1.97 µM[7] | Peritonitis (Mouse) | 1 mg/kg, IV | Significantly inhibited leukocyte accumulation[7] |
| Anti-P-selectin mAb | Monoclonal Antibody | Not Specified | Not Specified | Balloon-Injury (Rat) | Not Specified | 42% inhibition of neointimal formation[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of validating research findings. The following sections outline standardized methods for assessing P-selectin inhibition both in vitro and in vivo.
In Vitro P-selectin Inhibition Assay: Cell Adhesion
This assay quantifies the ability of a compound to inhibit the adhesion of leukocytes to P-selectin.
-
Plate Coating : 96-well ELISA plates are coated with recombinant human P-selectin immunoglobulin G chimeric protein (P-selectin-Ig).
-
Cell Culture : A human leukocyte cell line, such as U937 or HL60, is cultured and labeled with a fluorescent dye (e.g., Calcein-AM).[7]
-
Incubation : The labeled cells are pre-incubated with varying concentrations of the test inhibitor or a vehicle control.
-
Adhesion : The pre-incubated cells are then added to the P-selectin-coated wells and allowed to adhere for a specified time.
-
Washing : Non-adherent cells are removed by gentle washing.
-
Quantification : The fluorescence of the remaining adherent cells is measured using a plate reader. The percentage of inhibition is calculated relative to the vehicle control.
In Vivo Model of Thrombosis: Arteriovenous Shunt Model
This rat model is used to evaluate the anti-thrombotic activity of P-selectin inhibitors in an arterial thrombosis setting.[6]
-
Animal Preparation : Anesthetized rats are used. The carotid artery and jugular vein are cannulated.
-
Shunt Creation : An arteriovenous shunt is created by connecting the cannulas with a piece of silk thread inside.
-
Drug Administration : The test inhibitor (e.g., THCMA, PSI-697) or control is administered orally at predetermined doses.[6]
-
Thrombus Formation : Blood is allowed to flow through the shunt for a specific duration, allowing a thrombus to form on the silk thread.
-
Thrombus Measurement : The silk thread with the thrombus is removed and weighed. The efficacy of the inhibitor is determined by the reduction in thrombus weight compared to the control group.
In Vivo Model of Inflammation: Thioglycollate-Induced Peritonitis
This murine model assesses the anti-inflammatory properties of P-selectin inhibitors by measuring leukocyte recruitment.[7]
-
Induction of Peritonitis : Mice are injected intraperitoneally with thioglycollate broth to induce an inflammatory response.[7]
-
Inhibitor Treatment : The P-selectin inhibitor (e.g., KF38789) or a control antibody is injected intravenously prior to and at a set time after the thioglycollate injection.[7]
-
Leukocyte Collection : After a specific period (e.g., 6 hours), the peritoneal cavity is lavaged with saline to collect the accumulated leukocytes.[7]
-
Cell Counting : The total number of leukocytes in the peritoneal lavage fluid is counted.
-
Analysis : The reduction in leukocyte accumulation in the treated group compared to the control group indicates the in vivo anti-inflammatory efficacy of the inhibitor.
Visualizing the Pathway and Process
To better understand the mechanism of P-selectin and the workflow for its inhibitor validation, the following diagrams are provided.
References
- 1. Role of P-selectin and PSGL-1 in coagulation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. P-Selectin Blockade in the Treatment of Painful Vaso-Occlusive Crises in Sickle Cell Disease: A Spotlight on Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. P-selectin Inhibition Therapeutically Promotes Thrombus Resolution and Prevents Vein Wall Fibrosis Better than Enoxaparin and an Inhibitor to von Willebrand Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, KF38789 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
The Synergistic Potential of P-Selectin Antagonists with Antiplatelet Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and safer antithrombotic therapies has led to the exploration of novel drug combinations that target distinct pathways in platelet activation and aggregation. This guide provides a comparative analysis of a representative P-selectin antagonist, Inclacumab, and standard antiplatelet drugs, aspirin (B1665792) and clopidogrel (B1663587). While direct, quantitative data on the synergistic effects of these specific combinations are limited in publicly available literature, this document synthesizes existing data to highlight their individual actions and potential for combined efficacy. The complementary mechanisms of action suggest a promising avenue for enhanced antithrombotic therapy with a potentially favorable safety profile.
Comparative Analysis of Antiplatelet and P-Selectin Antagonist Activity
The following tables summarize the known effects of the P-selectin antagonist Inclacumab and the antiplatelet drugs aspirin and clopidogrel on key indicators of thrombotic and inflammatory processes. This juxtaposition underscores the potential for synergistic or additive effects when these agents are used in combination.
Table 1: In Vitro and Ex Vivo Effects on Platelet Function
| Parameter | Inclacumab | Aspirin | Clopidogrel | Potential for Synergy |
| Platelet Aggregation | No significant effect.[1] | Inhibition of arachidonic acid-induced aggregation. | Inhibition of ADP-induced aggregation. | High: Targeting multiple independent pathways of platelet activation could lead to more potent inhibition of aggregation. |
| Platelet-Leukocyte Aggregate (PLA) Formation | Potent, dose-dependent inhibition (IC50: 0.7 μg/mL in human blood).[2] | No direct inhibitory effect.[3] | Suppression of ADP-induced P-selectin expression and PLA formation.[3] | High: Combining direct P-selectin blockade with upstream inhibition of platelet activation is expected to strongly reduce PLA formation. |
| P-Selectin Expression | Blocks the function of P-selectin but does not prevent its expression. | No direct effect on ADP-induced P-selectin expression.[3] | Suppresses ADP-induced P-selectin expression.[3] | Moderate to High: Clopidogrel's reduction of P-selectin expression combined with Inclacumab's blockade of the expressed protein would be a powerful combination. |
Table 2: In Vivo Effects and Safety Profile
| Parameter | Inclacumab | Aspirin | Clopidogrel | Potential for Synergy |
| Thrombus Formation | Reduces thrombus formation in preclinical models.[3] | Reduces thrombus formation, particularly in arterial models. | Reduces thrombus formation, shows synergy with aspirin. | High: A multi-pronged attack on thrombus formation, targeting both platelet aggregation and platelet-leukocyte interactions, could be highly effective. |
| Bleeding Time | No significant effect at therapeutic doses.[1] | Prolongs bleeding time.[4][5][6][7][8] | Prolongs bleeding time, effect is dose-dependent.[9] | Favorable: The lack of effect of Inclacumab on bleeding time suggests that it could be combined with traditional antiplatelet agents without significantly increasing the risk of bleeding. |
| Inflammation | Reduces leukocyte recruitment and adhesion.[2][10] | Has systemic anti-inflammatory effects. | Reduces markers of platelet-induced inflammation. | High: Targeting both P-selectin mediated leukocyte recruitment and cyclooxygenase-dependent inflammatory pathways could have a significant anti-inflammatory effect in vascular disease. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and how their synergistic effects could be tested, the following diagrams are provided.
Figure 1: Simplified signaling pathways of antiplatelet drugs and P-selectin antagonists.
Figure 2: A typical experimental workflow to assess the synergistic effects of a P-selectin antagonist and an antiplatelet drug.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of antithrombotic agents. These can be adapted to study the synergistic effects of P-selectin antagonists and antiplatelet drugs.
Light Transmission Aggregometry (LTA) for Platelet Aggregation
-
Objective: To measure the aggregation of platelets in platelet-rich plasma (PRP) in response to various agonists.
-
Methodology:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
A cuvette with PPP is used to set 100% light transmission (baseline).
-
A cuvette with PRP is placed in the aggregometer.
-
The test compound (P-selectin antagonist, antiplatelet drug, or combination) or vehicle is added to the PRP and incubated.
-
A platelet agonist (e.g., ADP, arachidonic acid, collagen) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
-
Data Analysis: The maximum percentage of aggregation is calculated and compared between treatment groups.
In Vivo Ferric Chloride-Induced Thrombosis Model
-
Objective: To evaluate the antithrombotic effect of the test compounds in a live animal model.
-
Methodology:
-
Animal Preparation: Anesthetized mice or rats are used. A carotid artery is surgically exposed.
-
Treatment: Animals are administered the P-selectin antagonist, antiplatelet drug, combination therapy, or vehicle control via an appropriate route (e.g., intravenous injection).
-
Thrombus Induction: A filter paper saturated with ferric chloride (e.g., 10%) is applied to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and thrombus formation.
-
Monitoring: Blood flow is monitored using a Doppler flow probe. The time to vessel occlusion is recorded.
-
Thrombus Analysis: After a set period, the injured arterial segment is excised, and the thrombus is isolated and weighed.
-
-
Data Analysis: Time to occlusion and thrombus weight are compared across treatment groups.
Flow Cytometry for Platelet-Leukocyte Aggregates (PLAs)
-
Objective: To quantify the formation of aggregates between platelets and leukocytes in whole blood.
-
Methodology:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant.
-
Treatment and Stimulation: The blood is treated with the test compounds or vehicle. In some experiments, a platelet agonist (e.g., TRAP) is added to induce PLA formation.
-
Antibody Staining: The blood is incubated with fluorescently labeled antibodies specific for a platelet marker (e.g., CD41a or CD61) and a pan-leukocyte marker (e.g., CD45). Specific leukocyte subsets can be identified with additional markers (e.g., CD14 for monocytes).
-
Sample Processing: Red blood cells are lysed, and the remaining cells are fixed.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Leukocytes are gated based on their CD45 expression and side scatter properties. The percentage of leukocytes that are also positive for the platelet marker is determined.
-
-
Data Analysis: The percentage of PLAs is compared between the different treatment groups to assess the inhibitory effect of the compounds.
Conclusion
The distinct and complementary mechanisms of P-selectin antagonists and traditional antiplatelet drugs present a compelling rationale for their combined use in the treatment and prevention of thrombotic diseases. While direct evidence of synergy from head-to-head combination studies is still emerging, the available data strongly suggest that such a strategy could lead to enhanced antithrombotic efficacy without a commensurate increase in bleeding risk. Further preclinical and clinical studies are warranted to fully elucidate the synergistic potential and to establish optimal dosing and patient populations for this promising therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological control of platelet-leukocyte interactions by the human anti-P-selectin antibody inclacumab--preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-P-selectin antibody decreases inflammation and thrombus formation in venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Vorapaxar Alone and in Combination with Aspirin on Bleeding Time and Platelet Aggregation in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of aspirin induced changes in bleeding time, platelet aggregation, and Sonoclot coagulation analysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin prolongs bleeding time in uremia by a mechanism distinct from platelet cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aspirin prolongation of the template bleeding time: influence of venostasis and direction of incision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clopidogrel-induced qualitative changes in thrombus formation correlate with stent patency in injured pig cervical arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of P-selectin Antagonists
Disclaimer: The compound "P-selectin antagonist 1" is not a specifically identified chemical. The following disposal procedures are based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers must consult the manufacturer-provided Safety Data Sheet (SDS) for the specific P-selectin antagonist in use and adhere to their institution's Environmental Health and Safety (EHS) guidelines.
The proper disposal of laboratory chemical waste is a critical aspect of ensuring a safe research environment and maintaining regulatory compliance.[1] This guide provides a procedural framework for the safe disposal of P-selectin antagonists, which, like most novel small molecule inhibitors, should generally be treated as hazardous waste.[1]
Key Handling and Disposal Information
The following table summarizes crucial safety and logistical information for the handling and disposal of P-selectin antagonists.
| Parameter | Guideline | Source(s) |
| Hazard Classification | Assume the compound is hazardous unless confirmed otherwise by a specific SDS. Treat as chemical waste. | [1][2] |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemically resistant gloves when handling the compound and its waste. | [1][3] |
| Waste Segregation | Collect P-selectin antagonist waste separately from other waste streams to avoid incompatible mixtures. | [4][5][6] |
| Waste Container | Use a designated, leak-proof container that is chemically compatible with the waste. The container must be kept closed except when adding waste. | [1][6][7] |
| Waste Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name(s) of the contents, the date of accumulation, and any associated hazards. | [4][8] |
| Storage | Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic. Use secondary containment for liquid waste. | [1][6][8] |
| Disposal Method | Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal service. Do not dispose of via sewer or regular trash. | [4][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of waste generated from experiments involving P-selectin antagonists.
1. Waste Identification and Classification:
- Review the Safety Data Sheet (SDS) for the specific P-selectin antagonist being used to understand its hazards, including toxicity, reactivity, and environmental risks.[1]
- In the absence of a specific SDS, treat the compound as a hazardous chemical waste.[2]
2. Personal Protective Equipment (PPE) and Safety Measures:
- Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when handling the P-selectin antagonist and its associated waste.[3]
- Perform all waste handling procedures within a chemical fume hood to minimize inhalation exposure.[3]
3. Waste Collection and Segregation:
- Liquid Waste: Collect all liquid waste containing the P-selectin antagonist (e.g., unused stock solutions, working solutions, and contaminated media) in a designated, leak-proof hazardous waste container.[1]
- Solid Waste: Collect all solid waste contaminated with the P-selectin antagonist (e.g., pipette tips, tubes, gloves, and absorbent materials from spill cleanups) in a separate, clearly labeled hazardous waste container.[1][2]
- Ensure that the waste containers are compatible with the chemical waste being collected.[5]
- Do not mix incompatible waste streams in the same container.[6]
4. Labeling of Waste Containers:
- As soon as the first drop of waste is added, affix a hazardous waste label to the container.[8]
- The label must include:
- The words "Hazardous Waste."
- The full chemical name of the P-selectin antagonist and any other constituents in the waste.
- The date when waste was first added to the container.
- The specific hazards associated with the waste (e.g., toxic, flammable).[4]
5. Storage of Chemical Waste:
- Keep waste containers tightly sealed at all times, except when adding waste.[6]
- Store the labeled waste containers in a designated satellite accumulation area that is at or near the point of generation.[7][8]
- Utilize secondary containment, such as a plastic bin, for all liquid hazardous waste containers to contain any potential leaks or spills.[8]
6. Disposal of Empty Containers:
- A chemical container is considered "empty" only when all contents have been removed by normal means, and no more than a minimal residue remains.[5]
- The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[1][6]
- For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
- After proper rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1][2]
7. Arranging for Waste Pickup:
- Once a waste container is full or has been in storage for the maximum allowable time (e.g., 12 months), arrange for its collection.[9]
- Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department or the designated hazardous waste management service.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a P-selectin antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. mtu.edu [mtu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
